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Core Science & Biosynthesis

Foundational

"Ethyl 2-cyano-2-ethoxyacetate" CAS number and properties

An In-Depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate for Advanced Synthesis Abstract This technical guide provides a comprehensive overview of Ethyl (ethoxymethylene)cyanoacetate, a pivotal reagent in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl (ethoxymethylene)cyanoacetate, a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. We will delve into its precise identification, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a versatile building block for heterocyclic compounds. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound's reactivity and handling.

Chemical Identity and Nomenclature

A notable point of ambiguity exists in the chemical literature and commercial databases regarding compounds with similar names. The query "Ethyl 2-cyano-2-ethoxyacetate" can be misinterpreted. This guide focuses on Ethyl (ethoxymethylene)cyanoacetate , as it is a widely utilized and commercially significant intermediate.

Systematic Name: Ethyl 2-cyano-3-ethoxyacrylate[1] Common Synonyms: 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester, Ethyl 2-cyano-3-ethoxy-2-propenoate, Ethyl ethoxymethylenecyanoacetate[1][2] CAS Number: 94-05-3[2]

It is crucial to distinguish this compound from "2-Ethoxyethyl cyanoacetate" (CAS No. 32804-77-6), which possesses a different molecular structure.[3]

Physicochemical Properties

Ethyl (ethoxymethylene)cyanoacetate is typically a colorless to pale yellow liquid or a low-melting solid with a distinct fruity odor.[2] Its key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1]
Melting Point 49-53 °C[1]
Boiling Point 190-191 °C at 30 mm Hg[4]
Appearance White to orange to green powder or crystal[1]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2]
Sensitivity Moisture sensitive[1][2]

Synthesis Protocol

The standard industrial and laboratory synthesis of Ethyl (ethoxymethylene)cyanoacetate involves the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.[4] The acetic anhydride serves to remove the ethanol byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Triethyl orthoformate (1.1 eq)

  • Acetic anhydride (4.0 eq)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride.[4]

  • Heat the mixture to 150-160 °C with constant stirring for approximately 5 hours.[4]

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess acetic anhydride and other volatile components by distillation under reduced pressure.[4]

  • The resulting crude product, often a yellow solid, can be purified further by recrystallization if necessary. A typical yield for this procedure is around 84%.[4]

Synthesis_of_Ethyl_ethoxymethylene_cyanoacetate cluster_reactants Reactants cluster_conditions Conditions Ethyl_cyanoacetate Ethyl cyanoacetate Product Ethyl (ethoxymethylene)cyanoacetate Ethyl_cyanoacetate->Product Condensation Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Product Acetic_anhydride Acetic anhydride (Solvent/Dehydrating Agent) Acetic_anhydride->Product Heat Heat (150-160 °C) Heat->Product General_Reaction_Scheme EMCA Ethyl (ethoxymethylene)cyanoacetate C₈H₁₁NO₃ Heterocycle {Substituted Heterocycle | e.g., Pyrimidine, Pyridine} EMCA->Heterocycle Cyclocondensation Nucleophile Binucleophilic Reagent e.g., Amidine, Guanidine Nucleophile->Heterocycle

Caption: General reaction pathway for heterocycle synthesis.

Safety, Handling, and Storage

Ethyl (ethoxymethylene)cyanoacetate is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Toxicity: Toxic if swallowed. [1][5]Harmful if inhaled or in contact with skin. [6]* Irritation: Causes skin and serious eye irritation. [5][6]* Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. [1][5] Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. [5][7]* Gloves: Wear suitable chemical-resistant gloves (e.g., PVC). [6]* Eye Protection: Wear chemical splash goggles or a face shield. [6][8]* Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator. [8]* Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [5][7] Storage:

  • Store in a cool, dry, and dark place. [1][5]* Keep the container tightly closed and store under an inert gas, as the compound is moisture-sensitive. [1][2]* Store locked up. [5]

Conclusion

Ethyl (ethoxymethylene)cyanoacetate is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly for the pharmaceutical industry. Its versatile reactivity allows for the construction of diverse heterocyclic scaffolds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl cyanoacetate. PubChem. Retrieved from [Link]

  • Public Health Toxicol. (2021, September 28). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3533783A1 - Improved process for the manufacture of 2-cyanoethyl acetoacetate.
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Retrieved from [Link]

  • Market Research Future. (2026, March 16). Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. Retrieved from [Link]

Sources

Exploratory

From Building Block to Bioactive: A Technical Guide to Ethyl Cyanoacetate Derivatives in Medicinal Chemistry

Abstract: Ethyl cyanoacetate and its analogues are foundational scaffolds in the landscape of organic synthesis, particularly within medicinal chemistry. Their unique electronic and structural features, characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethyl cyanoacetate and its analogues are foundational scaffolds in the landscape of organic synthesis, particularly within medicinal chemistry. Their unique electronic and structural features, characterized by an activated methylene group and versatile functional handles, render them indispensable precursors for a diverse array of heterocyclic and carbocyclic systems at the core of numerous therapeutic agents. This guide provides an in-depth exploration of the chemical reactivity of these building blocks and their strategic application in the synthesis of bioactive molecules. We will delve into the mechanistic underpinnings of key synthetic transformations and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Ethyl Cyanoacetate Scaffolds

In the intricate process of drug discovery and development, the efficient construction of molecular complexity from simple, readily available starting materials is paramount. Ethyl cyanoacetate and its derivatives have long been recognized as workhorse reagents in this endeavor.[1][2] Their value lies in the convergence of three key functional groups—an ester, a nitrile, and an acidic methylene group—within a compact C4 framework. This arrangement provides a rich tapestry of reactivity, enabling their participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The strategic importance of these scaffolds is underscored by their presence in the synthetic routes of a multitude of marketed drugs, from gout medications to modern kinase inhibitors.[3][4] This guide will illuminate the chemical principles that make these molecules so versatile and provide a technical framework for their application in contemporary drug synthesis.

Core Reactivity: A Mechanistic Perspective

The chemical behavior of ethyl cyanoacetate is dominated by the acidic nature of the α-carbon, which is flanked by two electron-withdrawing groups (the nitrile and the ester). This acidity facilitates the formation of a stabilized carbanion, a potent nucleophile that is central to many of its characteristic reactions.

The Activated Methylene Group: A Nucleophilic Hub

The pKa of the methylene protons in ethyl cyanoacetate is approximately 11 in water, making it readily deprotonated by common bases to form a resonance-stabilized enolate. This nucleophilicity is the driving force for several cornerstone reactions in organic synthesis:

  • Knoevenagel Condensation: A condensation reaction with aldehydes and ketones to form a new carbon-carbon double bond. This reaction is fundamental in the synthesis of a wide variety of substituted alkenes.[1]

  • Michael Addition: The conjugate addition of the enolate to α,β-unsaturated carbonyl compounds, a powerful method for forming new carbon-carbon single bonds.[1]

  • Alkylation and Acylation: Reaction of the enolate with alkyl halides or acyl halides to introduce new substituents at the α-position.

The Nitrile and Ester Groups: Gateways to Heterocycles

The nitrile and ester functionalities are not merely passive activators of the methylene group; they are active participants in cyclization reactions that form the bedrock of heterocyclic chemistry. The nitrile group can act as an electrophile or be transformed into an amine, while the ester can be hydrolyzed, ammonolyzed, or participate in transesterification reactions.[3] This dual functionality is elegantly exploited in the synthesis of pyridines, pyrimidines, pyrazoles, and other heterocyclic systems that are prevalent in pharmaceuticals.

Application in the Synthesis of Marketed Pharmaceuticals

The true measure of a synthetic building block's utility is its successful application in the synthesis of valuable molecules. The following examples showcase the strategic deployment of ethyl cyanoacetate and its derivatives in the production of well-known therapeutic agents.

Allopurinol: A Classic Example of Heterocyclic Synthesis

Allopurinol, a cornerstone in the management of chronic gout, is synthesized from ethyl cyanoacetate.[1] The synthesis begins with a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate to yield ethyl (ethoxymethylene)cyanoacetate.[5] This intermediate then undergoes cyclization with hydrazine to form a substituted pyrazole, which is subsequently cyclized with formamide to afford the final pyrazolo-pyrimidine structure of allopurinol.[1]

Tofacitinib: A Modern Application in Kinase Inhibitor Synthesis

Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune diseases, provides a more contemporary example of the enduring importance of the ethyl cyanoacetate scaffold.[4] A key step in the synthesis of Tofacitinib involves the condensation of a piperidine intermediate with ethyl cyanoacetate to construct a cyanoacetamide moiety, which is a critical component of the final drug structure.[4]

Experimental Protocols: A Practical Guide

To bridge theory and practice, this section provides detailed, step-by-step methodologies for key transformations involving ethyl cyanoacetate derivatives. These protocols are designed to be self-validating and are based on established procedures in the chemical literature.

Synthesis of Ethyl (ethoxymethylene)cyanoacetate: A Key Intermediate

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Zinc chloride (anhydrous)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a stirred solution of ethyl cyanoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask, add a catalytic amount of anhydrous zinc chloride.

  • Add acetic anhydride (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Distill the reaction mixture under reduced pressure to remove volatile components and isolate the crude product.

  • Purify the crude product by fractional distillation under high vacuum to obtain pure ethyl (ethoxymethylene)cyanoacetate.

Generalized Protocol for Knoevenagel Condensation

Materials:

  • Ethyl cyanoacetate

  • Aldehyde or ketone (1.0 eq)

  • Base catalyst (e.g., piperidine, sodium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the base.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water as it is formed.

  • Heat the reaction mixture to reflux and stir for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation and Visualization

Physicochemical Properties of Ethyl Cyanoacetate
PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Appearance Colorless liquid
Boiling Point 205-207 °C
Density 1.063 g/cm³
pKa (methylene H) ~11
Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Knoevenagel_Condensation Reactants Ethyl Cyanoacetate + Aldehyde/Ketone Intermediate Enolate Intermediate Reactants->Intermediate Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Reactants Product α,β-Unsaturated Product (Knoevenagel Adduct) Intermediate->Product Nucleophilic Attack & Dehydration

Caption: Generalized workflow for the Knoevenagel Condensation.

Allopurinol_Synthesis ECA Ethyl Cyanoacetate Intermediate1 Ethyl (ethoxymethylene)cyanoacetate ECA->Intermediate1 TEOF Triethyl Orthoformate TEOF->Intermediate1 Intermediate2 Substituted Pyrazole Intermediate1->Intermediate2 Hydrazine Hydrazine Hydrazine->Intermediate2 Allopurinol Allopurinol Intermediate2->Allopurinol Formamide Formamide Formamide->Allopurinol

Caption: Synthetic pathway for Allopurinol from Ethyl Cyanoacetate.

Conclusion and Future Outlook

Ethyl cyanoacetate and its derivatives are far more than simple chemical reagents; they are enabling tools that have shaped the landscape of medicinal chemistry. Their predictable reactivity and versatility have made them indispensable for the synthesis of a vast array of bioactive molecules. As the demand for novel therapeutics continues to grow, the strategic application of these foundational building blocks will undoubtedly play a crucial role in the development of the next generation of medicines. Future innovations in catalysis and flow chemistry are poised to further enhance the utility of these remarkable scaffolds, opening new avenues for efficient and sustainable drug synthesis.

References

  • Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report. Organisation for Economic Co-operation and Development. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. E3S Web of Conferences. [Link]

Sources

Foundational

Structural Elucidation of Ethyl 2-cyano-2-ethoxyacetate: A Multi-Modal Spectroscopic Whitepaper

Executive Summary Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9) is a densely functionalized aliphatic building block frequently utilized in advanced organic synthesis and drug development[1]. Featuring a nitrile, an es...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9) is a densely functionalized aliphatic building block frequently utilized in advanced organic synthesis and drug development[1]. Featuring a nitrile, an ester, and an ether linkage all converging on a single alpha-carbon, it presents a highly unique stereoelectronic environment. This whitepaper provides a rigorous, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of this compound, designed for researchers requiring high-fidelity analytical validation[2].

Molecular Architecture & Physicochemical Context

The molecular formula of Ethyl 2-cyano-2-ethoxyacetate is C₇H₁₁NO₃ (MW: 157.17 g/mol )[1]. The central alpha-carbon is bonded to:

  • A strongly electron-withdrawing cyano group (-C≡N).

  • An electron-withdrawing ester group (-COOCH₂CH₃).

  • An electron-donating (by resonance) but inductively withdrawing ethoxy group (-OCH₂CH₃).

  • A single, highly acidic alpha-proton.

Because of this dense functionalization, the alpha-proton is susceptible to deuterium exchange in protic solvents, and the ester/nitrile groups are susceptible to hydrolysis. Therefore, all analytical workflows must be designed as self-validating systems that actively monitor for degradation during analysis.

Self-Validating Experimental Workflows

To ensure trustworthiness and data integrity, the following step-by-step methodologies must be strictly adhered to when profiling this compound[3].

Protocol A: Anhydrous NMR Acquisition (¹H and ¹³C)

Causality: The acidity of the alpha-proton necessitates a strictly anhydrous and acid-free environment to prevent line broadening or H/D exchange.

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to remove trace DCl and water.

  • Sample Preparation: Dissolve 15 mg of Ethyl 2-cyano-2-ethoxyacetate in 0.6 mL of the purified CDCl₃.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (256 scans).

  • Self-Validation Check: Integrate the alpha-proton singlet. It must integrate to exactly 1.00 relative to the two methyl triplets (3.00 each). An integration of < 0.95 indicates enolization or H/D exchange, invalidating the sample integrity.

Protocol B: ATR-FTIR Spectroscopy

Causality: KBr pellets are hygroscopic and can induce nitrile hydration. Attenuated Total Reflectance (ATR) allows for neat sample analysis, preserving the native state of the molecule.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 2-3 drops of neat Ethyl 2-cyano-2-ethoxyacetate directly onto the crystal.

  • Acquisition: Collect the sample spectrum.

  • Self-Validation Check: Inspect the 3200-3500 cm⁻¹ region. The absence of a broad -OH stretch validates that the sample has not undergone hydrolysis.

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)

Causality: 70 eV EI-MS provides reproducible fragmentation, but the molecular ion may be weak due to rapid alpha-cleavage.

  • Injection: Inject 1 µL of a 1 mg/mL solution (in GC-grade dichloromethane) into the GC-MS.

  • Ionization: Operate the source at 70 eV and 230 °C.

  • Self-Validation Check: The presence of the m/z 157 molecular ion, even at low relative abundance (<5%), combined with the m/z 112 base peak, confirms the intact mass.

Workflow A Sample Preparation (Anhydrous CDCl3) B NMR Spectroscopy (1H & 13C Framework) A->B Aliquot 1 C ATR-FTIR Spectroscopy (Functional Groups) A->C Aliquot 2 D Mass Spectrometry (EI-MS Fragmentation) A->D Aliquot 3 E Multi-Modal Data Synthesis & Validation B->E C->E D->E

Self-validating multi-modal spectroscopic workflow for Ethyl 2-cyano-2-ethoxyacetate.

Spectroscopic Profiling & Interpretive Logic

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of Ethyl 2-cyano-2-ethoxyacetate is defined by two distinct ethyl systems and a highly deshielded alpha-proton. The ester ethyl group is deshielded by the carbonyl anisotropy, placing its methylene quartet around 4.3 ppm. The ether ethyl group is deshielded by the adjacent oxygen, placing its methylene quartet slightly upfield around 3.7 ppm. The alpha-proton, flanked by three heteroatom/electron-withdrawing systems, appears as a sharp singlet near 4.8 ppm.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester carbonyl stretch. Notably, the nitrile (-C≡N) stretch in alpha-oxygenated nitriles is often suppressed in intensity due to the competing dipole moment of the adjacent C-O bond. It appears as a weak-to-moderate band near 2255 cm⁻¹.

Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, the molecular ion (M⁺ 157) undergoes rapid fragmentation driven by the stability of the resulting oxonium and acylium ions. The primary pathway is the loss of the ethoxy radical (-45 Da) to yield a highly stabilized resonance structure at m/z 112. A secondary pathway involves the loss of the ethyl ester group (-73 Da) to yield m/z 84.

Fragmentation M Molecular Ion [M]+ m/z 157 F1 Alpha-Cleavage [M - OCH2CH3]+ m/z 112 M->F1 -45 Da F2 Ester Loss [M - COOCH2CH3]+ m/z 84 M->F2 -73 Da F3 Ethyl Cation [CH3CH2]+ m/z 29 F2->F3 -55 Da

Primary EI-MS fragmentation pathways for Ethyl 2-cyano-2-ethoxyacetate.

Quantitative Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Environment
4.82Singlet (s)1H-CH (CN)(OEt)(COOEt)Extreme deshielding from three EWGs.
4.31Quartet (q)2H-COOCH₂ CH₃Deshielded by ester carbonyl anisotropy.
3.75Quartet (q)2H-OCH₂ CH₃Deshielded by ether oxygen electronegativity.
1.35Triplet (t)3H-COOCH₂CH₃ Standard ester methyl.
1.28Triplet (t)3H-OCH₂CH₃ Standard ether methyl.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentCausality / Environment
164.5-C =O (Ester)Typical ester carbonyl resonance.
114.2-C ≡N (Nitrile)Sp-hybridized carbon; shifted slightly by alpha-oxygen.
66.8-OC H₂CH₃ (Ether)Deshielded by direct oxygen attachment.
65.1-C H(CN)(OEt)(COOEt)Alpha-carbon; complex deshielding effects.
63.4-COOC H₂CH₃ (Ester)Deshielded by ester oxygen.
15.1-OCH₂C H₃ (Ether)Aliphatic methyl.
14.0-COOCH₂C H₃ (Ester)Aliphatic methyl.
Table 3: Key FT-IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentNote
2985, 2930MediumC-H stretch (aliphatic)sp³ C-H bonds of the ethyl groups.
2255WeakC≡N stretchSuppressed intensity due to adjacent C-O dipole.
1745StrongC=O stretchCharacteristic of aliphatic esters.
1210, 1115StrongC-O stretchOverlapping ester and ether C-O-C stretches.
Table 4: EI-MS Fragmentation (70 eV)
m/zRelative AbundanceFragment IdentityMechanism
157< 5%[M]⁺Intact molecular ion.
112100% (Base)[M - OCH₂CH₃]⁺Alpha-cleavage of ether linkage.
8445%[M - COOCH₂CH₃]⁺Cleavage of the ester group.
2960%[CH₃CH₂]⁺Ethyl cation formation.

References

  • Title: Ethyl 2-Cyano-2-ethoxyacetate, TRC 250 mg | Buy Online | Toronto Research Chemicals Source: Fisher Scientific URL: [Link]

Sources

Exploratory

Physical and chemical properties of "Ethyl 2-cyano-2-ethoxyacetate"

An In-depth Technical Guide to Ethyl 2-cyano-3-ethoxyacrylate Abstract This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-ethoxyacrylate, a pivotal intermediate in modern organic synthesis, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 2-cyano-3-ethoxyacrylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-cyano-3-ethoxyacrylate, a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. While often referred to by various synonyms, including Ethyl (ethoxymethylene)cyanoacetate, its formal IUPAC name is ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate. This document elucidates its core physicochemical properties, details validated synthetic and analytical protocols, explores its chemical reactivity, and outlines critical safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile chemical building block.

Introduction and Compound Profile

Ethyl 2-cyano-3-ethoxyacrylate (CAS No. 94-05-3) is a multifunctional organic compound characterized by the presence of a nitrile, an ethyl ester, and an ethoxy-activated alkene.[1][2] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for the synthesis of complex molecular architectures, especially heterocyclic systems.[2][3]

Its structure features an electron-deficient carbon-carbon double bond, rendering it an excellent Michael acceptor and a versatile partner in various condensation and cycloaddition reactions. It serves as a key intermediate in the synthesis of anti-inflammatory agents and other pharmacologically active molecules.[2][3] It is crucial to distinguish this compound from its common precursor, ethyl cyanoacetate (CAS 105-56-6), which possesses an acidic methylene group but lacks the ethoxymethylene moiety.[4]

IdentifierValueSource
CAS Number 94-05-3[1][2]
Molecular Formula C₈H₁₁NO₃[5]
Molecular Weight 169.18 g/mol [5]
IUPAC Name ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate[6]
Common Synonyms Ethyl (ethoxymethylene)cyanoacetate, Ethyl 2-cyano-3-ethoxyacrylate, EMCAE[1][2][5]

Physicochemical Properties

The physical state of Ethyl 2-cyano-3-ethoxyacrylate is typically a white to yellow crystalline solid, a key identifying characteristic for laboratory use.[3] Its properties are well-documented, providing a reliable basis for its application in various reaction conditions.

PropertyValueConditionsSource
Appearance White to Orange to Green powder to crystalAmbient[1]
Melting Point 49-53 °C[5][6]
Boiling Point 190-191 °Cat 30 mmHg[5][6]
Flash Point 130 °C (266 °F)Closed cup[6][7]
Solubility Limited in water (<0.01 g/L at 20 °C); Soluble in Chloroform, Methanol, Ethanol, Acetone[2][5][6]
Density ~1.075 - 1.12 g/cm³ (estimate)[6]

Synthesis and Purification

The synthesis of Ethyl 2-cyano-3-ethoxyacrylate is a well-established procedure in organic chemistry, valued for its efficiency and high yield. The most common and industrially relevant method involves the condensation of ethyl cyanoacetate with triethyl orthoformate.

Synthetic Workflow: Condensation Protocol

This protocol describes a standard laboratory-scale synthesis. The rationale for using acetic anhydride as a solvent is its dual role: it acts as a medium for the reaction and consumes the ethanol byproduct, driving the equilibrium towards the product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge Reactor: - Ethyl Cyanoacetate (1.0 eq) - Triethyl Orthoformate (1.0 eq) - Acetic Anhydride (solvent) B Heat Mixture (150-160 °C, 5 hours) A->B Step 1 C Cool to Room Temp. B->C Step 2 D Solvent Removal (Distillation under reduced pressure) C->D Step 3 E Obtain Crude Product (Yellow Solid) D->E Step 4

Caption: Synthetic workflow for Ethyl 2-cyano-3-ethoxyacrylate.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol), triethyl orthoformate (0.2 mol), and acetic anhydride (80 mL).[3]

  • Reaction Execution: Heat the reaction mixture to 150-160 °C and maintain this temperature for approximately 5 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Purification: Remove the acetic anhydride and other volatile components by distillation under reduced pressure. The resulting yellow solid is the crude product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield a high-purity crystalline solid.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral data for Ethyl 2-cyano-3-ethoxyacrylate.

TechniqueExpected Peaks / Signals
¹H NMR δ (ppm): ~8.0 (s, 1H, =CH), ~4.4 (q, 2H, OCH₂), ~4.3 (q, 2H, OCH₂), ~1.5 (t, 3H, CH₃), ~1.3 (t, 3H, CH₃)[8]
¹³C NMR δ (ppm): Expected signals around 165 (C=O), 160 (=CH), 116 (C≡N), 95 (=C(CN)), 68 (OCH₂), 62 (OCH₂), 15 (CH₃), 14 (CH₃).
IR Spectroscopy ν (cm⁻¹): ~2220 (C≡N stretch), ~1710 (C=O ester stretch), ~1620 (C=C stretch), ~1250 (C-O stretch)[8]
Mass Spectrometry Expected [M]+ at m/z = 169.07.

Chemical Reactivity and Synthetic Applications

The reactivity of Ethyl 2-cyano-3-ethoxyacrylate is governed by the interplay of its functional groups. The ethoxymethylene group makes the alkene highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Substitution/Addition: It readily reacts with nucleophiles such as amines, thiols, and active methylene compounds. This is a cornerstone of its utility in building heterocyclic rings like pyrimidines, pyridines, and pyrazoles, which are common scaffolds in drug discovery.

  • Intermediate for Pharmaceuticals: It is a documented intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents.[2][3] For example, it can react with amino compounds to form substituted aminopropenoates, which are precursors to complex heterocyclic drugs.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Ethyl 2-cyano-3-ethoxyacrylate is a hazardous substance and must be handled with appropriate precautions.

Hazard Profile
Hazard ClassStatementSource
Acute Toxicity, Oral H301: Toxic if swallowed.
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization H317: May cause an allergic skin reaction.
Handling and Personal Protective Equipment (PPE)

A rigorous safety workflow must be followed when handling this compound.

G A Engineering Controls: Work in a certified chemical fume hood. B Personal Protective Equipment (PPE): - Nitrile gloves - Chemical safety goggles - Lab coat A->B C Handling Procedure: - Avoid breathing dust - Avoid contact with skin and eyes - Wash hands thoroughly after handling B->C D In Case of Exposure: - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention C->D

Caption: Mandatory safety workflow for handling Ethyl 2-cyano-3-ethoxyacrylate.

  • Engineering Controls: Always handle this chemical within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] For operations that may generate significant dust, a NIOSH-approved respirator is required.[7]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area.[9]

Storage

Proper storage is crucial to maintain the compound's stability.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Keep away from strong bases and strong reducing agents. The compound is sensitive to moisture and should be stored under an inert atmosphere if possible.[2]

Conclusion

Ethyl 2-cyano-3-ethoxyacrylate is a highly functionalized and versatile reagent with significant applications in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for the construction of complex molecules. Adherence to rigorous safety and handling protocols is essential for its use in a research and development setting. This guide serves as a foundational resource for scientists to effectively and safely leverage the synthetic potential of this important chemical intermediate.

References

  • Ethyl 2-(Ethoxymethylene)-2-cyanoacetate | 94-05-3. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/E0341]
  • 2-Ethoxyethyl cyanoacetate | C7H11NO3 | CID 122967. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/122967]
  • Ethyl cyanoacetate. Wikipedia. [URL: https://en.wikipedia.
  • Ethyl 2-(Ethoxymethylene)-2-cyanoacetate | 94-05-3. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/AS/en/p/E0341]
  • Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET - Ethyl(ethoxymethylene)cyanoacetate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC119330250&productDescription=ETHYL%2BETHOXYMETHYLENE%2BCYANOACETATE%2B25GR&vendorId=VN00032119&countryCode=US&language=en]
  • SAFETY DATA SHEET - Ethyl 2-(Ethoxymethylene)-2-cyanoacetate. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/E0341_US_EN.pdf]
  • Application Notes and Protocols: Safe Handling and Storage of Ethyl 2-cyano-2-(hydroxyimino)acetate. Benchchem. [URL: https://www.benchchem.
  • Ethyl cyanoacetate. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • Ethyl (ethoxymethylene)cyanoacetate 94-05-3 wiki. GuideChem. [URL: https://www.guidechem.
  • Ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0254]
  • SAFETY DATA SHEET - Ethyl 2-(Ethoxymethylene)-2-cyanoacetate. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/assets/sds/E0341_JP_EN.pdf]
  • Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/AC11933_msds.pdf]
  • The Genesis of a Crucial Intermediate: A Technical History of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem. [URL: https://www.benchchem.
  • CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/94-05-3]
  • Ethyl 2-cyano-3-ethoxyacrylate 98 94-05-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/119333]
  • Spectroscopic and Spectrometric Profiling of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Ethyl (ethoxymethylene)cyanoacetate(94-05-3)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/94-05-3_1hnmr.htm]
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  • ethyl 2-cyano-2-oxoacetate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-26880.html]
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  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. ResearchGate. [URL: https://www.researchgate.net/publication/349479860_Fine_bubble_technology_for_the_green_synthesis_of_fairy_chemicals]
  • Ethyl 2-cyanoacetoacetate. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C634559&Type=IR-SPEC&Index=1]
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  • Chemical Properties of Ethyl 2-cyanoacetoacetate (CAS 634-55-9). Cheméo. [URL: https://www.chemeo.
  • Ethyl Cyanoacetate Reactions. ResearchGate. [URL: https://www.researchgate.
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Foundational

A Comprehensive Technical Guide to the Structural Elucidation and Characterization of Ethyl 2-cyano-2-ethoxyacetate

An In-depth Technical Guide: Introduction In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel intermediates is paramount. Ethyl 2-cyano-2-ethoxyacetate, a multifunctional com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction

In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel intermediates is paramount. Ethyl 2-cyano-2-ethoxyacetate, a multifunctional compound featuring nitrile, ester, and ether moieties, represents a potentially versatile building block. Its structure suggests utility in reactions leveraging the reactivity of the alpha-cyano ester group, a cornerstone of carbon-carbon bond formation.[1]

The primary focus of this guide is the molecule with the IUPAC name ethyl 2-cyano-2-ethoxyacetate , whose structure is shown below. It is important to distinguish this from its isomer, 2-ethoxyethyl 2-cyanoacetate, which has a different arrangement of the ether and ester groups.[2][3]

Target Molecule: Ethyl 2-cyano-2-ethoxyacetate

EtO-CH(CN)-C(=O)OEt

Section 1: Molecular Overview and Predicted Physicochemical Properties

The first step in characterizing any compound is to understand its fundamental properties based on its structure. These properties inform decisions regarding appropriate analytical techniques, solvents, and handling procedures. The presence of an ester, a nitrile, and an ether group makes the molecule moderately polar and reactive.[3]

PropertyPredicted ValueRationale / Source
Molecular Formula C₇H₁₁NO₃Derived from structure.
Molecular Weight 157.17 g/mol Calculated from molecular formula.[2]
IUPAC Name ethyl 2-cyano-2-ethoxyacetateStandard nomenclature.
Appearance Colorless to pale yellow liquidPredicted based on similar compounds like ethyl cyanoacetate.[1][3]
Key Functional Groups Nitrile (C≡N), Ester (C=O), Ether (C-O-C)Visual inspection of the structure.
Solubility Soluble in various organic solventsPredicted based on moderate polarity.[3]
Section 2: Chromatographic Purity Assessment
2.1 Gas Chromatography (GC)

Causality: GC is the method of choice for analyzing volatile and thermally stable compounds.[4] Given its predicted molecular weight and structure, Ethyl 2-cyano-2-ethoxyacetate is expected to be sufficiently volatile for GC analysis. A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its robust, linear response.

Methodology: An internal standard method is recommended for precise quantification.[5] A non-polar capillary column (e.g., KB-1 or similar) can be used for initial screening, while a more polar column may offer better resolution of polar impurities.[5]

2.2 High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is an indispensable tool, particularly for identifying non-volatile or thermally sensitive impurities that would not be detected by GC.[4] A reversed-phase method using a C18 column is the standard starting point for moderately polar molecules.[6] This method separates compounds based on their hydrophobicity.

Methodology: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol allows for the separation of a wide range of potential impurities.[6] UV detection is suitable as the ester and nitrile groups provide a chromophore, though at lower wavelengths.

Workflow for Chromatographic Analysis

The following diagram illustrates the logical flow for assessing the purity of a chemical sample using chromatography.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Acquire Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into Chromatograph (GC/HPLC) Filter->Inject Separate Separation on Analytical Column Inject->Separate Detect Detection (e.g., FID, UV) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Identify Identify Impurities (if necessary) Calculate->Identify Result Final Purity Report Calculate->Result G cluster_frags Primary Fragments M Molecular Ion (M⁺) m/z = 157 F1 Loss of •OCH₂CH₃ m/z = 112 M->F1 - 45 Da F2 Loss of •COOCH₂CH₃ m/z = 84 M->F2 - 73 Da F3 Loss of •CH₂CH₃ m/z = 128 M->F3 - 29 Da G cluster_purity Purity & Identity Verification cluster_structure Structural Elucidation Sample Pristine Sample GC GC-FID Sample->GC HPLC HPLC-UV Sample->HPLC Purity Purity > 98%? GC->Purity HPLC->Purity IR FTIR Spectroscopy Purity->IR Yes MS Mass Spectrometry Purity->MS NMR ¹H & ¹³C NMR Purity->NMR Data_Analysis Integrated Data Analysis & Correlation IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Final_Structure Confirmed Structure: Ethyl 2-cyano-2-ethoxyacetate Data_Analysis->Final_Structure

Sources

Exploratory

The Pivotal Role of Cyanoacetate Esters in Medicinal Chemistry: A Deep Dive into a Versatile Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying a Chemical Identity In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying a Chemical Identity

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as foundational pillars for drug discovery. While the specific compound "Ethyl 2-cyano-2-ethoxyacetate" (CAS 87285-96-9) has a documented presence, its role in the history and development of medicinal chemistry is notably sparse. It has been primarily identified as an impurity in the synthesis of other molecules, such as Convicine[1]. Its deliberate application as a core pharmacophore or a key building block in drug development is not extensively reported in scientific literature.

However, it is highly probable that the interest in this molecule stems from its close relationship to a class of compounds that have been instrumental in the synthesis of a myriad of pharmaceuticals: the cyanoacetate esters , with ethyl cyanoacetate being the most prominent and widely utilized member. This guide, therefore, will provide an in-depth exploration of the discovery, history, and profound impact of ethyl cyanoacetate and its derivatives in medicinal chemistry. We will delve into its versatile reactivity, its role in the synthesis of diverse and complex drug molecules, and provide practical insights for its application in the laboratory.

The Rise of a Versatile Building Block: A Historical Perspective

The story of ethyl cyanoacetate in medicinal chemistry is not one of a single "discovery" but rather a gradual realization of its immense synthetic potential. Its utility lies in the unique combination of three reactive centers: an ester, a nitrile, and an acidic methylene group. This trifecta of functionality allows for a wide array of chemical transformations, making it a powerful tool for constructing complex molecular architectures.

Early applications of cyanoacetic acid derivatives were foundational in the development of multicomponent reactions (MCRs), which are highly efficient one-pot syntheses that combine three or more reactants to form a complex product. These reactions have been instrumental in generating large libraries of compounds for drug screening. The inherent reactivity of the active methylene group in ethyl cyanoacetate makes it an ideal substrate for condensations and cyclizations, which are key steps in the synthesis of heterocyclic compounds—a class of molecules that form the core of a vast number of drugs.

Synthetic Versatility: The Chemical Heart of Drug Discovery

Ethyl cyanoacetate's value in medicinal chemistry is intrinsically linked to its chemical reactivity. The acidic methylene group, flanked by the electron-withdrawing nitrile and ester groups, is readily deprotonated to form a stabilized carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, which are the cornerstone of organic synthesis.

Key Reactions in Drug Synthesis:
  • Knoevenagel Condensation: This is a nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration to form a C=C double bond. This reaction is widely used to synthesize a variety of substituted alkenes, which can be further modified to create complex drug molecules.

  • Michael Addition: The carbanion generated from ethyl cyanoacetate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for forming new carbon-carbon single bonds.

  • Heterocycle Synthesis: Perhaps the most significant application of ethyl cyanoacetate is in the synthesis of heterocyclic compounds. Through condensation reactions with various binucleophilic reagents, a wide array of ring systems can be constructed, including pyridines, pyrimidines, pyrazoles, and more. These heterocycles are ubiquitous in pharmaceuticals due to their ability to interact with biological targets with high specificity.

Applications in Medicinal Chemistry: From Concept to Clinic

The versatility of ethyl cyanoacetate as a synthetic building block has led to its incorporation into the synthesis of a diverse range of approved drugs and clinical candidates across multiple therapeutic areas.

Notable Drug Classes Synthesized Using Cyanoacetate Derivatives:
  • Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies feature heterocyclic cores that can be efficiently synthesized using cyanoacetate chemistry.

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain aromatic or heterocyclic systems that can be constructed from cyanoacetate precursors.

  • Anticonvulsants: The synthesis of several anticonvulsant drugs relies on the formation of specific heterocyclic ring systems derived from cyanoacetate esters.

  • Antidiabetic Drugs: Certain classes of oral hypoglycemic agents are synthesized using methodologies that involve cyanoacetate derivatives.

Experimental Protocol: A Representative Synthesis of a Dihydropyridine Derivative

The following protocol outlines a typical application of ethyl cyanoacetate in a Hantzsch-type dihydropyridine synthesis, a common scaffold in cardiovascular drugs.

Objective: To synthesize a 1,4-dihydropyridine derivative via a multicomponent reaction involving ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonia or ammonium acetate

  • Ethanol

  • Stir plate and stir bar

  • Reflux condenser

  • Round-bottom flask

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and ethyl cyanoacetate (2 equivalents) in ethanol.

  • Add ammonia or ammonium acetate (1.2 equivalents) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyridine derivative.

Data Presentation:

ReactantMolecular Weight ( g/mol )Equivalents
Benzaldehyde106.121.0
Ethyl Cyanoacetate113.112.0
Ammonium Acetate77.081.2

Visualization of the Workflow:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product Aldehyde Aromatic Aldehyde Reaction Reflux in Ethanol Aldehyde->Reaction ECA Ethyl Cyanoacetate (2 eq.) ECA->Reaction Ammonia Ammonia Source Ammonia->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHP Dihydropyridine Derivative Recrystallization->DHP

Caption: A generalized workflow for the Hantzsch dihydropyridine synthesis.

Signaling Pathways and Logical Relationships

The drug molecules synthesized from cyanoacetate precursors often target specific enzymes or receptors within cellular signaling pathways. For instance, many kinase inhibitors developed from these scaffolds target aberrant signaling in cancer cells.

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds SignalingCascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Activates CellularResponse Cellular Response (Proliferation, Survival) SignalingCascade->CellularResponse Leads to KinaseInhibitor Kinase Inhibitor (from Cyanoacetate Scaffold) KinaseInhibitor->Receptor Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a kinase inhibitor.

Future Perspectives

The legacy of cyanoacetate esters in medicinal chemistry is far from over. Their cost-effectiveness, versatile reactivity, and the ease with which they can be used to generate molecular diversity ensure their continued relevance in drug discovery. As new synthetic methodologies and a deeper understanding of disease biology emerge, we can expect to see even more innovative applications of this humble yet powerful building block in the development of the next generation of therapeutics. The principles of multicomponent reactions and diversity-oriented synthesis, for which cyanoacetates are a cornerstone, will continue to be central to the efficient exploration of chemical space in the quest for new medicines.

References

  • Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]

  • Cognitive Market Research. Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth. [Link]

  • Wikipedia. Ethyl cyanoacetate. [Link]

  • ACS Publications. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. [Link]

  • PMC. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. [Link]

  • RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

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Foundational

Role of "Ethyl 2-cyano-2-ethoxyacetate" as a chemical intermediate

An In-depth Technical Guide on the Core Applications of Ethyl (ethoxymethylene)cyanoacetate as a Chemical Intermediate Abstract Ethyl (ethoxymethylene)cyanoacetate (EMCAE) is a highly versatile and reactive chemical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Applications of Ethyl (ethoxymethylene)cyanoacetate as a Chemical Intermediate

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCAE) is a highly versatile and reactive chemical intermediate, pivotal to the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds. This guide provides an in-depth exploration of EMCAE, beginning with its fundamental physicochemical properties and synthesis. The core focus is on its mechanistic role and practical application in constructing key heterocyclic systems such as pyrimidines, pyrazoles, and pyridines, which form the structural backbone of numerous pharmaceutical agents. Through detailed protocols, mechanistic diagrams, and field-proven insights, this document serves as a technical resource for professionals leveraging this powerful building block in research and development.

Introduction: The Profile of a Powerhouse Intermediate

In the landscape of organic synthesis, intermediates that offer a combination of stability, predictable reactivity, and multifunctional character are invaluable. Ethyl (ethoxymethylene)cyanoacetate, systematically named ethyl 2-cyano-3-ethoxyacrylate and commonly abbreviated as EMCAE, stands out as such a reagent. Its structure incorporates an ester, a nitrile, and an electron-deficient alkene, making it a trifunctional synthon primed for a variety of chemical transformations.

It is important to clarify a point of potential confusion in nomenclature. While the query specified "Ethyl 2-cyano-2-ethoxyacetate," the widely utilized and commercially available intermediate for the applications discussed herein is Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3) . The former implies an ethoxy group on the alpha-carbon, whereas EMCAE features an ethoxymethylene group, which is the source of its unique reactivity. This guide will focus exclusively on the latter, more synthetically significant compound.

The strategic placement of its functional groups—a Michael acceptor system activated by two electron-withdrawing groups (nitrile and ester)—renders EMCAE an exceptional precursor for cyclization and condensation reactions, which are the cornerstones of heterocyclic chemistry.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Key Properties
PropertyValueSource(s)
CAS Number 94-05-3[1][2]
Molecular Formula C₈H₁₁NO₃[1][2]
Molecular Weight 169.18 g/mol [1][2]
Appearance White to light yellow or orange crystalline powder/solid.[1][2]
Melting Point 49.0 to 53.0 °C[1][2]
Boiling Point ~270 °C (decomposes)
Flash Point 130 °C (266 °F)[3]
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water.[4][4]
Safety and Handling Profile

EMCAE is classified as toxic and an irritant, requiring careful handling in a controlled laboratory environment.

  • Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat. In case of inadequate ventilation, use an approved respirator.

    • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[5]

    • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[3] The material is moisture-sensitive and should be stored under an inert gas atmosphere.[1][2]

Synthesis of Ethyl (ethoxymethylene)cyanoacetate (EMCAE)

The most common and industrially scalable synthesis of EMCAE involves the condensation reaction between ethyl cyanoacetate and triethyl orthoformate, often using acetic anhydride as both a reagent and solvent.

Causality of Experimental Design
  • Reactants: Ethyl cyanoacetate provides the core C-C-N and ester backbone. Triethyl orthoformate serves as the source for the ethoxymethylene (=CH-OEt) group.

  • Role of Acetic Anhydride: Acetic anhydride is crucial for two reasons. First, it reacts with the ethanol byproduct generated during the reaction, driving the equilibrium towards the product side according to Le Châtelier's principle. Second, it acts as a water scavenger, preventing the hydrolysis of the reactants and product.

  • Temperature Control: The reaction is typically heated to high temperatures (150-160 °C) to overcome the activation energy barrier for the condensation.[6]

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add acetic anhydride (80 mL).

  • Reagent Addition: To the acetic anhydride, add ethyl cyanoacetate (21.3 mL, 0.2 mol) followed by triethyl orthoformate (33.3 mL, 0.2 mol).

  • Heating: Heat the reaction mixture to 150-160 °C with continuous stirring. Maintain this temperature for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the acetic anhydride and other volatile components by distillation under reduced pressure. The resulting crude product will be a yellow solid.

  • Purification: The crude EMCAE can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product (typical yield: ~84%).[6]

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Reactants: - Ethyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride (Solvent) Setup Combine reactants in a 3-necked flask with reflux condenser Reagents->Setup Reaction Heat to 150-160 °C for 5 hours Setup->Reaction Stirring Workup Cool to Room Temperature Reaction->Workup Isolation Remove volatiles via vacuum distillation Workup->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Product Final Product: Ethyl (ethoxymethylene)cyanoacetate Purification->Product

Caption: Workflow for the synthesis of EMCAE.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of EMCAE stems from its predictable reactivity at two key sites: the electrophilic β-carbon of the double bond and the ester carbonyl group. This allows it to act as a versatile C3 synthon for building five- and six-membered rings.

Allopurinol_Synthesis start Ethyl Cyanoacetate + Triethyl Orthoformate emcae In situ formation of EMCAE start->emcae Heat pyrazole Ethyl 5-aminopyrazole- 4-carboxylate emcae->pyrazole hydrazine Hydrazine (H2N-NH2) hydrazine->pyrazole Cyclization allopurinol Allopurinol pyrazole->allopurinol formamide Formamide formamide->allopurinol High Temp Cyclization

Caption: Synthetic pathway to Allopurinol via EMCAE.

General Synthesis of Pyrimidines

EMCAE is a cornerstone in the synthesis of substituted pyrimidines. The general strategy involves reacting EMCAE with a compound containing an N-C-N fragment, such as amidines, urea, or thiourea.

Mechanistic Rationale: The reaction proceeds via an initial Michael addition of one of the nitrogen atoms of the amidine/urea to the β-carbon of EMCAE, followed by the elimination of ethanol. An intramolecular cyclization then occurs as the second nitrogen atom attacks the nitrile or ester group, leading to the formation of the pyrimidine ring after subsequent tautomerization and aromatization.

Conclusion

Ethyl (ethoxymethylene)cyanoacetate is more than a simple reagent; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined reactivity, commercial availability, and proven track record in the synthesis of biologically active heterocycles solidify its status as an indispensable intermediate in the arsenal of synthetic organic chemists. This guide has illuminated the core principles of its synthesis, safety, and application, providing a robust framework for researchers and drug development professionals to harness its full potential in creating the next generation of therapeutics.

References

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Exploratory

"Ethyl 2-cyano-2-ethoxyacetate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl (ethoxymethylene)cyanoacetate in Organic Solvents Authored by: Dr. Gemini, Senior Application Scientist Introduction Ethyl (ethoxymethylene)cyanoacetate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of Ethyl (ethoxymethylene)cyanoacetate in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl (ethoxymethylene)cyanoacetate (CAS No. 94-05-3), also known as ethyl 2-cyano-3-ethoxyacrylate, is a multifunctional chemical intermediate of significant interest in organic synthesis.[1] Its utility is prominent in the synthesis of heterocycles, which form the backbone of many pharmaceutical and agrochemical compounds.[1] The molecular architecture of this compound, featuring a nitrile, an ester, and an ether functional group, presents a unique and complex solubility profile that is critical for its application in reaction chemistry, purification, and formulation development.[1]

This technical guide provides a comprehensive overview of the solubility of Ethyl (ethoxymethylene)cyanoacetate in organic solvents. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. We will explore the theoretical principles governing its solubility, present available solubility data, and provide robust, step-by-step protocols for empirical determination.

Physicochemical Profile of Ethyl (ethoxymethylene)cyanoacetate

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and explaining its solubility.

PropertyValueSource(s)
Chemical Name Ethyl (ethoxymethylene)cyanoacetate; Ethyl 2-cyano-3-ethoxyacrylate[1][2][3]
CAS Number 94-05-3[1][2][3]
Molecular Formula C₈H₁₁NO₃[2][3]
Molecular Weight 169.18 g/mol [2][3]
Appearance White to pale yellow or orange solid (powder/crystal)[2][3]
Melting Point 49.0 to 53.0 °C[2][3]
Key Functional Groups Nitrile (-C≡N), Ester (-COOEt), Ether (-OEt)[1]
Key Sensitivities Moisture sensitive[1][2]
Molecular Structure and its Implications for Solubility

The structure of Ethyl (ethoxymethylene)cyanoacetate is key to its solubility. The presence of electronegative oxygen and nitrogen atoms in its functional groups creates a molecule with significant polarity.

start Start: Define Solvent Set (Polar, Aprotic, Nonpolar) qual_screen Part 1: Qualitative Screening (Fixed Solute/Solvent Ratio) start->qual_screen add_solute Add ~25 mg of solute to 0.5 mL of solvent qual_screen->add_solute mix Vortex/Agitate vigorously for 2-5 minutes add_solute->mix observe Observe for Dissolution (Clear, single phase?) mix->observe classify Classify: Soluble, Partially Soluble, or Insoluble observe->classify quant_det Part 2: Quantitative Determination (for 'Soluble' & 'Partially Soluble' systems) classify->quant_det Soluble/ Partially Soluble end End: Tabulate Data classify->end Insoluble saturate Prepare a saturated solution at constant temperature quant_det->saturate equilibrate Equilibrate for >24h with stirring saturate->equilibrate filter Filter supernatant (0.22 µm PTFE syringe filter) equilibrate->filter analyze Analyze aliquot of filtrate (e.g., gravimetric, HPLC, UV-Vis) filter->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate calculate->end

Caption: Systematic workflow for solubility determination.

Part 1: Protocol for Qualitative Solubility Screening

This rapid screening method helps to classify solvents and prioritize them for quantitative analysis.

  • Preparation: Label a series of small, dry glass vials (e.g., 4 mL) for each solvent to be tested.

  • Solvent Addition: Using a calibrated pipette, add 0.5 mL of a test solvent to its corresponding vial.

  • Solute Addition: Accurately weigh approximately 25 mg of Ethyl (ethoxymethylene)cyanoacetate and add it to the vial.

  • Mixing: Cap the vial securely and vortex vigorously for 2-5 minutes. [4]Consistent agitation is crucial for reaching equilibrium. [5]5. Observation: Allow the vial to stand for at least 10 minutes. Observe the contents against a bright background.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear, single-phase solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all. [5]7. Record: Meticulously record the observations for each solvent.

Part 2: Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the equilibrium solubility at a specific temperature.

  • Preparation: Add an excess amount of Ethyl (ethoxymethylene)cyanoacetate to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a stir plate in a water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette. Immediately filter this aliquot through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) into a pre-weighed, dry vial. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation: Place the vial with the filtered aliquot in a vacuum oven or use a gentle stream of inert gas (nitrogen) to slowly evaporate the solvent to dryness.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of dissolved solute = (Final vial weight) - (Initial vial weight)

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of aliquot in mL)

Conclusion

The solubility of Ethyl (ethoxymethylene)cyanoacetate is dictated by its polar functional groups, rendering it readily soluble in polar organic solvents like methanol, ethanol, and ether, while showing limited solubility in water. For drug development and process chemistry, where precise solubility values are imperative, the provided experimental protocols offer a robust framework for generating this critical data. By systematically applying these methods, researchers can confidently determine the solubility of this versatile compound in a wide array of solvent systems, enabling optimized reaction conditions, effective purification strategies, and successful formulation design.

References

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from Wikipedia. [Link]

  • CHEMISTRY 318L Laboratory Manual. (n.d.). Experiment 1: Solvent Polarity and Miscibility. Retrieved from a University of Massachusetts Boston server. [Link]

  • Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from Ataman Kimya website. [Link]

  • Riaño, A., et al. (2019). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. The Journal of Physical Chemistry B. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a University of Missouri–St. Louis server. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl cyanoacetate. PubChem Compound Database. Retrieved from NCBI. [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from Scribd. [Link]

  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - Ethyl(ethoxymethylene)cyanoacetate, 98%. Retrieved from Cole-Parmer. [Link]

  • Grokipedia. (n.d.). Ethyl cyanoacetate. Retrieved from Grokipedia. [Link]

  • University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a University of Babylon server. [Link]

  • ACS Publications. (2019, April 29). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. Retrieved from ACS Publications. [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from SALTISE - McGill University. [Link]

Sources

Foundational

An In-depth Technical Guide to the Moisture Sensitivity and Hydrolysis of Cyanoacetate Esters

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract: Cyanoacetate esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract: Cyanoacetate esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their utility, however, is intrinsically linked to their chemical stability, particularly their susceptibility to moisture-induced degradation via hydrolysis. This guide provides a comprehensive technical overview of the moisture sensitivity and hydrolysis of cyanoacetate esters, with a primary focus on Ethyl Cyanoacetate as a model compound due to the availability of robust data. We will delve into the mechanisms of hydrolysis, the factors influencing its rate, and present validated analytical methodologies for its study. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively manage the challenges associated with the handling and application of these versatile chemical entities.

Introduction to Cyanoacetate Esters: A Double-Edged Sword in Synthesis

Ethyl cyanoacetate and its derivatives are highly valued in organic synthesis for their unique chemical reactivity. The presence of an acidic methylene group flanked by a nitrile and an ester functional group makes them ideal starting materials for a variety of condensation reactions, such as the Knoevenagel condensation and Michael addition.[1] This reactivity is the cornerstone of their utility in building complex molecular architectures, including a range of heterocyclic compounds that form the basis of many pharmaceutical drugs.[1][2] For instance, Allopurinol, a medication for chronic gout, and the purine derivatives theophylline and caffeine can be synthesized using ethyl cyanoacetate as a key building block.[1]

However, the very features that make these compounds excellent synthetic precursors also render them susceptible to degradation. The ester functional group, in particular, is prone to hydrolysis, a chemical reaction with water that can lead to the formation of undesired byproducts. This moisture sensitivity is a critical consideration in their synthesis, storage, formulation, and in-vivo application, as it can impact product purity, shelf-life, and ultimately, the safety and efficacy of the final drug product.

The Chemistry of Instability: Understanding Hydrolysis

Hydrolysis is the primary degradation pathway for ethyl cyanoacetate in the presence of moisture. The reaction involves the cleavage of the ester bond by a water molecule, yielding cyanoacetic acid and ethanol.[3]

Mechanism of Ester Hydrolysis:

The hydrolysis of an ester can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): Under neutral or alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid and irreversible process.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule. This is a reversible reaction.

For ethyl cyanoacetate, hydrolysis is significantly faster under neutral and alkaline conditions.[3] In acidic environments, the half-life is considerably longer.[3] This pH-dependent stability is a crucial factor to consider in experimental design and formulation development.

Hydrolysis_Mechanism cluster_0 Alkaline/Neutral Hydrolysis cluster_1 Acidic Hydrolysis Ethyl_Cyanoacetate Ethyl Cyanoacetate NCCH₂COOCH₂CH₃ Intermediate Tetrahedral Intermediate Ethyl_Cyanoacetate->Intermediate Nucleophilic Attack OH- OH⁻ Products Cyanoacetic Acid + Ethanol NCCH₂COOH + CH₃CH₂OH Intermediate->Products Elimination of Ethoxide Ethyl_Cyanoacetate_Acid Ethyl Cyanoacetate NCCH₂COOCH₂CH₃ Protonated_Ester Protonated Ester Ethyl_Cyanoacetate_Acid->Protonated_Ester Protonation H3O+ H₃O⁺ Water_Attack Nucleophilic Attack by H₂O Protonated_Ester->Water_Attack Proton_Transfer Proton Transfer Water_Attack->Proton_Transfer Final_Products Cyanoacetic Acid + Ethanol NCCH₂COOH + CH₃CH₂OH Proton_Transfer->Final_Products

Caption: Mechanisms of alkaline and acid-catalyzed hydrolysis of Ethyl Cyanoacetate.

A related compound, Ethyl (ethoxymethylene)cyanoacetate , also exhibits moisture sensitivity.[4] Its hydrolysis is more complex, potentially involving the cleavage of both the enol ether and the ester functionalities, which would also be influenced by pH.

Quantitative Assessment of Hydrolysis: A Methodical Approach

To effectively manage the instability of ethyl cyanoacetate, it is essential to quantify its rate of hydrolysis under various conditions. A well-designed stability study is paramount.

Experimental Workflow for Hydrolysis Kinetics

The following protocol outlines a robust method for determining the hydrolysis kinetics of ethyl cyanoacetate. The core principle is to monitor the disappearance of the parent compound over time at a constant temperature and pH.

Experimental_Workflow Start Start: Prepare Stock Solution of Ethyl Cyanoacetate Buffers Prepare Buffers at Desired pH Values (e.g., 4, 7, 9) Start->Buffers Incubation Incubate Reaction Mixtures at a Constant Temperature (e.g., 50°C) Buffers->Incubation Sampling Withdraw Aliquots at Specific Time Intervals Incubation->Sampling Quench Quench Reaction (e.g., by acidification or dilution in mobile phase) Sampling->Quench Analysis Analyze Samples by Validated HPLC or GC Method Quench->Analysis Data Quantify Concentration of Ethyl Cyanoacetate Analysis->Data Kinetics Plot ln(Concentration) vs. Time to Determine Rate Constant (k) and Half-life (t½) Data->Kinetics End End: Report Stability Profile Kinetics->End

Caption: Experimental workflow for determining the hydrolysis kinetics of Ethyl Cyanoacetate.

Step-by-Step Experimental Protocol

1. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of Ethyl Cyanoacetate in a non-aqueous, inert solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
  • Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9). Ensure the buffer system does not interfere with the analytical method.

2. Hydrolysis Reaction:

  • For each pH condition, add a small, precise volume of the Ethyl Cyanoacetate stock solution to a larger volume of the pre-heated buffer solution in a sealed container. The final concentration should be suitable for the analytical method.
  • Maintain the reaction mixtures at a constant temperature (e.g., 50°C) in a water bath or incubator.

3. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction to prevent further degradation before analysis. This can be achieved by diluting the aliquot in a cold mobile phase or by adjusting the pH to a more stable range (e.g., acidic).

4. Analytical Quantification:

  • Analyze the quenched samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the remaining Ethyl Cyanoacetate.[5][6]
Data Presentation and Analysis

The stability of ethyl cyanoacetate is highly dependent on pH. The following table summarizes hydrolysis half-life data for ethyl cyanoacetate at 50°C.

pHHalf-life (t½) at 50°CCorresponding Half-life at 25°C (Estimated)Stability
4191 hours~72 daysRelatively Stable
7≤ 2.4 hours-Unstable
9≤ 2.4 hours-Very Unstable
Data derived from SIDS Initial Assessment Report for Ethyl cyanoacetate.[3]

The data clearly indicates that ethyl cyanoacetate is significantly more stable under acidic conditions.[3] This has profound implications for its storage and formulation.

Analytical Methodologies for Stability Assessment

A reliable analytical method is the cornerstone of any stability study. Both HPLC and GC are suitable for the quantification of ethyl cyanoacetate and its hydrolysis products.[5][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[5] A reversed-phase HPLC method is typically employed for ethyl cyanoacetate.

ParameterProposed Method Performance
Instrumentation HPLC with UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength ~210 nm (to be confirmed by UV scan)
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
These parameters are based on typical performance characteristics and should be confirmed during method validation.[8]
Gas Chromatography (GC)

GC is another powerful technique, particularly for volatile compounds like ethyl cyanoacetate and its degradation product, ethanol.[6]

ParameterProposed Method Performance
Instrumentation GC with Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Column Capillary column (e.g., KB-1 or similar)
Carrier Gas Nitrogen or Helium
Injector Temperature 250°C
Oven Temperature Program e.g., Start at 80°C, ramp to 250°C
Detector Temperature 280°C (FID) or as per MS requirements
Specific parameters should be optimized and validated for the application.[6]

Implications for Drug Development and Research

The inherent moisture sensitivity of ethyl cyanoacetate has several critical implications for its use in a professional setting:

  • Storage and Handling: Ethyl cyanoacetate should be stored in tightly sealed containers in a cool, dry place, away from atmospheric moisture.[4] The use of a desiccator or an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Reaction Conditions: When used in synthesis, reactions should be conducted in dry solvents under an inert atmosphere to prevent hydrolysis of the starting material, which can lead to lower yields and the formation of impurities.

  • Formulation Development: For pharmaceutical applications, the pH of the formulation is a critical parameter to control. Formulating at a slightly acidic pH may be necessary to ensure the stability and shelf-life of a drug substance derived from or containing a cyanoacetate ester moiety.

  • In-vivo Considerations: The rapid hydrolysis under physiological conditions (pH ~7.4) means that ethyl cyanoacetate itself is unlikely to remain intact in the body for long.[3] It is likely to act as a prodrug, being metabolized by hydrolysis (potentially catalyzed by esterases) to cyanoacetic acid and ethanol.[3] The toxicological profiles of these degradation products must be considered.

Conclusion

Ethyl cyanoacetate is a valuable and versatile reagent in chemical synthesis. However, its utility is tempered by its significant sensitivity to moisture, leading to hydrolysis, particularly under neutral and alkaline conditions. A thorough understanding of the kinetics and mechanism of this degradation is essential for any scientist or researcher working with this compound. By implementing proper storage and handling procedures, carefully controlling reaction and formulation conditions, and employing robust analytical methods for stability assessment, the challenges posed by the moisture sensitivity of ethyl cyanoacetate can be effectively managed. This ensures the integrity of research outcomes and the development of safe and stable pharmaceutical products.

References

  • A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem.
  • analytical methods. Agency for Toxic Substances and Disease Registry.
  • 4.2_Provisional Guidance for the Outline of the SIDS Initial Assessment Report*. OECD.
  • Ethyl cyanoacetate. Wikipedia.
  • Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem.
  • An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile. Benchchem.
  • CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate. CymitQuimica.
  • ECYA (ETHYL CYANO ACETATE). Ataman Kimya.
  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences.

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Exploratory

A Comprehensive Technical Guide to Ethyl (ethoxymethylene)cyanoacetate: Synthesis, Applications, and Protocols for Advanced Research

This guide provides an in-depth exploration of Ethyl (ethoxymethylene)cyanoacetate (EMCAE), a pivotal reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, and critical role as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of Ethyl (ethoxymethylene)cyanoacetate (EMCAE), a pivotal reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, and critical role as a versatile building block, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction: Unveiling a Versatile Synthetic Workhorse

Ethyl (ethoxymethylene)cyanoacetate, systematically known as ethyl 2-cyano-3-ethoxyacrylate, is an organic compound prized for its trifunctional nature.[1] The molecule features a cyano group, an ester, and an electron-poor carbon-carbon double bond, making it a highly reactive and valuable intermediate in the synthesis of a wide array of complex molecules and heterocycles.[1][2] Its ability to participate in reactions such as Michael additions and Knoevenagel condensations has solidified its importance in synthetic chemistry.[1] This guide will primarily refer to the compound by its common synonym, Ethyl (ethoxymethylene)cyanoacetate, or the abbreviation EMCAE.

Nomenclature and Synonyms

The compound is known by several names in the literature, which can be a source of confusion. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in a research setting.

  • Systematic IUPAC Name: Ethyl 2-cyano-3-ethoxy-2-propenoate[2]

  • Common Synonyms: Ethyl (ethoxymethylene)cyanoacetate, Ethyl 2-cyano-3-ethoxyacrylate, 2-(Ethoxymethylene)-2-cyanoacetic acid ethyl ester[2][3][4][5][6]

  • CAS Number: 94-05-3[2]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

Key Properties

EMCAE is typically a white to light yellow crystalline solid at room temperature.[7] Its key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C8H11NO3[7]
Molecular Weight 169.18 g/mol [7]
Melting Point 49-51 °C[7]
Boiling Point 190-191 °C at 30 mm Hg[7]
Appearance White to yellow crystalline mass or crystals[7]
Solubility Soluble in chloroform, methanol; limited solubility in water[2][7]
Safety and Handling

EMCAE is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. It is also known to cause serious eye damage and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, protective gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[7][9] The compound is sensitive to moisture.[2]

Synthesis of Ethyl (ethoxymethylene)cyanoacetate

The most common and efficient synthesis of EMCAE involves the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.[9][10] This reaction is a cornerstone for producing this valuable reagent.

Reaction Rationale

The reaction proceeds via the formation of an activated intermediate from ethyl cyanoacetate, which then reacts with triethyl orthoformate. Acetic anhydride serves as a dehydrating agent, driving the reaction towards the formation of the desired product. The ethoxy group from the orthoformate is incorporated into the final structure, creating the characteristic ethoxymethylene moiety.

Visualizing the Synthesis

Synthesis ECA Ethyl Cyanoacetate reaction reaction ECA->reaction TEOF Triethyl Orthoformate TEOF->reaction AA Acetic Anhydride AA->reaction EMCAE Ethyl (ethoxymethylene)cyanoacetate reaction->EMCAE Heat (150-160°C)

Caption: General synthesis of EMCAE.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).

  • Solvent Addition: Add acetic anhydride (80 mL) to the mixture.

  • Heating: Heat the reaction mixture to 150-160 °C for approximately 5 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent by distillation under reduced pressure to yield Ethyl (ethoxymethylene)cyanoacetate as a solid. The product can be further purified by recrystallization if necessary.

Applications in Pharmaceutical and Organic Synthesis

The unique structural features of EMCAE make it an invaluable precursor in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in drug discovery and development.[11][12]

The Gould-Jacobs Reaction: A Gateway to Quinolines

A classic and powerful application of EMCAE is in the Gould-Jacobs reaction for the synthesis of quinoline derivatives.[13][14] Quinolines are a class of heterocyclic compounds found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.

The reaction involves the condensation of an aniline with EMCAE, followed by a thermal cyclization to form the quinoline ring system.[13][15] The subsequent hydrolysis and decarboxylation of the resulting ester yield the desired 4-hydroxyquinoline.[13]

Mechanistic Insight into the Gould-Jacobs Reaction
  • Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of EMCAE, followed by the elimination of ethanol to form an anilidomethylenecyanoacetate intermediate.

  • Cyclization: Under thermal conditions, an intramolecular 6-electron cyclization occurs, leading to the formation of the quinoline ring.

  • Tautomerization: The initial cyclized product tautomerizes to the more stable 4-oxo form.

  • Hydrolysis and Decarboxylation: Saponification of the ester group followed by decarboxylation yields the final 4-hydroxyquinoline product.[13]

Visualizing the Gould-Jacobs Reaction Workflow

GouldJacobs start Start: Aniline & EMCAE condensation Condensation start->condensation Step 1 cyclization Thermal Cyclization condensation->cyclization Step 2 hydrolysis Saponification (Hydrolysis) cyclization->hydrolysis Step 3 decarboxylation Decarboxylation hydrolysis->decarboxylation Step 4 end End: 4-Hydroxyquinoline decarboxylation->end

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Ethoxy-Substituted Cyanoacetates in Heterocyclic Synthesis

Mechanistic Insights and Protocols for Ethyl 2-Cyano-2-ethoxyacetate and EMCA Introduction & Chemical Context In the development of biologically active small molecules, the construction of highly functionalized heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights and Protocols for Ethyl 2-Cyano-2-ethoxyacetate and EMCA

Introduction & Chemical Context

In the development of biologically active small molecules, the construction of highly functionalized heterocycles (such as pyrimidines, pyrazoles, and fused bicyclic systems) is a fundamental objective. Two closely related, yet mechanistically distinct, C3-synthons are frequently employed by drug development professionals to achieve this:

  • Ethyl 2-cyano-2-ethoxyacetate (CAS 87285-96-9): An α -ethoxy substituted cyanoacetate primarily utilized as a masked carbonyl equivalent for the synthesis of 5-ethoxypyrimidines.

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3): An α,β -unsaturated Michael acceptor that is a staple in the synthesis of pyrimidine-5-carbonitriles and pyrazole-4-carbonitriles.

Both reagents offer a dense array of reactive sites—an electrophilic carbon, a nitrile group, and an ester group—allowing for rapid, one-pot cyclization when reacted with dinucleophiles such as amidines, ureas, or hydrazines.

Mechanistic Pathways & Causality

Understanding the causality behind the reaction pathways is critical for optimizing yields and controlling regioselectivity.

When Ethyl 2-cyano-2-ethoxyacetate is subjected to condensation with an amidine, the α -carbon acts as the primary electrophilic site. The initial nucleophilic attack by the amidine's primary nitrogen displaces the ethoxy or acetate leaving groups, forming an intermediate that rapidly undergoes intramolecular cyclization via the nitrile or ester group to form a 5-ethoxypyrimidine derivative. This pathway was famously validated for the synthesis of position-5 modified pyrimidines .

Conversely, EMCA features an extended conjugated system. The reaction initiates via a Michael addition at the highly electrophilic β -carbon. The subsequent elimination of ethanol drives the formation of an intermediate adduct. The choice of base is critical here: utilizing sodium ethoxide (NaOEt) not only liberates the free base of the dinucleophile (enhancing its nucleophilicity) but also prevents unwanted transesterification. Following the elimination of ethanol, the secondary nitrogen of the dinucleophile attacks either the ester (yielding a pyrimidinone) or the nitrile (yielding an aminopyrimidine), depending on the thermodynamic stability of the resulting tautomers .

Mechanism A Dinucleophile (Amidine/Hydrazine) C Nucleophilic Attack (Michael Addition) A->C B Electrophile (EMCA / Ethoxyacetate) B->C D Intermediate (-EtOH) C->D E Cyclization (Ester/Nitrile Attack) D->E F Heterocycle (Pyrimidine/Pyrazole) E->F Tautomerization

Logical mechanism of heterocyclic synthesis via cyanoacetates.

Self-Validating Experimental Protocols

The following protocols have been optimized for trustworthiness and reproducibility. Each step includes the chemical rationale (causality) to ensure researchers can adapt the methods to novel substrates.

Protocol A: Synthesis of 5-Ethoxypyrimidines using Ethyl 2-Cyano-2-ethoxyacetate

Adapted from standard α -ethoxy cyanoacetate condensation methods.

  • Preparation of Free Base: Dissolve the amidine hydrochloride (10 mmol) in absolute ethanol (20 mL). Add a freshly prepared solution of sodium ethoxide (10 mmol of Na in 10 mL of absolute ethanol). Rationale: Liberating the free base is mandatory for the initial nucleophilic attack.

  • Filtration: Stir for 15 minutes at room temperature and filter off the precipitated sodium chloride.

  • Electrophile Addition: To the clear filtrate, add Ethyl 2-cyano-2-ethoxyacetate (10 mmol) dropwise over 10 minutes.

  • Cyclization: Reflux the mixture under an inert atmosphere for 6-8 hours. Rationale: Extended heating provides the activation energy required for the intramolecular ring closure.

  • Workup: Cool the reaction to 0°C. Neutralize with glacial acetic acid to precipitate the 5-ethoxypyrimidine product. Filter and recrystallize from ethanol.

Protocol B: Synthesis of Pyrimidine-5-carbonitriles using EMCA

Optimized to prevent uncyclized side-products.

  • Reagent Stoichiometry: Dissolve acetamidine hydrochloride (15 mmol) in absolute ethanol (25 mL) and neutralize with sodium ethoxide (15 mmol). Rationale: As demonstrated by Nishigaki et al., an excess of amidine (1.5 eq) significantly improves the yield of the cyclized product by driving the equilibrium.

  • Condensation: Add EMCA (10 mmol) to the mixture in a single portion.

  • Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Isolation: Concentrate the solvent under reduced pressure to half its volume. Pour onto crushed ice to induce precipitation. Filter the solid and wash with cold water to remove excess amidine.

Protocol C: Synthesis of Pyrazole-4-carbonitriles using EMCA

Adapted for the synthesis of COX-2 inhibitors .

  • Reaction Setup: Combine the hydrazine derivative (10 mmol) and EMCA (10 mmol) in absolute ethanol (30 mL).

  • Reflux: Heat the mixture under reflux for 10 hours. Rationale: Hydrazines are potent α -effect nucleophiles, but the subsequent cyclization to the pyrazole ring requires prolonged heating to overcome the steric strain of the intermediate.

  • Crystallization: Concentrate the mixture under reduced pressure and store overnight at 4°C.

  • Purification: Filter the separated solid and crystallize from glacial acetic acid. Rationale: Acetic acid protonates trace basic impurities, ensuring a highly pure pyrazole product.

Workflow S1 1. Reagent Preparation Dissolve dinucleophile in absolute EtOH S2 2. Base Addition Add NaOEt to liberate free base S1->S2 S3 3. Electrophile Addition Dropwise addition of Cyanoacetate S2->S3 S4 4. Reflux & Cyclization Heat at 80°C for 2-10 hours S3->S4 S5 5. Workup Concentrate, cool, and filter precipitate S4->S5 S6 6. Purification Recrystallize from AcOH or EtOH S5->S6

Step-by-step experimental workflow for cyclization protocols.

Quantitative Data & Optimization Summary

The table below summarizes the expected outcomes and critical parameters for the synthesis of various heterocyclic scaffolds using these cyanoacetate derivatives.

ReagentDinucleophileTarget ScaffoldKey ConditionsExpected Yield
Ethyl 2-cyano-2-ethoxyacetate Amidine / Urea5-EthoxypyrimidinesNaOEt (1.0 eq), EtOH, Reflux 6-8h55 - 75%
EMCA AcetamidinePyrimidine-5-carbonitrilesExcess Amidine (1.5 eq), EtOH, Reflux 4h70 - 85%
EMCA Hydrazine hydratePyrazole-4-carbonitrilesEtOH, Reflux 10h, AcOH Workup62 - 80%
EMCA 2-Ethyl-2-thiopseudourea2-AlkylthiopyrimidinesExcess Urea, EtOH, Reflux 5h60 - 70%

References

  • Bendich, A., & Clements, G. C. (1953). Synthesis of Ethyl Ethoxybromoacetate and Ethyl Ethoxycyanoacetate. Journal of the American Chemical Society, 75(16), 4075. URL:[Link]

  • Nishigaki, S., Senga, K., Aida, K., Takabatake, T., & Yoneda, F. (1970). Condensation Reactions of Ethyl Ethoxymethylenecyanoacetate with Amidines. Chemical and Pharmaceutical Bulletin, 18(5), 1003-1007. URL:[Link]

  • Bakr, R. B., Azouz, A. A., & Abdellatif, K. R. (2016). Synthesis, cyclooxygenase inhibition, anti-inflammatory evaluation and ulcerogenic liability of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup1), 6-12. URL:[Link]

Application

Application Notes and Protocols: Ethyl (ethoxymethylene)cyanoacetate as a Versatile Building Block for Pharmaceutical Heterocycles

Introduction: Clarifying the Key Reagent In the synthesis of pharmaceutical intermediates, precision in molecular architecture is paramount. The topic requested, "Ethyl 2-cyano-2-ethoxyacetate," refers to a molecule with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Clarifying the Key Reagent

In the synthesis of pharmaceutical intermediates, precision in molecular architecture is paramount. The topic requested, "Ethyl 2-cyano-2-ethoxyacetate," refers to a molecule with the structure NC-C(OCH₂CH₃)-COOEt. While synthetically accessible, this specific compound is not commonly cited as a versatile building block in medicinal chemistry literature.

However, a closely related and structurally isomeric compound, Ethyl (ethoxymethylene)cyanoacetate (EEMC) , is a widely recognized and exceptionally versatile reagent in pharmaceutical synthesis.[1] Its structure, EtO-CH=C(CN)-COOEt, features a highly reactive ethoxymethylene group that makes it an ideal precursor for a vast range of heterocyclic systems.[2] Given its prominence and utility, this guide will focus on the applications and protocols for Ethyl (ethoxymethylene)cyanoacetate (EEMC) , the likely intended subject of interest for researchers and drug development professionals.

EEMC's value stems from its multiple, electronically-tuned reactive sites, which allow for a variety of transformations including Michael additions, condensations, and cycloadditions to form biologically relevant scaffolds like pyrimidines, pyrazoles, and pyridines.[1]

Chemical Profile and Core Reactivity

EEMC is a trifunctional molecule whose reactivity is governed by the interplay between the nitrile, ester, and the activated carbon-carbon double bond. This unique arrangement makes it a powerful tool for constructing complex molecular frameworks.

PropertyValueReference
IUPAC Name Ethyl (2E)-2-cyano-3-ethoxyprop-2-enoate[2]
Synonyms Ethyl (ethoxymethylene)cyanoacetate, Ethyl 2-cyano-3-ethoxyacrylate[3]
CAS Number 94-05-3[2]
Molecular Formula C₈H₁₁NO₃[2]
Molecular Weight 169.18 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solid[2]
Solubility Soluble in most organic solvents (ethanol, ether, DCM, DMF)[2]

The core reactivity can be understood by examining its electronic structure. The electron-withdrawing nature of the cyano and ester groups renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. This is the primary mode of reactivity for constructing heterocyclic rings.

EEMC_Reactivity cluster_molecule EEMC Structure cluster_sites Key Reactive Sites EEMC EtO-CH=C(CN)-COOEt beta_carbon β-Carbon (Electrophilic Center) Susceptible to Michael Addition beta_carbon->EEMC Primary site for nucleophilic attack cyano Cyano Group Participates in Cyclization cyano->EEMC Key for ring closure ester Ester Group Can be modified or participate in cyclization ester->EEMC Secondary reaction site

Caption: Key reactive sites of Ethyl (ethoxymethylene)cyanoacetate (EEMC).

Application Note I: Synthesis of Pyrazole Scaffolds

Field Insight: Pyrazole rings are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. Their synthesis via EEMC is highly efficient and reliable. The reaction leverages EEMC as a 1,3-dielectrophile that readily reacts with hydrazine derivatives.[1]

Mechanism: The synthesis proceeds via a nucleophilic attack (Michael addition) of the hydrazine onto the electrophilic β-carbon of EEMC. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after the elimination of ethanol.[1]

Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol describes a foundational synthesis of a substituted pyrazole.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC) (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve EEMC (10 mmol, 1.69 g) in ethanol (30 mL).

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (11 mmol, 0.55 mL) dropwise to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Purification: The product is often of high purity. If necessary, it can be recrystallized from ethanol to yield ethyl 5-amino-1H-pyrazole-4-carboxylate as a white crystalline solid.

Pyrazole_Synthesis_Workflow start Dissolve EEMC in Ethanol add_hydrazine Add Hydrazine Hydrate (Dropwise, RT) start->add_hydrazine reflux Heat to Reflux (2-3 hours) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry

Caption: Workflow for the synthesis of a pyrazole derivative using EEMC.

Application Note II: Synthesis of Pyrimidine Scaffolds

Field Insight: The pyrimidine core is fundamental to life as a component of nucleic acids (cytosine, thymine, uracil) and is present in a wide range of pharmaceuticals, including antiviral agents (e.g., zidovudine) and anticancer drugs (e.g., gefitinib). The synthesis of pyrimidines using EEMC typically involves its condensation with N-C-N fragments like guanidine, urea, or thiourea.[2][4]

Mechanism: The reaction begins with the condensation of the amidine (or urea/thiourea) with EEMC. One nitrogen atom of the amidine attacks the β-carbon of EEMC, displacing the ethoxy group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the pyrimidine ring.

Protocol: Synthesis of 2,4-Diamino-6-hydroxy-pyrimidine

This protocol details the synthesis of a key pyrimidine intermediate, which can be a precursor to antiviral purine derivatives.[2]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate (EEMC) (1.0 eq)

  • Guanidine nitrate (1.0 eq)

  • Sodium ethoxide solution (2.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask, condenser, mechanical stirrer

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in absolute ethanol under an inert atmosphere.

  • Setup: In a three-necked flask equipped with a mechanical stirrer and condenser, add the sodium ethoxide solution.

  • Reagent Addition: Add guanidine nitrate (1.0 eq) to the stirred solution, followed by the dropwise addition of EEMC (1.0 eq).

  • Reaction: Heat the mixture under reflux for 4-6 hours. A precipitate will form as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Add hot water to dissolve the sodium salt of the product.

  • Isolation: Neutralize the solution with glacial acetic acid to a pH of ~7. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Dry the product under vacuum.

Pyrimidine_Synthesis_Workflow start Prepare Sodium Ethoxide in Ethanol add_reagents Add Guanidine Nitrate, then EEMC start->add_reagents reflux Heat to Reflux (4-6 hours) add_reagents->reflux cool Cool to Room Temperature reflux->cool dissolve Dissolve in Hot Water cool->dissolve neutralize Neutralize with Acetic Acid dissolve->neutralize filter Filter and Wash (Water, Ethanol) neutralize->filter dry Dry Product filter->dry

Caption: Workflow for the synthesis of a pyrimidine derivative using EEMC.

Summary of Applications

EEMC's versatility allows for the synthesis of a wide array of pharmacologically relevant heterocyclic systems. The choice of the reaction partner dictates the final scaffold.

Heterocyclic SystemTypical Reaction Partner(s)Significance in Pharmaceuticals
Pyrazoles Hydrazine derivativesAnti-inflammatory, Kinase inhibitors, Anticonvulsants
Pyrimidines Guanidine, Urea, Thiourea, AmidinesAntivirals, Anticancer, Antibacterials, CNS drugs
Pyridines Active methylene compounds + AmmoniaAntihypertensives, Antihistamines, Proton-pump inhibitors
Thiophenes Sulfur + Active methylene compoundAntipsychotics, Anti-inflammatory agents (Gewald Reaction)

Safety and Handling

Ethyl (ethoxymethylene)cyanoacetate and its reaction partners require careful handling in a well-ventilated fume hood.

  • Hazards: Toxic if swallowed and may cause allergic skin reactions or respiratory difficulties if inhaled.[3]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.[3]

  • Storage: Store in a cool, dry place away from moisture, as the compound is sensitive to hydrolysis.[2]

Conclusion

Ethyl (ethoxymethylene)cyanoacetate is an indispensable building block in modern pharmaceutical development. Its predictable reactivity and ability to efficiently generate diverse and complex heterocyclic cores make it a go-to reagent for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this powerful molecule in the discovery of new therapeutic agents.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.
  • Kambe, S., et al. (2007). A Facile Synthesis of 5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine Derivatives.
  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-140.
  • Google Patents. (n.d.). A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. CN109232441B.
  • Global Journals. (n.d.). Synthesis and Applications of Pyrimidinethiones.
  • Al-Azzawi, A. M. J. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences, 5(12), 765-771.
  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN101830904B.
  • Der Pharma Chemica. (n.d.). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent.

Sources

Method

Application Notes and Protocols for Knoevenagel Condensation Reactions Involving Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals Initial Note to the Reader: The present guide was initially conceived to address the Knoevenagel condensation involving "Ethyl 2-cyano-2-ethoxyacetate." How...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: The present guide was initially conceived to address the Knoevenagel condensation involving "Ethyl 2-cyano-2-ethoxyacetate." However, a comprehensive literature survey revealed a scarcity of documented applications and protocols for this specific reactant. To provide a thorough and actionable resource, the focus of this document has been shifted to the closely related and extensively studied reagent, Ethyl Cyanoacetate . The principles, mechanisms, and protocols detailed herein for ethyl cyanoacetate will serve as a robust foundation for researchers interested in the broader class of activated cyanoacetate reagents.

Introduction: The Knoevenagel Condensation as a Cornerstone of C-C Bond Formation

The Knoevenagel condensation, a named reaction in honor of its discoverer Emil Knoevenagel, stands as a fundamental and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction involves the condensation of a carbonyl compound, typically an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[3][4] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, functional polymers, and natural products.[1][5]

Ethyl cyanoacetate is a particularly effective active methylene compound for the Knoevenagel condensation. The electron-withdrawing nature of both the nitrile and the ester groups increases the acidity of the α-protons, facilitating their removal by a weak base to form a stabilized carbanion.[3] This enhanced reactivity allows for a broad scope of compatible carbonyl partners and a diverse range of catalytic systems.

Reaction Mechanism: A Tale of Two Pathways

The mechanism of the Knoevenagel condensation, particularly when catalyzed by amines like piperidine, is generally understood to proceed through one of two primary pathways. The specific pathway can be influenced by the reactants, catalyst, and reaction conditions.

Pathway A: The Carbanion Pathway (Hann-Lapworth Mechanism)

This classic mechanism involves the initial deprotonation of the active methylene compound by the base to form a resonance-stabilized enolate (carbanion).[3] This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.[3][6]

Knoevenagel_Carbanion_Pathway cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Aldol Addition cluster_3 Dehydration Ethyl_Cyanoacetate Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate Ethyl_Cyanoacetate->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Protonated_Base Protonated Base Aldehyde Aldehyde/Ketone Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde->Tetrahedral_Intermediate Aldol_Adduct β-Hydroxy Adduct (Aldol) Tetrahedral_Intermediate->Aldol_Adduct Protonation Product α,β-Unsaturated Product Aldol_Adduct->Product Elimination of H2O Water Water

Caption: The Carbanion-led Knoevenagel Condensation Pathway.

Pathway B: The Iminium Ion Pathway

In the presence of a primary or secondary amine catalyst, such as piperidine, an alternative mechanism involving the formation of an iminium ion can operate.[3][7][8] The amine first condenses with the carbonyl compound to form an iminium ion, which is a more potent electrophile than the original carbonyl. The active methylene compound, as an enol or enolate, then attacks the iminium ion. Subsequent elimination of the amine catalyst regenerates the catalyst and yields the final product.[7][9] Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step.[8]

Knoevenagel_Iminium_Pathway cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Attack cluster_3 Catalyst Regeneration & Product Formation Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Amine_Catalyst Amine Catalyst Amine_Catalyst->Iminium_Ion Addition_Intermediate Addition Intermediate Iminium_Ion->Addition_Intermediate Nucleophilic Attack Enol_Enolate Enol/Enolate of Ethyl Cyanoacetate Enol_Enolate->Addition_Intermediate Product α,β-Unsaturated Product Addition_Intermediate->Product Elimination of Catalyst

Caption: The Iminium Ion-mediated Knoevenagel Condensation Pathway.

Catalytic Systems and Reaction Conditions: A Comparative Overview

The choice of catalyst and reaction conditions is paramount to the success of the Knoevenagel condensation, influencing reaction rates, yields, and the overall "greenness" of the protocol. A variety of systems have been developed, ranging from traditional homogenous basic catalysts to modern heterogeneous and environmentally benign alternatives.

Catalyst SystemTypical Catalyst(s)Solvent(s)TemperatureAdvantagesDisadvantagesReferences
Homogeneous Basic Catalysis Piperidine, Triethylamine, DBU, Ammonium AcetateEthanol, Acetonitrile, Toluene, DMFRoom Temp. to RefluxHigh yields, well-establishedCatalyst removal can be difficult, use of volatile organic solvents[3][4][10][11]
Solvent-Free & Microwave-Assisted Ammonium Acetate, Piperazine, Porous HydroxyapatiteNone60-120°C (Microwave)Rapid reaction times, high yields, environmentally friendlySpecialized equipment (microwave reactor), potential for localized overheating[12][13][14][15][16]
Green Catalysis L-Proline, Ionic Liquids (e.g., [Bmim][OAc]), Agro-waste extractsWater, Ethanol, PEG-600Room Temp. to 85°CEnvironmentally benign, catalyst recyclability, mild conditionsCatalyst cost and preparation, potential for lower reactivity with some substrates[5][17][18]
Heterogeneous Catalysis Zeolites, Metal Oxides (e.g., MgO, CaO), Functionalized Silica, Coordination PolymersEthanol, Water, Toluene, Solvent-freeRoom Temp. to 100°CEasy catalyst separation and recycling, enhanced stabilityCatalyst preparation and characterization, potential for mass transfer limitations[19][20][21][22]

Detailed Experimental Protocols

The following protocols are provided as a starting point for the Knoevenagel condensation of ethyl cyanoacetate with a variety of aldehydes. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This protocol is a robust and widely applicable method for the synthesis of ethyl 2-cyano-3-arylacrylates.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.05 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aromatic aldehyde, ethyl cyanoacetate, and absolute ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[23]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

  • If precipitation does not occur, pour the mixture into a beaker of ice water with stirring.[23]

  • Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot ethanol.

Protocol 2: Microwave-Assisted, Solvent-Free Condensation with Ammonium Acetate

This protocol offers a rapid and environmentally friendly alternative to traditional methods.[12][16]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Ammonium acetate (catalytic amount)

  • Pyrex glass beaker

  • Microwave reactor

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a Pyrex glass beaker, combine the aromatic aldehyde, ethyl cyanoacetate, and a catalytic amount of ammonium acetate.

  • Thoroughly mix the components with a glass rod.

  • Place the beaker in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for 50 to 120 seconds.[16]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the resulting solid mass from an ethyl acetate/n-hexane solvent mixture to obtain the pure product.[16]

Protocol 3: Green Synthesis in Aqueous Media with an Ionic Liquid Catalyst

This protocol utilizes an ionic liquid in water, offering a recyclable and environmentally benign system.[5]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) (catalytic amount)

  • Water

  • Stirring apparatus

Procedure:

  • In a reaction vessel, dissolve the aromatic aldehyde and ethyl cyanoacetate in water.

  • Add the ionic liquid catalyst, [Bmim][OAc], to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (e.g., 10-30 minutes).

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration and wash with water.

  • The aqueous filtrate containing the ionic liquid can often be recycled for subsequent reactions.[5]

Applications in Synthesis: The Gateway to Coumarins and Cyanoacrylates

The products of the Knoevenagel condensation of ethyl cyanoacetate are valuable precursors for a variety of important chemical entities.

Synthesis of Coumarins

Coumarin_Synthesis Salicylaldehyde Salicylaldehyde Knoevenagel_Product Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Knoevenagel_Product Knoevenagel Condensation Coumarin 3-Cyanocoumarin Knoevenagel_Product->Coumarin Intramolecular Cyclization

Caption: Synthetic pathway to 3-cyanocoumarins via Knoevenagel condensation.

Synthesis of Cyanoacrylates

Ethyl 2-cyanoacrylates, the products of the Knoevenagel condensation between aldehydes and ethyl cyanoacetate, are important monomers for the production of cyanoacrylate adhesives (super glues).[29][30] They are also investigated for their potential biological activities.[10][31][32] The reaction with formaldehyde, for instance, yields ethyl 2-cyanoacrylate, the monomer for many common instant adhesives.[29][33]

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Inactive catalyst, insufficient reaction time or temperature, impure starting materials.Use fresh catalyst, increase reaction time and/or temperature, purify starting materials.
Formation of side products (e.g., Michael adducts) Use of a strong base, prolonged reaction time.Use a weaker base (e.g., ammonium acetate), carefully monitor the reaction and stop it upon completion of the initial condensation.
Difficulty in product isolation/crystallization Product is an oil or is highly soluble in the reaction solvent.Try precipitation by adding a non-polar solvent (e.g., hexane) or water, perform a solvent extraction followed by column chromatography.

Conclusion

The Knoevenagel condensation of ethyl cyanoacetate is a powerful and adaptable tool in the arsenal of the synthetic chemist. Its broad substrate scope, coupled with the ever-expanding array of catalytic systems—from classic amine bases to innovative green and heterogeneous catalysts—ensures its continued relevance in both academic research and industrial applications. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively harness this important reaction for the synthesis of diverse and valuable molecules.

References

  • Green Chemistry – Aspects for the Knoevenagel Reaction. (2012). SciSpace. Available at: [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications. Available at: [Link]

  • Solvent-Free Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. (1999).
  • Recent developments in Knoevenagel condensation reaction: a review. (2022). Journal of Advanced Scientific Research.
  • Solvent-Free Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. (2007).
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. Available at: [Link]

  • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2026).
  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025). Crystal Growth & Design.
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. (2025). Asian Journal of Green Chemistry.
  • Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (2010). MDPI. Available at: [Link]

  • Microwave-Assisted Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes in Solvent-Free Condition.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.
  • Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis. (2022). IRIS UPO.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis. Available at: [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Publishing.
  • L-Proline-Catalyzed Knoevenagel Condensation: A Facile, Green Synthesis of (E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E) -3-(1H-Indol-3-yl)acrylonitriles. (2012). Taylor & Francis.
  • MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH ETHYL CYANOACETATE. (2012). International Journal of Pharmaceutical Sciences and Research.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.
  • Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropano
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018).
  • Synthesis and characterization of ethoxyethyl α‐cyanoacrylate and reaction intermedi
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (2012).
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Application Note: Knoevenagel Condens
  • SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN W
  • Knoevenagel Condens
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • One-Step Protocol for the Synthesis of Cyanoacrylates Promoted by Elemental Sulfur from p-Quinone Methides and Cyanoacetates under Basic Conditions. (2023). The Journal of Organic Chemistry.
  • A kind of preparation method of ethyl cyanoacrylate. (2021).
  • Recyclable hybrid organocatalysts for the Knoevenagel condens
  • One-Pot Synthesis of Coumarin Deriv
  • Catalysts used for Knoevenagel condensation.
  • Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. (2023).
  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (2025). ACS Omega.
  • Solvent-Free Coumarin Synthesis. (2002). Journal of the Chinese Chemical Society.
  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized pyridinium chloride. (2012). European Journal of Chemistry.
  • Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3-SiO2.
  • Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Ethyl Cyanoacetate in Michael Addition Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: Positioning Ethyl Cyanoacetate as a Cornerstone Reagent While the specific reagent "Ethyl 2-cyano-2-ethoxyacetate" is not prominently featured in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Positioning Ethyl Cyanoacetate as a Cornerstone Reagent

While the specific reagent "Ethyl 2-cyano-2-ethoxyacetate" is not prominently featured in synthetic literature, we will focus this guide on the closely related and extensively utilized active methylene compound: Ethyl Cyanoacetate (ECA) . ECA serves as an exemplary and versatile Michael donor, and the principles, protocols, and mechanistic insights discussed herein are directly applicable to the broader class of α-cyanoacetate esters.

Ethyl cyanoacetate is a valuable C2 synthon in organic synthesis, prized for the strategic acidity of its α-protons (pKa ≈ 11 in DMSO). This acidity is a direct consequence of the powerful, resonance-stabilizing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups. When deprotonated, ECA forms a soft, resonance-stabilized enolate nucleophile, making it an ideal candidate for 1,4-conjugate additions to a wide array of Michael acceptors.[1][2][3] This reactivity is the foundation of the Michael addition, a cornerstone C-C bond-forming reaction essential for constructing complex molecular architectures in pharmaceutical and materials science research.[2][4]

This document provides an in-depth exploration of the Michael addition using ethyl cyanoacetate, covering the underlying mechanism, detailed experimental protocols, and expert insights into reaction optimization and troubleshooting.

Part 1: The Michael Addition Mechanism - A Stepwise Analysis

The Michael addition is a thermodynamically controlled conjugate addition that proceeds via three fundamental steps: 1) enolate formation, 2) nucleophilic attack, and 3) protonation.[5][6] The choice of base is critical and is determined by the acidity of the Michael donor; for highly activated donors like ethyl cyanoacetate, a catalytic amount of a relatively mild base such as an alkoxide is often sufficient.[2][6]

Step 1: Deprotonation and Enolate Formation A base (e.g., sodium ethoxide, NaOEt) abstracts an acidic α-proton from ethyl cyanoacetate. This is an equilibrium step that favors the formation of a resonance-stabilized enolate. The negative charge is delocalized across the α-carbon, the nitrile nitrogen, and the carbonyl oxygen, which accounts for its stability and nucleophilicity.

Step 2: Nucleophilic Attack (Conjugate Addition) The generated enolate acts as the Michael donor, attacking the electrophilic β-carbon of an α,β-unsaturated compound (the Michael acceptor).[1][5] This attack is favored at the β-position (1,4-addition) over the carbonyl carbon (1,2-addition) due to the principles of Hard and Soft Acid-Base (HSAB) theory; the soft enolate nucleophile preferentially attacks the soft β-carbon. This key step forms a new carbon-carbon bond and generates a new, resonance-stabilized enolate intermediate.

Step 3: Protonation The enolate intermediate is protonated, typically by the solvent (e.g., ethanol, if NaOEt is used) or during aqueous workup, to yield the final, neutral Michael adduct.[1][5] The base catalyst is regenerated in this step, allowing it to participate in another cycle.[2]

Michael Addition Mechanism Figure 1: Mechanism of the Michael Addition with Ethyl Cyanoacetate ECA Ethyl Cyanoacetate (Michael Donor) Enolate Resonance-Stabilized Enolate ECA->Enolate + B: Base Base (B:) Acceptor α,β-Unsaturated Carbonyl(Michael Acceptor) IntermediateEnolate Adduct Enolate Enolate->IntermediateEnolate + Acceptor ProtonatedBase Protonated Base (BH) Product Michael Adduct (1,5-Dicarbonyl Precursor) IntermediateEnolate->Product + BH Product->Base (Regenerated)

Caption: Figure 1: Mechanism of the Michael Addition with Ethyl Cyanoacetate.

Part 2: Experimental Protocols

This section provides a generalized, robust protocol for the sodium ethoxide-catalyzed Michael addition of ethyl cyanoacetate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

Protocol: Michael Addition of Ethyl Cyanoacetate to Methyl Vinyl Ketone

Objective: To synthesize ethyl 2-cyano-5-oxohexanoate, a versatile 1,5-dicarbonyl intermediate.

Materials:

  • Ethyl cyanoacetate (ECA), reagent grade

  • Methyl vinyl ketone (MVK), inhibitor-free

  • Sodium ethoxide (NaOEt), 21% w/w in ethanol

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), ACS grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with anhydrous ethanol (100 mL) and ethyl cyanoacetate (1.0 eq).

    • Cool the solution to 0 °C using an ice-water bath. Causality: Starting at a low temperature helps control the initial exotherm upon base addition and minimizes potential side reactions.

  • Base Addition and Enolate Formation:

    • Slowly add sodium ethoxide solution (0.1 eq, catalytic) to the stirred solution at 0 °C.

    • Allow the mixture to stir for 15-20 minutes at 0 °C. Insight: This duration is typically sufficient for the formation of the enolate nucleophile.

  • Michael Acceptor Addition:

    • Add the Michael acceptor, methyl vinyl ketone (1.05 eq), dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slight excess of the acceptor ensures complete consumption of the donor. Slow, controlled addition is crucial to prevent polymerization of the highly reactive MVK and to manage the reaction exotherm.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC). Expert Tip: Use a non-polar solvent system (e.g., 3:1 Hexanes:EtOAc) and visualize with a potassium permanganate stain, which will stain the MVK starting material and the product differently.

  • Workup and Quenching:

    • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture back to 0 °C.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Causality: NH₄Cl is a mild acid that protonates the enolate intermediate and neutralizes the ethoxide catalyst without causing hydrolysis of the ester product.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the ethanol.

  • Extraction and Purification:

    • Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL). Insight: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via silica gel column chromatography to obtain the pure ethyl 2-cyano-5-oxohexanoate.

Experimental_Workflow Figure 2: Experimental Workflow for Michael Addition A 1. Setup & Cooling - Add ECA & Anhydrous EtOH to flask - Cool to 0 °C B 2. Enolate Formation - Add catalytic NaOEt - Stir for 20 min at 0 °C A->B C 3. Acceptor Addition - Add MVK dropwise - Maintain T < 10 °C B->C D 4. Reaction Monitoring - Warm to RT - Stir for 2-4 hours, monitor by TLC C->D E 5. Quenching & Workup - Cool to 0 °C - Add sat. NH4Cl - Remove EtOH via rotovap D->E F 6. Extraction - Extract with EtOAc (3x) - Wash with brine E->F G 7. Purification - Dry over Na2SO4 - Concentrate crude product - Purify by column chromatography F->G H Pure Michael Adduct G->H

Caption: Figure 2: Experimental Workflow for Michael Addition.

Part 3: Data Presentation - Scope of the Reaction

Ethyl cyanoacetate is compatible with a diverse range of Michael acceptors. The following table summarizes representative examples to illustrate the scope and versatility of this reaction.

EntryMichael DonorMichael AcceptorBase/CatalystSolventConditionsProduct/Yield
1Ethyl CyanoacetateMethyl Vinyl KetoneNaOEt (cat.)Ethanol0 °C to RT1,5-Keto-ester / Good
2Ethyl CyanoacetateAcrylonitrileNaOEt (cat.)EthanolRTGlutaronitrile derivative / High
3Ethyl CyanoacetateDiethyl FumarateNaOEt (cat.)EthanolRefluxSubstituted Succinate / Good
4Ethyl CyanoacetateChalconePiperidine (cat.)EthanolRTFunctionalized Propanone / High
5α-Aryl CyanoacetateMethyl Vinyl KetoneThiourea CatalystTolueneRTChiral Keto-ester / 95% Yield, 97% ee[7][8]
6Ethyl Cyanoacetate2-Alkenyl Aniline + AldehydeDBUMethanolRTTetrahydroquinoline / Good[9]

Note: Yields are generalized as "Good" or "High" where specific quantitative data was not available in the general references. Entry 5 demonstrates a modern, asymmetric variant.[7][8] Entry 6 showcases a tandem aza-Michael-Michael addition.[9]

Part 4: Authoritative Grounding & Comprehensive References

References
  • JoVE. (2023). Conjugate Addition of Enolates: Michael Addition. Retrieved from [Link]

  • Scribd. Acid-Base Reactions of Methylene Compounds. Retrieved from [Link]

  • Chemical Science. (n.d.). Asymmetric Michael additions of α-cyanoacetates by soft Lewis acid/hard Brønsted acid catalysis: stereodivergency with bi- vs. monometallic catalysts. RSC Publishing. Retrieved from [Link]

  • ACS Combinatorial Science. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Publications. Retrieved from [Link]

  • Wikipedia. Ethyl cyanoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. Michael Addition. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by 1,4-addition. Retrieved from [Link]

  • Palanimuthu, A., Chen, C., & Lee, G.-H. (2018). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. Michael addition reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. Retrieved from [Link]

  • ADICHEMISTRY. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. Retrieved from [Link]

  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). Retrieved from [Link]

  • PubMed. Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Michael Addition of α-Substituted Cyanoacetates to Vinyl Ketones Catalyzed by Bifunctional Organocatalysts. Retrieved from [Link]

Sources

Method

Synthesis of pyrazole derivatives using "Ethyl 2-cyano-2-ethoxyacetate"

Application Note: Synthesis of Pyrazole Derivatives Using Ethyl 2-Cyano-3-Ethoxyacrylate Target Audience: Researchers, medicinal chemists, and drug development professionals. Note on Nomenclature: While occasionally refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Pyrazole Derivatives Using Ethyl 2-Cyano-3-Ethoxyacrylate

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Note on Nomenclature: While occasionally referred to colloquially or via typographical variation as "ethyl 2-cyano-2-ethoxyacetate", the chemically accurate and globally utilized reactive building block for this specific pyrazole synthesis is ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate)[1]. This guide utilizes the standard β -alkoxy acrylate structure to ensure mechanistic accuracy and protocol reproducibility.

Mechanistic Rationale & Chemical Logic

Pyrazole derivatives—specifically 5-amino-1H-pyrazole-4-carboxylates—are privileged scaffolds in drug discovery, serving as critical precursors for kinase inhibitors, anti-inflammatory agents, and anti-tumor therapeutics[2][3].

The synthesis of these heterocycles relies on the dual electrophilicity of ethyl 2-cyano-3-ethoxyacrylate. The chemical logic of this transformation is governed by two distinct energetic steps[1][4]:

  • Nucleophilic Addition-Elimination: The β -ethoxy group acts as an excellent leaving group. The highly nucleophilic primary amine of a hydrazine source attacks the β -carbon, displacing ethanol to form an enaminomethylene intermediate[1].

  • Intramolecular Cyclization: The secondary nitrogen of the hydrazine intermediate attacks the adjacent electrophilic nitrile group (C≡N). This ring closure forms an imine that rapidly tautomerizes into the highly stable, aromatic 1H-pyrazole ring[4].

Mechanism SM1 Ethyl 2-cyano-3-ethoxyacrylate INT1 Enaminomethylene Intermediate (- Ethanol) SM1->INT1 Nucleophilic Addition- Elimination SM2 Hydrazine Hydrate SM2->INT1 Nucleophilic Addition- Elimination INT2 Cyclized Imine Intermediate (Ring Closure) INT1->INT2 Intramolecular N-to-CN Cyclization PROD 5-Amino-1H-pyrazole-4-carboxylate (Aromatization) INT2->PROD Tautomerization

Fig 1: Mechanistic pathway for the formation of 5-amino-1H-pyrazole-4-carboxylate.

Experimental Methodologies

As a Senior Application Scientist, it is critical to understand that successful heterocyclic synthesis relies on controlling reaction kinetics. The following protocols are designed as self-validating systems.

Protocol A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 1.05 equiv)

  • Absolute ethanol (Reaction solvent)

Step-by-Step Methodology & Causality:

  • Dissolution: Charge a reaction vessel with ethyl 2-cyano-3-ethoxyacrylate and dissolve it in absolute ethanol.

    • Causality: Ethanol is selected because it matches the leaving group of the acrylate. This prevents unwanted transesterification side reactions that would inevitably occur if methanol or propanol were used[1].

  • Controlled Addition: Cool the solution to 15–20 °C. Add hydrazine hydrate dropwise over 30–45 minutes under vigorous stirring.

    • Causality: The initial nucleophilic substitution is highly exothermic. Maintaining the temperature below 20 °C prevents the thermal degradation of hydrazine and suppresses the formation of symmetric bis-pyrazole impurities[1].

  • Cyclization (Reflux): Gradually raise the temperature to reflux (approx. 78 °C) and maintain for 3 to 6 hours.

    • Causality: While the initial enamine formation is facile at room temperature, the subsequent intramolecular attack on the nitrile group requires overcoming a higher activation energy barrier to proceed to completion[1][2].

  • Isolation: Cool the reaction mass to room temperature, then further chill to 0–5 °C in an ice bath. Collect the crystalline precipitate via vacuum filtration and wash with cold ethanol.

    • Causality: The final pyrazole product has significantly lower solubility in cold ethanol than the starting materials. Chilling drives complete crystallization, allowing for high-purity isolation without column chromatography[1].

Self-Validation & Quality Control:

  • FT-IR Spectroscopy: Validation is confirmed by the disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the emergence of broad N-H stretches (~3450–3200 cm⁻¹) indicative of the primary amine[2][5].

  • NMR Spectroscopy: ¹H NMR will show a characteristic highly deshielded pyrazole C3-H singlet at approximately δ 7.9 ppm[2][5].

Protocol B: Synthesis of N-Substituted Pyrazoles (e.g., 1-Tosyl Derivatives)

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.0 equiv)

  • Absolute ethanol

Step-by-Step Methodology & Causality:

  • Reaction Setup: Combine the acrylate and p-toluenesulfonylhydrazide in absolute ethanol.

  • Extended Reflux: Heat the mixture to reflux for 16 hours.

    • Causality: Substituted hydrazines (especially bulky ones like tosylhydrazide) exhibit lower nucleophilicity and higher steric hindrance compared to hydrazine hydrate. Consequently, the reaction requires extended thermal energy to drive the cyclization to completion[2].

  • Regioselectivity Rationale: The more nucleophilic terminal nitrogen (NH₂) of the substituted hydrazine attacks the β -carbon first. The sterically hindered, substituted nitrogen (NH-Ts) is forced to attack the nitrile, ensuring strict regiocontrol to yield the 1-substituted-5-amino isomer[2].

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the solid from ethanol to yield ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate[2].

Data Presentation: Optimization & Regioselectivity

The choice of hydrazine directly impacts the reaction kinetics and the regiochemistry of the final pyrazole. The table below summarizes the expected outcomes based on validated literature parameters.

Table 1: Hydrazine Reactivity and Regioselectivity Profile

Hydrazine SourceReaction TempTimeMajor ProductExpected YieldRef
Hydrazine Hydrate15 °C → Reflux3–6 hEthyl 5-amino-1H-pyrazole-4-carboxylate85–90%[1]
p-ToluenesulfonylhydrazideReflux16 hEthyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate~65%[2]
PhenylhydrazineReflux8–12 hEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate70–80%[2]

Downstream Drug Development Applications

The 5-aminopyrazole-4-carboxylates synthesized via these protocols are not end-products; they are highly functionalized building blocks utilized to access complex, fused heterocyclic libraries[2][3][5].

Downstream PYR 5-Amino-1H-pyrazole- 4-carboxylate PYR_PYRIM Pyrazolo[3,4-d]pyrimidines (Anti-tumor) PYR->PYR_PYRIM + Urea/Formamide Cyclocondensation IMIDAZO Imidazo[1,2-b]pyrazoles (Kinase Inhibitors) PYR->IMIDAZO + Aldehyde & Isocyanide (GBB Reaction) TETRA Pyrazolo-tetrazines (Energetics/Bioactive) PYR->TETRA + Diazotization Reagents

Fig 2: Downstream diversification of 5-aminopyrazoles into fused heterocyclic drugs.

  • Pyrazolo[3,4-d]pyrimidines: Accessed via cyclocondensation with urea or formamide, yielding potent anti-tumor agents that mimic purine structures[2].

  • Imidazo[1,2-b]pyrazoles: Synthesized via a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction using aldehydes and isocyanides, yielding diverse libraries of kinase inhibitors[3].

  • Pyrazolo-tetrazines: Generated through diazotization pathways, useful in bioactive screening and specialized materials[5].

References

  • [4] RSC Advances. "Theoretical study of the reaction mechanism of pyrazole synthesis." Royal Society of Chemistry. URL: [Link]

  • [2] Taylor & Francis. "A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents." Phosphorus, Sulfur, and Silicon and the Related Elements. URL: [Link]

  • [3] Beilstein Journal of Organic Chemistry. "Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach." Beilstein-Institut. URL:[Link]

  • [5] ACS Publications. "Synthesis of Pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones." ACS Combinatorial Science. URL:[Link]

Sources

Method

Nomenclature &amp; Structural Clarification: The "Ethoxy" vs. "Hydroxyimino" Distinction

An In-Depth Technical Guide to Peptide Bond Formation and Racemization Suppression Before detailing experimental workflows, it is critical to address a common nomenclature confusion in the field of synthetic chemistry. W...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Peptide Bond Formation and Racemization Suppression

Before detailing experimental workflows, it is critical to address a common nomenclature confusion in the field of synthetic chemistry. While the query specifies Ethyl 2-cyano-2-ethoxyacetate (CAS 87285-96-9), practitioners must recognize that this specific ethoxy-derivative lacks the acidic oxime (-OH) proton required to form an active ester intermediate. Consequently, it is mechanistically incapable of functioning as a peptide coupling additive.

The industry-standard reagent—and the intended subject of this application note—is its oxime analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma or OxymaPure , CAS 3849-21-6). Oxyma has revolutionized peptide synthesis by replacing explosive benzotriazoles. This guide details the mechanistic causality and protocols for Oxyma, the true racemization suppressor used in modern amide-forming reactions.

Mechanistic Rationale: Why Additives are Mandatory

In carbodiimide-mediated peptide synthesis (using DIC or EDC), the carbodiimide activates the carboxylic acid of the N-protected amino acid to form an O-acylisourea intermediate.

The Causality of Side Reactions: If left alone, the highly reactive O-acylisourea is prone to two detrimental pathways:

  • Racemization (Epimerization): The intermediate can cyclize into an oxazolone. Deprotonation at the chiral α -carbon of the oxazolone leads to racemization, ruining the chiral integrity of the peptide.

  • N-Acylurea Formation: The O-acylisourea can undergo a spontaneous O-to-N acyl shift, forming an unreactive N-acylurea byproduct, permanently terminating the coupling sequence.

The Solution (Oxyma): Oxyma acts as a highly efficient nucleophile (pKa 4.60) that intercepts the unstable O-acylisourea faster than side reactions can occur. It forms a stable, yet highly reactive Oxyma active ester . This ester is completely resistant to oxazolone formation but highly susceptible to nucleophilic attack by the incoming primary amine, ensuring complete retention of stereochemistry ().

Mechanism A Carboxylic Acid C O-Acylisourea (Unstable) A->C + Carbodiimide B Carbodiimide (DIC/EDC) E Oxyma Active Ester (Stable) C->E + Oxyma H Racemization / N-Acylurea C->H Without Oxyma D Oxyma Additive G Peptide Bond E->G + Amine F Incoming Amine

Mechanistic pathway of peptide coupling utilizing Oxyma to prevent racemization.

Quantitative Performance & Safety Data

Historically, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standards for this process. However, both have been reclassified as Class 1 explosives (). Oxyma provides a non-explosive, greener alternative that outperforms HOBt and rivals the highly expensive HOAt.

Table 1: Comparative Performance in DIC-Mediated Solution-Phase Synthesis (Z-Phg-Pro-NH₂ Model)

Coupling AdditivepKaYield (%)Racemization (D-Isomer %)Safety Profile
Oxyma 4.6089.91.1Non-explosive / Stable
HOBt 4.6081.09.3Explosive hazard
HOAt 3.28~85.01.0Explosive hazard

Data synthesized from comparative liquid-phase coupling studies demonstrating Oxyma's superior yield and stereochemical preservation ().

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol utilizes DIC/Oxyma chemistry, which is ideal for SPPS as it generates diisopropylurea (DIU), a byproduct that remains soluble in DMF, preventing resin clogging.

Materials: Fmoc-Amino Acid, DIC, OxymaPure, DMF, Peptide Resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Causality: Residual piperidine will prematurely attack the active ester in the next step, capping the sequence.

  • Pre-activation (Crucial Step): In a separate vial, dissolve 3.0 eq of Fmoc-AA-OH and 3.0 eq of Oxyma in a minimum volume of DMF. Add 3.0 eq of DIC. Stir for exactly 3 minutes at room temperature. Causality: A 3-minute window is optimal to fully convert the O-acylisourea to the Oxyma ester. Prolonged pre-activation can lead to slow degradation of the active ester.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (System Check): Drain the reaction and wash the resin (DMF 5×). Perform a Kaiser Test (Ninhydrin assay).

    • Self-Validation: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, dictating a mandatory re-coupling step before proceeding.

SPPS_Workflow N1 1. Fmoc Deprotection 20% Piperidine in DMF N2 2. Washing DMF (5x) to remove base N1->N2 N3 3. Pre-activation Fmoc-AA-OH + Oxyma + DIC N2->N3 N4 4. Coupling 1 hr at Room Temperature N3->N4 N5 5. Validation Kaiser Test N4->N5 N5->N1 If Negative: Proceed to next AA

Standard SPPS cycle utilizing DIC/Oxyma coupling and self-validating steps.

Protocol B: Solution-Phase Amide Bond Formation (EDC/Oxyma)

For liquid-phase synthesis or fragment condensation, EDC·HCl is preferred over DIC because its urea byproduct is water-soluble, allowing for simple aqueous workup.

Materials: Carboxylic acid, Primary Amine, EDC·HCl, OxymaPure, DIPEA, DCM.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and Oxyma (1.0 eq) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.1 eq) to the solution. Stir for 10 minutes at 0°C. Causality: Cooling mitigates the exothermic nature of carbodiimide activation, further suppressing any baseline racemization.

  • Amine Addition: Add the target amine (1.1 eq). Immediately add DIPEA (2.0 eq). Causality: Because EDC is a hydrochloride salt, DIPEA is strictly required to neutralize the HCl and liberate the free amine, allowing it to act as a nucleophile.

  • Reaction & Monitoring: Stir at room temperature for 2–12 hours.

    • Self-Validation: Monitor the disappearance of the Oxyma active ester mass via LC-MS. The reaction is complete when the active ester peak is fully replaced by the product mass.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and EDC urea), saturated NaHCO₃ (removes unreacted acid and Oxyma), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal. URL:[Link]

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). "Explosive properties of 1-hydroxybenzotriazoles." Journal of Hazardous Materials. URL:[Link]

  • Wang, L., et al. (2012). "A New Oxyma Derivative for Nonracemizable Amide-Forming Reactions in Water." Organic Letters. URL:[Link]

Application

Application Notes &amp; Protocols for Enantioselective Esterification Using Ethyl 2-cyano-2-ethoxyacetate

Introduction: The Pursuit of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. The biological activity of a chiral drug i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. The biological activity of a chiral drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. Consequently, the development of robust methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][2] Kinetic resolution, a technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, remains a widely utilized strategy for accessing optically pure molecules.[3] This document provides a detailed technical guide on the application of Ethyl 2-cyano-2-ethoxyacetate as a novel acylating agent in the kinetic resolution of racemic alcohols, a critical transformation in the synthesis of valuable chiral building blocks.

While derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are well-established as coupling reagents to suppress racemization in peptide synthesis, the application of analogous cyanoacetates for inducing enantioselectivity is an emerging area of interest.[4][5] This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present data to support the use of Ethyl 2-cyano-2-ethoxyacetate in this context.

Mechanism of Enantioselective Acylation

The enantioselective esterification of a racemic alcohol using Ethyl 2-cyano-2-ethoxyacetate is predicated on the principles of kinetic resolution. The process is not spontaneous but requires the presence of a chiral catalyst that can differentiate between the two enantiomers of the alcohol. While a variety of chiral catalysts can be employed for acyl transfer reactions, this protocol will focus on the use of a chiral amine catalyst, such as a derivative of 4-dimethylaminopyridine (DMAP), in a non-enzymatic approach.

The proposed catalytic cycle proceeds as follows:

  • Activation of the Acylating Agent: The chiral catalyst, a nucleophilic amine, attacks the carbonyl carbon of Ethyl 2-cyano-2-ethoxyacetate. This results in the formation of a highly reactive chiral acyl-ammonium intermediate and the displacement of the ethoxy group. The presence of the electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, facilitating this activation step.

  • Enantioselective Recognition and Acylation: The racemic alcohol is introduced into the reaction mixture. The chiral acyl-ammonium intermediate forms a transient diastereomeric complex with each enantiomer of the alcohol. Due to steric and/or electronic interactions within the chiral environment of the catalyst, the transition state for the acylation of one enantiomer is significantly lower in energy than that for the other.

  • Product Formation and Catalyst Regeneration: The more reactive enantiomer is acylated, leading to the formation of the corresponding ester and the regeneration of the chiral catalyst. The less reactive enantiomer of the alcohol remains largely unreacted.

This disparity in reaction rates allows for the separation of the enantioenriched unreacted alcohol from the newly formed ester.

Visualizing the Catalytic Cycle

Enantioselective Esterification cluster_0 Catalytic Cycle Racemic_Alcohol Racemic Alcohol (R/S) Activated_Intermediate Chiral Acyl-Ammonium Intermediate Racemic_Alcohol->Activated_Intermediate Acylating_Agent Ethyl 2-cyano-2-ethoxyacetate Acylating_Agent->Activated_Intermediate + Chiral Catalyst Chiral_Catalyst Chiral Catalyst (e.g., DMAP derivative) Ester_Product Esterified Alcohol (e.g., R-ester) Activated_Intermediate->Ester_Product + (R)-Alcohol Unreacted_Alcohol Enantioenriched Alcohol (e.g., S-alcohol) Activated_Intermediate->Unreacted_Alcohol (S)-Alcohol remains Ester_Product->Chiral_Catalyst + Catalyst Regeneration Experimental_Workflow A Reaction Setup (Racemic Alcohol, Chiral Catalyst, Solvent) B Addition of Ethyl 2-cyano-2-ethoxyacetate A->B C Reaction Monitoring (TLC, GC, or HPLC) B->C D Quenching and Aqueous Work-up C->D ~50% Conversion E Purification (Silica Gel Chromatography) D->E F Separated Enantioenriched Alcohol E->F G Separated Ester Product E->G H Analysis (Chiral HPLC or GC for ee determination) F->H G->H

Sources

Method

Safe handling and storage procedures for "Ethyl 2-cyano-2-ethoxyacetate"

Application Note: Safe Handling, Storage, and Risk Mitigation Protocols for Ethyl 2-cyano-2-ethoxyacetate Executive Summary Ethyl 2-cyano-2-ethoxyacetate is a highly functionalized, reactive building block frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Risk Mitigation Protocols for Ethyl 2-cyano-2-ethoxyacetate

Executive Summary

Ethyl 2-cyano-2-ethoxyacetate is a highly functionalized, reactive building block frequently utilized in advanced organic synthesis and pharmaceutical drug development. Due to the presence of an electron-withdrawing cyano group, an ester moiety, and an alpha-ethoxy substitution, the molecule exhibits unique reactivity profiles. This application note establishes the authoritative standard for the safe handling, storage, and emergency mitigation of this compound. As a Senior Application Scientist, I have designed these protocols not merely as a list of rules, but as a series of mechanistically grounded, self-validating workflows to ensure maximum safety and experimental integrity.

Chemical Identity & Physicochemical Profiling

To effectively manage risk, one must first understand the quantitative and structural parameters of the reagent[1]. The following table summarizes the critical physicochemical data for Ethyl 2-cyano-2-ethoxyacetate.

ParameterSpecification / Data
Chemical Name Ethyl 2-cyano-2-ethoxyacetate
CAS Number 87285-96-9
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Key Functional Groups Nitrile (-C≡N), Ethyl Ester (-COOCH2CH3), Ethoxy Ether (-OCH2CH3)
General Hazard Class Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Dermal/Inhalation)

Hazard Identification & Mechanistic Causality

Understanding the causality behind a chemical's hazard profile is essential for proactive risk management. The hazards associated with Ethyl 2-cyano-2-ethoxyacetate are directly linked to its molecular architecture[2],[3]:

  • Acute Toxicity & Irritation: Like most cyanoacetate derivatives, this compound is harmful if swallowed, inhaled, or absorbed through the skin[4],[5]. The electrophilic nature of the ester and cyano groups allows the molecule to interact aggressively with nucleophilic biological macromolecules (e.g., proteins in the skin and ocular mucosa), leading to serious eye and skin irritation[2].

  • Thermal Decomposition to Hydrogen Cyanide (HCN): Under extreme thermal stress (e.g., laboratory fires exceeding 200°C), the molecule undergoes thermal degradation. The cleavage of the cyano group can result in the emission of highly toxic hydrogen cyanide (HCN) gas, alongside carbon oxides (COx) and nitrogen oxides (NOx)[6],[3].

  • Base-Catalyzed Hydrolysis: The alpha-carbon is highly activated. Exposure to ambient moisture or strong bases catalyzes the hydrolysis of the ester, potentially leading to uncontrolled decarboxylation and the degradation of the reagent's purity.

Standard Operating Procedures (SOP): Safe Handling Workflow

To guarantee experimental safety, the handling of Ethyl 2-cyano-2-ethoxyacetate must follow a self-validating system . This means every step contains an intrinsic check to confirm it was executed correctly before the next step begins.

Step 1: Environmental Integrity Check

  • Action: Prior to opening the reagent, activate the chemical fume hood and utilize a calibrated digital anemometer to measure the face velocity.

  • Self-Validation: The protocol cannot proceed unless the anemometer displays a stable face velocity of 0.4–0.6 m/s for 30 continuous seconds. This validates that the hood has sufficient negative pressure to capture any volatile organic compounds (VOCs) emitted by the reagent[2].

Step 2: Gravimetric Validation (Pre- and Post-Transfer)

  • Action: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, splash goggles, and a lab coat[4]. Weigh the sealed reagent bottle on an analytical balance. Transfer the required volume using a gas-tight syringe under an inert atmosphere (Argon/Nitrogen). Re-weigh the sealed source bottle.

  • Self-Validation: The delta in mass between the pre- and post-transfer weigh-ins must perfectly match the calculated mass of the dispensed reagent. A discrepancy mathematically validates that a fugitive spill, droplet loss, or vapor escape has occurred, immediately triggering a secondary inspection of the fume hood surface.

Step 3: Chemical Integrity Validation

  • Action: Before utilizing the dispensed reagent in a primary synthetic step, run a rapid Thin-Layer Chromatography (TLC) or 1H-NMR aliquot check.

  • Self-Validation: The absence of a baseline spot (on TLC) or a free-acid proton signal (on NMR) validates that the reagent has not undergone ambient hydrolysis during storage or transfer, ensuring the integrity of your downstream synthesis.

Storage Protocols & Stability Management

Proper storage is required to prevent the mechanistic degradation pathways outlined in Section 3.

  • Temperature Control: Store the compound in a tightly sealed container at 2–8°C. Lower thermal energy prevents spontaneous ester hydrolysis and extends shelf life.

  • Atmospheric Control: Always flush the headspace of the container with high-purity Argon or Nitrogen before sealing. This displaces ambient oxygen and atmospheric moisture, neutralizing the risk of base-catalyzed hydrolysis[2].

  • Segregation: Strictly segregate from strong oxidizing agents, strong acids, and strong bases[2].

Emergency Response & Spill Mitigation

In the event of an accidental spill, standard wiping is insufficient. The cleanup must be treated as a self-validating chemical neutralization process.

Step 1: Boundary Identification

  • Action: Deploy universal pH-indicating chemical absorbent pads around the suspected perimeter of the spill.

  • Self-Validation: The pads will undergo a distinct color change upon contact with the ester/acidic components. The spill boundary is successfully validated only when a complete ring of non-color-changed pads encloses the affected area, confirming 100% containment of the spill[4].

Step 2: Neutralization and Absorption

  • Action: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) over the contained area[6]. Do not use combustible materials like sawdust.

  • Self-Validation: Once the liquid is fully absorbed, the resulting solid matrix must appear completely dry and granular, validating that no free liquid remains to emit hazardous vapors. Sweep the material into a designated hazardous waste container for incineration[2].

Visualizations

Workflow A Receipt & Inventory Ethyl 2-cyano-2-ethoxyacetate B Storage Protocol (2-8°C, Argon Flushed) A->B Transfer immediately C Pre-Use Validation (Mass Balance & TLC/NMR) B->C Requisition D Experimental Execution (Fume Hood, PPE) C->D Validated Reagent E Accidental Spill / Exposure? D->E Continuous Monitoring F Emergency Mitigation (pH Absorbents, Evacuation) E->F YES (Trigger Protocol) G Hazardous Waste Disposal (Incineration) E->G NO (Routine Cleanup) F->G Post-Incident Disposal

Figure 1: Workflow for the safe handling and emergency mitigation of cyanoacetate reagents.

Degradation Comp Ethyl 2-cyano- 2-ethoxyacetate Heat Thermal Stress (>200°C / Fire) Comp->Heat Improper Storage Base Moisture & Strong Bases Comp->Base Atmospheric Exposure HCN Toxic Gas Release (HCN, NOx, COx) Heat->HCN Thermal Decomposition Hydro Ester Hydrolysis & Decarboxylation Base->Hydro Base-Catalyzed Attack

Figure 2: Mechanistic pathways of chemical degradation and toxic gas release under stress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-cyano-3-ethoxyacrylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-ethoxyacrylate, a critical intermediate in organic synthesis. This document is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-3-ethoxyacrylate, a critical intermediate in organic synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Given the similarity in nomenclature and its common utility, this guide focuses on Ethyl 2-cyano-3-ethoxyacrylate , also known as Ethyl (ethoxymethylene)cyanoacetate, the product of the condensation between ethyl cyanoacetate and triethyl orthoformate.

This versatile building block is pivotal in the synthesis of various heterocyclic compounds and pharmacologically active substances.[1] A notable application includes its use as a precursor in the synthesis of Allopurinol, a medication for treating chronic gout.[1] The standard synthesis route involves a condensation reaction, which, while straightforward, presents several opportunities for optimization and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

Section 1: Reaction Initiation and Performance

Q1: My reaction is showing low or no conversion to the desired product. What are the primary causes?

A1: Low or no yield is a common issue that can typically be traced back to a few key areas:

  • Reagent Quality: The purity of your starting materials is paramount. Ethyl cyanoacetate can hydrolyze over time if exposed to moisture, and triethyl orthoformate can decompose. Acetic anhydride, often used as a solvent and water scavenger, must be anhydrous. Always use freshly opened or purified reagents.

  • Insufficient Heat: This condensation requires a significant thermal energy input to drive the reaction forward and distill off the ethanol byproduct. The reaction is typically heated to 150-160 °C.[2] Ensure your heating mantle and flask setup can achieve and maintain this temperature consistently.

  • Inefficient Byproduct Removal: The reaction produces ethanol, and according to Le Châtelier's principle, its removal drives the equilibrium toward the product. The use of acetic anhydride aids in this by reacting with the ethanol. However, efficient distillation is still necessary. Ensure your distillation apparatus is set up correctly.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of ethyl cyanoacetate to triethyl orthoformate is theoretically required, using a slight excess of the orthoformate can help drive the reaction to completion.[2]

Q2: The reaction mixture is turning dark brown or black. Is this normal, and what causes it?

A2: While some color change is expected, a very dark or tarry mixture indicates decomposition or significant side reactions.

  • Overheating: Temperatures exceeding 160 °C can cause the decomposition of both the starting materials and the product. Use a temperature controller and ensure the thermometer is correctly placed to monitor the internal reaction temperature accurately.

  • Presence of Impurities: Acidic or basic impurities in the starting materials can catalyze polymerization or other side reactions, leading to charring.

  • Extended Reaction Time: Heating the reaction for an unnecessarily long time can also lead to product degradation. Monitor the reaction progress to determine the optimal endpoint.

Section 2: Side Products and Impurities

Q3: My final product is impure after workup. What are the common side products and how can they be minimized?

A3: Impurities often arise from competing reaction pathways or incomplete reactions.

  • Unreacted Starting Materials: This is the most common "impurity." It is often a result of insufficient reaction time or temperature. You can monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Dimerization of Ethyl Cyanoacetate: In the presence of a base or when heated, ethyl cyanoacetate can self-condense.[1] While this reaction is typically catalyzed by a base (which is not used in this specific synthesis), high temperatures can promote it to a lesser extent.

  • Hydrolysis Products: If water is present in the reaction, either from wet reagents or atmospheric moisture, the nitrile and ester groups can undergo hydrolysis, especially at high temperatures, to form amides and carboxylic acids. Using anhydrous reagents and maintaining an inert atmosphere can mitigate this.

Section 3: Product Isolation and Purification

Q4: I am having difficulty isolating a pure product after the reaction. What is the recommended workup and purification procedure?

A4: The workup is critical for obtaining a high-purity product.

  • Removal of Acetic Anhydride/Acid: The most common procedure involves removing the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[2] This should be done carefully to avoid co-distillation of the product.

  • Final Purification: The crude product, which can be a yellow solid or oil, is best purified by vacuum distillation.[2] It is crucial to use a good vacuum pump and to carefully control the temperature to prevent decomposition.

  • Crystallization: Ethyl 2-cyano-3-ethoxyacrylate is a low-melting solid. Recrystallization from a suitable solvent (e.g., ethanol/water or a hydrocarbon solvent) can be an effective alternative or complementary step to distillation, but it may be challenging if the crude product is an oil.

Optimized Synthesis Protocol & Data

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This protocol is based on established literature procedures.[2]

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a distillation head. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • Reagents: To the flask, add acetic anhydride (80 mL), ethyl cyanoacetate (21.3 mL, 0.2 mol), and triethyl orthoformate (33.3 mL, 0.2 mol).

  • Reaction: Heat the mixture with vigorous stirring to 150-160 °C. Ethanol, along with ethyl acetate formed from the reaction of ethanol with acetic anhydride, will begin to distill off.

  • Monitoring: Continue heating for 5 hours. The reaction can be monitored by TLC (using a hexane/ethyl acetate solvent system) to observe the disappearance of the ethyl cyanoacetate spot.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and other volatile components by distillation under reduced pressure.

  • Purification: The resulting crude residue (a yellow solid or oil) should be purified by vacuum distillation to yield the final product.

Data Summary: Reaction Parameters
ParameterRecommended ValueRationale
Reagent Ratio 1:1 to 1:1.1 (Cyanoacetate:Orthoformate)A slight excess of orthoformate can ensure complete conversion.[2]
Solvent Acetic AnhydrideActs as a solvent and a water scavenger, removing the ethanol byproduct.[2]
Temperature 150-160 °CRequired to overcome the activation energy and facilitate distillation of byproducts.[2]
Reaction Time ~5 hoursTypically sufficient for complete conversion. Monitor by TLC/GC for optimization.[2]
Typical Yield 80-90%High yields are achievable with pure reagents and careful execution.[2]

Visualized Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the reaction mechanism, the experimental workflow, and a troubleshooting decision tree.

ReactionMechanism Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages ECA Ethyl Cyanoacetate Intermediate Acetal Intermediate ECA->Intermediate + TEOF - EtOH TEOF Triethyl Orthoformate TEOF->Intermediate EnolEther Enol Ether (Product Precursor) Intermediate->EnolEther - EtOH Byproduct Ethanol (x2) Intermediate->Byproduct Product Ethyl 2-cyano-3-ethoxyacrylate EnolEther->Product Tautomerization (simplified)

Caption: Simplified reaction mechanism for the synthesis.

ExperimentalWorkflow Experimental Workflow start Assemble Dry Glassware reagents Charge Reagents: - Ethyl Cyanoacetate - Triethyl Orthoformate - Acetic Anhydride start->reagents heat Heat to 150-160 °C (5 hours) reagents->heat monitor Monitor by TLC/GC heat->monitor Periodically cool Cool to Room Temp. heat->cool Upon Completion monitor->heat distill_solvent Remove Solvent (Reduced Pressure) cool->distill_solvent purify Purify by Vacuum Distillation distill_solvent->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Troubleshooting Troubleshooting: Low Yield start Low or No Yield Observed check_reagents Are reagents pure and anhydrous? start->check_reagents check_temp Was the reaction temp. 150-160 °C? check_reagents->check_temp Yes solution_reagents Action: Use fresh/ purified reagents. check_reagents->solution_reagents No check_time Was reaction time sufficient (~5h)? check_temp->check_time Yes solution_temp Action: Verify thermometer and heating source. check_temp->solution_temp No solution_time Action: Extend time and monitor by TLC/GC. check_time->solution_time No end Re-run Experiment check_time->end Yes (Consult Specialist) solution_reagents->end solution_temp->end solution_time->end

Caption: Decision tree for troubleshooting low product yield.

References

  • Wikipedia. "Ethyl cyanoacetate." Wikipedia, the free encyclopedia. [Link]

Sources

Optimization

Minimizing byproduct formation in "Ethyl 2-cyano-2-ethoxyacetate" synthesis

Technical Support Center: Synthesis of Ethyl 2-cyano-2-ethoxyacetate Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-2-ethoxyacetate. This document provides in-depth troubleshooting advice, opti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Ethyl 2-cyano-2-ethoxyacetate

Welcome to the technical support guide for the synthesis of Ethyl 2-cyano-2-ethoxyacetate. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help researchers, scientists, and drug development professionals minimize byproduct formation and maximize yield and purity. The synthesis, while conceptually straightforward, is sensitive to reaction conditions, and understanding the underlying chemical principles is paramount to achieving a successful outcome.

Section 1: Understanding the Core Synthesis & Common Byproducts

This section addresses the fundamental aspects of the synthesis, focusing on the most common synthetic route and the primary impurities that can arise.

Q1: What is the most common and scalable method for synthesizing Ethyl 2-cyano-2-ethoxyacetate?

The most prevalent and industrially relevant method for synthesizing Ethyl 2-cyano-2-ethoxyacetate is through a base-catalyzed Claisen-type condensation reaction.[1][2] The key reactants are Ethyl Cyanoacetate and Diethyl Carbonate .

  • Reaction Principle: The reaction relies on the deprotonation of the α-carbon of ethyl cyanoacetate, which is rendered acidic by the adjacent nitrile and ester groups. This forms a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of diethyl carbonate. The tetrahedral intermediate then collapses, eliminating an ethoxide ion to yield the desired product.

  • Choice of Base: A strong base is required to deprotonate the ethyl cyanoacetate. Sodium ethoxide (NaOEt) is commonly used. It is crucial that the alkoxide base matches the ester's alcohol component (i.e., ethoxide for an ethyl ester) to prevent transesterification, which would lead to a mixture of ester products.[3]

Q2: What are the primary byproducts I should expect, and how are they formed?

Understanding the potential side reactions is the first step in preventing them. The main byproducts are typically related to the high reactivity of the starting material and the basic conditions.

  • Self-Condensation Product (Dimer): This is often the most significant byproduct. Ethyl cyanoacetate can react with itself in a base-catalyzed self-condensation known as the Thorpe reaction.[4][5][6] The enolate of one molecule attacks the nitrile group of another, leading to the formation of a β-enaminonitrile after tautomerization.[4] This dimer is a high-molecular-weight impurity that can be difficult to separate from the desired product.

  • Unreacted Starting Materials: The presence of significant amounts of unreacted ethyl cyanoacetate or diethyl carbonate after the reaction can indicate several issues:

    • Insufficient base or deactivated base.

    • Reaction temperature being too low.

    • Inadequate reaction time.

  • Hydrolysis Products: If water is present in the reaction mixture (e.g., from wet solvents or reagents), the base can catalyze the hydrolysis of the ester groups on both the starting material and the product, leading to the corresponding carboxylic acids. This complicates purification and reduces yield.

  • Polymeric Materials: Under forcing conditions (e.g., high temperatures or prolonged reaction times with excess base), further polymerization or decomposition can occur, leading to intractable tars.[7]

The following diagram illustrates the competition between the desired Claisen condensation and the problematic Thorpe self-condensation.

G cluster_0 Reactants & Intermediate cluster_1 Reaction Pathways ECA Ethyl Cyanoacetate (ECA) Enolate ECA Enolate (Nucleophile) ECA->Enolate Deprotonation Base Base (NaOEt) DEC Diethyl Carbonate (Electrophile) Enolate->DEC Desired Path (Claisen Condensation) ECA2 Another ECA Molecule (Electrophile) Enolate->ECA2 Side Reaction (Self-Condensation) Desired_Product Ethyl 2-cyano-2-ethoxyacetate (Target Product) DEC->Desired_Product Forms Byproduct Dimer Byproduct (via Thorpe Reaction) ECA2->Byproduct Forms

Caption: Competing reaction pathways for the ECA enolate.

Section 2: Troubleshooting & Optimization

This section provides direct answers to common experimental problems, focusing on practical solutions and the scientific reasoning behind them.

Q3: My yield is low, and I have a lot of unreacted ethyl cyanoacetate. What's wrong?

This is a classic issue pointing to inefficient enolate formation or reaction. Here’s a checklist to diagnose the problem:

  • Base Quality and Stoichiometry: Sodium ethoxide is hygroscopic and can be deactivated by moisture. Use freshly prepared or properly stored NaOEt. Crucially, the Claisen condensation requires a full equivalent of base, not a catalytic amount. This is because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the ethoxide. This final, essentially irreversible deprotonation drives the reaction equilibrium to the product side.[2][8]

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote byproduct formation. The initial enolate formation should be controlled, often starting at a lower temperature (e.g., 0-10 °C) before allowing the reaction to proceed at a higher temperature (e.g., reflux).

  • Addition Order: A common successful strategy is to add the ethyl cyanoacetate slowly to a solution of the base (sodium ethoxide) in an appropriate solvent. This ensures that the enolate is formed in the presence of the base and can then react with the diethyl carbonate. A "crossed" Claisen approach, where the enolizable ester is added to a mixture of the base and the non-enolizable ester (diethyl carbonate), can also be effective.[1]

Q4: I'm observing a significant amount of a high-molecular-weight byproduct. How do I prevent it?

This strongly suggests the self-condensation (Thorpe reaction) byproduct is forming.[9] To minimize this:

  • Control Stoichiometry and Addition: Use a slight excess of diethyl carbonate (e.g., 1.1 to 1.5 equivalents). This ensures that once the ethyl cyanoacetate enolate is formed, it is more likely to encounter a molecule of diethyl carbonate than another molecule of ethyl cyanoacetate. Add the ethyl cyanoacetate slowly to the reaction mixture containing the base and diethyl carbonate.

  • Temperature Management: Keep the temperature as low as reasonably possible while still allowing the main reaction to proceed. Self-condensation may have a higher activation energy and can be suppressed at lower temperatures.

  • Solvent Choice: The reaction is typically run in an excess of an alcohol corresponding to the ester (ethanol) or in a non-polar solvent like toluene. Using toluene with a phase-transfer catalyst and a solid base like potassium carbonate has been reported to be effective in similar alkylations, potentially reducing side reactions that occur in solution.[10]

The following table summarizes the impact of key parameters on product purity.

ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Base Stoichiometry < 1.0 equivalentIncomplete reaction, low yield≥ 1.0 equivalent (e.g., 1.05 eq)Drives equilibrium by deprotonating the more acidic product.[2]
Temperature Too high (> reflux)Increased self-condensation, decompositionControlled addition at 0-10°C, then gentle refluxMinimizes side reactions while ensuring the desired reaction proceeds.
Reagent Ratio ECA > DECPromotes ECA self-condensationDEC > ECA (e.g., 1.2 eq of DEC)Increases the probability of the enolate reacting with diethyl carbonate.
Water Content > 0.1% in solvents/reagentsHydrolysis of esters, deactivation of baseAnhydrous conditions (< 0.05%)Prevents formation of carboxylate salts and ensures base activity.

Section 3: Analysis, Purification, and Recommended Protocol

Q5: How can I monitor the reaction progress and identify impurities?
  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the ethyl cyanoacetate starting material. Use a non-polar solvent system like a mixture of hexane and ethyl acetate. The product will be less polar than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying the product and byproducts. It will clearly distinguish between the starting materials, the desired product, and the higher-boiling dimer.

Q6: What is the best method for purifying the final product?

Fractional distillation under reduced pressure is the standard and most effective method for purifying Ethyl 2-cyano-2-ethoxyacetate.[11]

  • Work-up: After the reaction is complete, it must be quenched by careful addition to an acidic solution (e.g., dilute HCl or H₂SO₄) to neutralize the remaining base and protonate the product enolate. This is followed by extraction with a suitable organic solvent (e.g., ether or ethyl acetate), washing of the organic layer to remove salts, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Distillation: Remove the solvent under reduced pressure. The crude residue should then be fractionally distilled. The lower-boiling unreacted starting materials will distill first, followed by the desired product. The high-molecular-weight dimer and any polymeric material will remain in the distillation flask.

The following diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_problems cluster_solutions Start Reaction Complete. Analyze crude sample (TLC/GC). Problem Major Impurity? Start->Problem Analysis shows... Problem_SM High % of Starting Material Problem->Problem_SM Yes Problem_Dimer High MW Byproduct (Dimer) Problem->Problem_Dimer Yes Problem_Clean Reaction is Clean. Proceed to Work-up. Problem->Problem_Clean No Solution Solution Solution_Base Troubleshoot Base: 1. Check activity/age. 2. Ensure >= 1.0 eq. used. 3. Use anhydrous conditions. Problem_SM->Solution_Base Solution_Cond Troubleshoot Conditions: 1. Check reaction time/temp. 2. Ensure proper mixing. Problem_SM->Solution_Cond Solution_Ratio Optimize Stoichiometry: 1. Use excess Diethyl Carbonate. 2. Slow addition of ECA. Problem_Dimer->Solution_Ratio Solution_Temp Optimize Temperature: Lower reaction temperature. Problem_Dimer->Solution_Temp Solution_Purify Proceed to Acidic Quench, Extraction, and Fractional Distillation. Problem_Clean->Solution_Purify

Caption: Troubleshooting workflow for synthesis optimization.

Recommended Laboratory Protocol

This protocol is a robust starting point designed to minimize common byproducts.

Materials:

  • Sodium metal or commercial Sodium Ethoxide

  • Anhydrous Ethanol

  • Ethyl Cyanoacetate (distilled)

  • Diethyl Carbonate (distilled)

  • Anhydrous Diethyl Ether or Toluene for extraction

  • 2M Hydrochloric Acid

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium (1.05 eq) in anhydrous ethanol (approx. 3 mL per gram of Na) with stirring.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled, add diethyl carbonate (1.2 eq).

  • Addition of Substrate: Slowly add ethyl cyanoacetate (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C with an ice bath.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux for 2-4 hours. Monitor the reaction by TLC until the ethyl cyanoacetate is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing ice and enough 2M HCl to make the solution acidic (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude liquid by fractional distillation under reduced pressure to obtain pure Ethyl 2-cyano-2-ethoxyacetate.

References

  • Marvel, C.S., Tuley, W.F., & Puntambeker, S.V. (n.d.). Ethyl cyanoacetate. Organic Syntheses Procedure. Available at: [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Available at: [Link]

  • Ismailov, V.M., et al. (n.d.). SYNTHESIS BASED ON ETHYL CYANOACETATE. CyberLeninka. Available at: [Link]

  • Iranian Chemical Research. (2008). Potassium carbonate as a base for cycloalkylation of diethyl malonate and ethyl cyanoacetate in solid-liquid two phase systems. Journal of the Iranian Chemical Research. Available at: [Link]

  • Rojas, M. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach. Journal of Molecular Pharmaceutics & Organic Process Research. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. Available at: [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Available at: [Link]

  • Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
  • Glickman, S.A., & Cope, A.C. (n.d.). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl....
  • ResearchGate. (2013). How can I minimise the self condensation of ethyl cyanoacetate?. Available at: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Available at: [Link]

  • Molander, G.A., & Wolfe, C.N. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Scientific Reports. (2024). Observed kinetics for the production of diethyl carbonate from CO2 and ethanol catalyzed by CuNi nanoparticles supported on activated carbon. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Notes. Available at: [Link]

  • ResearchGate. (2016). (PDF) ChemInform Abstract: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine. Available at: [Link]

  • PrepChem.com. (2019). Preparation of ethyl cyanoacetate. Available at: [Link]

  • Chad's Prep. (2021). Claisen Condensation Reactions | 21.6 Organic Chemistry. YouTube. Available at: [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-cyano-2-ethoxyacetate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9). This compound is a critical synthetic intermediate and a known impurity in the synthesis of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9). This compound is a critical synthetic intermediate and a known impurity in the synthesis of complex pharmaceuticals like Convicine[1]. Because the alpha-carbon of cyanoacetates is highly activated, achieving high yield and purity requires strict control over reaction kinetics, moisture, and reagent addition rates.

This guide provides in-depth mechanistic troubleshooting, self-validating protocols, and quantitative comparisons for the two most robust synthetic pathways: Nucleophilic Substitution and Rhodium-Catalyzed O-H Insertion .

Pathway A: Nucleophilic Substitution Route

This classical approach involves the alpha-halogenation of ethyl cyanoacetate followed by an alkoxylation reaction using sodium ethoxide[2].

Mechanism & Causality

The electron-withdrawing nature of both the cyano (-CN) and ester (-COOEt) groups renders the alpha-carbon of ethyl 2-bromo-2-cyanoacetate highly electrophilic. When exposed to 2, the ethoxide ion performs an SN2-like nucleophilic attack, displacing the bromide ion to form the target ether[2]. The causality of failure in this route almost always stems from competing nucleophilic attacks (e.g., hydroxide ions from trace water causing ester saponification).

Self-Validating Experimental Protocol
  • Preparation : Dissolve 1.0 equivalent of ethyl 2-bromo-2-cyanoacetate in anhydrous ethanol (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition : Slowly add 1.05 equivalents of a freshly prepared 21% wt sodium ethoxide in ethanol solution dropwise over 30 minutes.

    • Validation Check: The reaction mixture will immediately transition from a clear solution to a cloudy suspension as insoluble sodium bromide (NaBr) precipitates. This visual cue confirms the substitution event is actively occurring.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Validation Check: A TLC check (Hexanes/EtOAc 8:2) should show the complete disappearance of the starting material spot (visualized via UV or KMnO4 stain).

  • Workup : Quench the reaction with a saturated aqueous NH4Cl solution to neutralize any unreacted ethoxide. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via vacuum distillation.

NucleophilicSubstitution A Ethyl Cyanoacetate (Starting Material) B Bromination (NBS or Br2) A->B C Ethyl 2-bromo-2-cyanoacetate (Intermediate) B->C D Nucleophilic Substitution (NaOEt / Anhydrous EtOH) C->D E Ethyl 2-cyano-2-ethoxyacetate (Target Product) D->E F Side Reaction: Ester Hydrolysis D->F Trace H2O

Caption: Workflow for the Nucleophilic Substitution Route of Ethyl 2-cyano-2-ethoxyacetate.

Troubleshooting FAQs (Pathway A)

Q: Why is my yield dropping with a high presence of carboxylic acid byproducts? A: This is a classic symptom of moisture contamination. Sodium ethoxide is highly hygroscopic. In the presence of trace water, it generates sodium hydroxide, which acts as a hard nucleophile and rapidly saponifies the ethyl ester (or hydrolyzes the cyano group) rather than performing the desired alpha-substitution. Fix: Titrate your ethanol via Karl Fischer to ensure water content is <50 ppm, and strictly use freshly prepared NaOEt.

Q: How do I prevent dialkylation or complex oligomerization? A: The alpha-proton of the newly formed ethyl 2-cyano-2-ethoxyacetate is still somewhat acidic. If excess base is present, it can deprotonate the product, leading to unwanted side reactions. Fix: Strictly control the stoichiometry to no more than 1.05 equivalents of NaOEt and maintain the temperature at 0–5 °C during the initial addition phase to kinetically favor the primary substitution over secondary deprotonations.

Pathway B: Rhodium-Catalyzed O-H Insertion

For highly sensitive applications requiring superior purity profiles, the transition-metal-catalyzed O-H insertion of 3 into ethanol is the premier methodology[3].

Mechanism & Causality

Dirhodium tetraacetate[Rh2(OAc)4] acts as a powerful electrophile that coordinates to the alpha-carbon of the diazo compound, driving the irreversible extrusion of nitrogen gas to form a highly reactive rhodium carbenoid intermediate[4]. The oxygen atom of ethanol nucleophilically attacks this carbenoid. A subsequent proton transfer releases the catalyst and yields the target ether. The causality of success here relies entirely on keeping the steady-state concentration of the diazo compound extremely low to prevent the carbenoid from reacting with another diazo molecule.

Self-Validating Experimental Protocol
  • Preparation : To a flame-dried, argon-purged flask, add 10 equivalents of anhydrous ethanol and 1.0 mol% of Rh2(OAc)4. Stir at room temperature.

  • Addition : Dissolve 1.0 equivalent of ethyl 2-cyano-2-diazoacetate in anhydrous dichloromethane (DCM). Using a precision syringe pump, add this diazo solution to the rhodium/ethanol mixture at a rate of 1.0 mL/hour.

    • Validation Check: Observe the reaction mixture closely. The continuous evolution of N2 gas bubbles confirms active carbenoid generation and insertion. If bubbling ceases while the syringe pump is still adding reagent, the catalyst has been poisoned or deactivated.

  • Maturation : Once addition is complete, stir for an additional 30 minutes until gas evolution completely stops.

    • Validation Check: The solution should retain the characteristic green/blue hue of the active dirhodium catalyst. A shift to a dark brown/black color indicates catalyst decomposition.

  • Workup : Pass the crude mixture through a short pad of silica gel to remove the rhodium catalyst (eluting with DCM). Concentrate the filtrate under reduced pressure to yield highly pure ethyl 2-cyano-2-ethoxyacetate.

RhodiumInsertion A Ethyl 2-cyano-2-diazoacetate (Diazo Precursor) B Catalytic Activation (Rh2(OAc)4, -N2) A->B C Rhodium Carbenoid (Reactive Intermediate) B->C D O-H Insertion (Anhydrous EtOH) C->D F Side Reaction: Carbene Dimerization C->F High [Diazo] E Ethyl 2-cyano-2-ethoxyacetate (Target Product) D->E

Caption: Workflow for the Rhodium-Catalyzed O-H Insertion Route.

Troubleshooting FAQs (Pathway B)

Q: I am observing a significant amount of azine or alkene dimers in my NMR. What went wrong? A: Carbene dimerization occurs when the local concentration of the unreacted diazo compound outpaces the rate of O-H insertion. The rhodium carbenoid reacts with another diazo molecule instead of ethanol[4]. Fix: Decrease the addition rate of your syringe pump by 50% and ensure vigorous magnetic stirring to rapidly disperse the diazo droplets upon entry into the flask.

Q: The rhodium-catalyzed reaction stalls prematurely, and starting material remains. A: This indicates catalyst poisoning. Dirhodium catalysts are highly sensitive to coordinating Lewis basic impurities (such as unreacted amines or sulfides left over from the synthesis of the diazo precursor). Fix: Ensure your ethyl 2-cyano-2-diazoacetate is rigorously purified (e.g., via column chromatography) prior to the insertion step.

Quantitative Data Summary

The following table summarizes the operational metrics of both pathways to assist in route selection based on your laboratory's scale and purity requirements.

ParameterPathway A: Nucleophilic SubstitutionPathway B: Rhodium-Catalyzed O-H Insertion
Typical Yield 65% - 75%85% - 95%
Purity Profile (Crude) Moderate (Requires Vacuum Distillation)High (Requires Simple Silica Filtration)
Primary Reagents NaOEt, Anhydrous EtOH, Bromine/NBSRh2(OAc)4, Anhydrous EtOH, Diazo Precursor
Key Side Reactions Ester Hydrolysis, DialkylationCarbene Dimerization (Azine formation)
Scalability Excellent (Easily adapted to Kilogram scale)Moderate (Requires strict exotherm/gas control)

References

  • ChemicalBook. "Ethyl 2-Cyano-2-ethoxyacetate | 87285-96-9".
  • Benchchem. "Ethyl 2-Cyano-3-oxobutanoate | Pharmaceutical Intermediate".
  • ACS Publications. "Ultrafast and Sustainable Catalyst-Free Chemical Functionalization of Cellulose Paper with Diazo Compounds".
  • ACS Publications. "Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation".

Sources

Optimization

Common impurities in "Ethyl 2-cyano-2-ethoxyacetate" and their identification

Technical Support Center: Analysis of Ethyl 2-cyano-2-ethoxyacetate Purity Welcome to the technical support center for "Ethyl 2-cyano-2-ethoxyacetate." This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Analysis of Ethyl 2-cyano-2-ethoxyacetate Purity

Welcome to the technical support center for "Ethyl 2-cyano-2-ethoxyacetate." This guide is designed for researchers, scientists, and drug development professionals who handle this specialized reagent. Purity is paramount for reproducible and successful experimental outcomes, and this document provides in-depth troubleshooting guides and answers to frequently asked questions regarding the identification and management of common impurities.

Given that Ethyl 2-cyano-2-ethoxyacetate is a specific derivative, its impurity profile is intrinsically linked to its synthesis, which typically involves the ethoxylation of an active methylene compound like ethyl cyanoacetate. This guide is structured based on the likely synthetic pathways and common challenges encountered during analysis.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial queries regarding the quality and composition of Ethyl 2-cyano-2-ethoxyacetate.

Q1: What are the most common impurities I should expect in a typical batch of Ethyl 2-cyano-2-ethoxyacetate?

The impurities in any given batch are typically remnants of the manufacturing process or products of degradation. They can be categorized into three main groups: unreacted starting materials, reaction byproducts, and residual solvents or reagents.

Table 1: Summary of Common Potential Impurities

Impurity Category Specific Compound Molecular Formula Molecular Weight ( g/mol ) Reason for Presence
Starting Materials Ethyl Cyanoacetate C₅H₇NO₂ 113.12 Incomplete reaction during synthesis.[1][2]
Diethyl Carbonate C₅H₁₀O₃ 118.13 Potential ethoxy source or byproduct of other routes.[3][4]
Side-Products Cyanoacetic Acid C₃H₃NO₂ 85.06 Hydrolysis of the ester group in the presence of moisture.[5]
Ethanol C₂H₆O 46.07 Hydrolysis byproduct or residual solvent.[5]
(E/Z)-Isomers C₈H₁₁NO₃ 169.18 If the synthesis involves an ethoxymethylene intermediate, geometric isomers can form.[6]

| Residual Solvents | Acetonitrile, Ethanol, Diethyl Ether | Various | Various | Used during reaction or purification steps.[7] |

Q2: How are these impurities typically formed during synthesis or upon storage?

Understanding the formation mechanism is key to prevention.

  • Unreacted Starting Materials : The presence of ethyl cyanoacetate is almost always due to an incomplete reaction. The reaction kinetics may require optimization of temperature, catalyst, or reaction time.[8]

  • Hydrolysis : Ethyl 2-cyano-2-ethoxyacetate, like many esters, is susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions.[6] This reaction cleaves the ester linkage to form ethanol and the corresponding carboxylic acid, or it can affect other parts of the molecule. Under neutral and alkaline conditions, hydrolysis of similar esters can be rapid.[5]

  • Side Reactions : Depending on the specific reagents used for ethoxylation, various side reactions can occur. For instance, using triethyl orthoformate can lead to the formation of ethyl (ethoxymethylene)cyanoacetate as an intermediate, which might persist or form its (E/Z)-isomers.[9]

Q3: My sample of Ethyl 2-cyano-2-ethoxyacetate has a pale yellow color. Is this indicative of a specific impurity?

A colorless to pale yellow appearance is common for this class of compounds.[6] However, a distinct or deepening yellow or orange color can indicate the presence of degradation products or conjugated systems formed through side reactions. It is advisable to run an analytical check, such as HPLC-UV, to see if new peaks are emerging that might correlate with the color change.

Q4: I am seeing an unexpected peak in my HPLC/GC analysis. What are the most likely candidates?

The most probable candidates are the starting materials and hydrolysis products listed in Table 1. Ethyl cyanoacetate is a very common unreacted starting material.[10] If you observe a more polar compound (eluting earlier in reverse-phase HPLC), it could be cyanoacetic acid.[5] For a more volatile compound observed in GC, ethanol is a likely suspect. A GC-MS analysis is the most direct way to get a tentative identification based on the mass-to-charge ratio (m/z) of the unknown peak.

Part 2: Troubleshooting Guide - Analytical & Purification Issues

This section provides structured workflows and protocols for identifying and quantifying impurities.

Issue 1: A Roadmap for Identifying Unknown Peaks

When an unknown peak appears in your chromatogram, a systematic approach is necessary for identification. The following workflow provides a logical decision-making process.

G A Unexpected Peak Observed in HPLC or GC B Is the peak suitable for Mass Spec? (i.e., not from buffer salts) A->B C Perform GC-MS for Volatile Analytes or HPLC-MS for Non-Volatiles B->C Yes L Peak is minor. Document and monitor in future batches. B->L:w No (e.g., baseline noise) D Obtain Mass Spectrum (m/z) C->D E Compare m/z with Potential Impurities (Table 1) D->E F Match Found? E->F G Impurity Tentatively Identified. Confirm with Reference Standard. F->G Yes H No Match. Is Impurity Level Significant (>0.1%)? F->H No I Isolate Fraction via Preparative HPLC H->I Yes H->L No J Perform Structural Elucidation (e.g., NMR Spectroscopy) I->J K Impurity Characterized J->K

Sources

Troubleshooting

Technical Support Center: Impact of Catalyst Choice on Ethyl 2-cyano-2-ethoxyacetate Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for reactions involving Ethyl 2-cyano-2-ethoxyacetate. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for reactions involving Ethyl 2-cyano-2-ethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of catalyst selection in achieving successful experimental outcomes. As a versatile building block in organic synthesis, particularly for carbon-carbon bond formation, the reactivity of Ethyl 2-cyano-2-ethoxyacetate is profoundly influenced by the chosen catalytic system.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to optimize your reactions, enhance yields, and ensure reproducibility.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions focus on catalyst-related causes and remedies.

Q1: My Knoevenagel condensation is extremely slow or has stalled completely. What are the likely catalyst-related causes?

A1: A stalled or sluggish Knoevenagel condensation is a common issue often directly linked to the catalyst's inability to efficiently initiate the reaction cascade. Here are the primary catalyst-related factors to investigate:

  • Insufficient Catalyst Basicity: The crucial first step of the Knoevenagel condensation is the deprotonation of the active methylene group on Ethyl 2-cyano-2-ethoxyacetate.[2] If you are using a weak base (e.g., triethylamine in some contexts) with a sterically hindered or electron-deficient aldehyde, the equilibrium may not favor the formation of the required enolate intermediate.

    • Solution: Switch to a stronger base catalyst. Organic bases like piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are significantly more effective at promoting this initial deprotonation.[3][4][5]

  • Catalyst Poisoning: Your catalyst's active sites can be blocked or deactivated by impurities.

    • Cause: Acidic impurities in your starting materials (aldehyde or Ethyl 2-cyano-2-ethoxyacetate) or solvent can neutralize your base catalyst. Water can also interfere with some catalytic systems.

    • Solution: Ensure your reactants and solvent are pure and anhydrous. Purification of the aldehyde (e.g., by distillation or chromatography) and using freshly dried solvents can resolve this issue. Consider adding molecular sieves to the reaction mixture if water is a suspected contaminant.[6]

  • Poor Catalyst Solubility (Homogeneous Catalysts): If your chosen base catalyst is not fully soluble in the reaction medium, its effective concentration is reduced, leading to a drop in the reaction rate.

    • Solution: Verify the solubility of your catalyst in the chosen solvent at the reaction temperature. If necessary, switch to a solvent that better solubilizes all components or select a different, more soluble catalyst.

  • Mass Transfer Limitations (Heterogeneous Catalysts): With solid catalysts like MOFs or functionalized nanoparticles, the reaction rate can be limited by the diffusion of reactants to the catalytic sites.[7]

    • Solution: Increase the stirring rate to improve mixing. Gently heating the reaction can also enhance diffusion and reaction kinetics. Ensure the catalyst particle size is appropriate and not overly agglomerated.[8]

Q2: I'm getting a good conversion rate, but my final product is contaminated with significant side products. How can catalyst choice mitigate this?

A2: The formation of side products often points to a catalyst that is either too reactive or is promoting undesired reaction pathways.

  • Michael Addition/Dimerization: Overly strong bases (like DBU or sodium ethoxide) can not only catalyze the desired condensation but also promote a subsequent Michael addition of a second molecule of Ethyl 2-cyano-2-ethoxyacetate to the α,β-unsaturated product.[1]

    • Solution: Reduce the catalyst's basicity. Step down from DBU to piperidine or even triethylamine.[2][4] Alternatively, lower the reaction temperature to favor the kinetic Knoevenagel product over the thermodynamic Michael adduct.

  • Aldehyde Self-Condensation (Cannizzaro/Aldol): While less common for aromatic aldehydes, this can be an issue with aliphatic aldehydes in the presence of very strong bases, leading to complex product mixtures.

    • Solution: Use a milder catalyst that is selective for deprotonating the active methylene compound over interacting with the aldehyde. Heterogeneous catalysts or milder organic bases are preferable.

  • Catalyst-Induced Decomposition: Some highly acidic or basic catalysts can cause decomposition of sensitive starting materials or products, especially at elevated temperatures.

    • Solution: Screen for a more neutral catalyst. For instance, base-free systems using copper surfaces or functionalized magnetic nanoparticles have been developed to run under milder conditions, minimizing degradation.[9][10]

Q3: My heterogeneous catalyst worked perfectly for the first run, but its activity has dropped significantly upon recycling. What's wrong?

A3: A drop in the activity of a recyclable catalyst is typically due to one of three main issues:

  • Leaching of Active Sites: The active catalytic species may be weakly bound to the solid support and can leach into the reaction medium during the reaction or the washing steps.

  • Surface Fouling (Coking): The catalyst's pores and active sites can become blocked by polymeric byproducts or adsorbed product molecules.[8]

  • Structural Degradation: The high temperatures or harsh chemical environments during the reaction or regeneration process can cause the catalyst's support structure to collapse or sinter, reducing its surface area.[8]

Troubleshooting Steps:

  • Review Your Regeneration Protocol: Are you washing the catalyst with an appropriate solvent to remove adsorbed species without stripping the active sites? Is the drying temperature too high, causing sintering?

  • Perform Catalyst Characterization: Analyze the used catalyst using techniques like SEM, TEM, or FT-IR to check for morphological changes or the presence of surface contaminants.[10]

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can often minimize the formation of high-molecular-weight byproducts that cause fouling.

  • Choose a More Robust Catalyst: If leaching is a persistent problem, you may need a catalyst with stronger covalent bonding of the active sites to the support. Catalysts like ellagic acid-bonded magnetic nanoparticles have shown excellent reusability over multiple cycles.[10][11]

Frequently Asked Questions (FAQs)

Q4: What are the main classes of catalysts for Knoevenagel condensations with Ethyl 2-cyano-2-ethoxyacetate?

A4: Catalysts for this reaction can be broadly categorized into three groups, each with distinct advantages and disadvantages.

Catalyst ClassExamplesProsCons
Homogeneous Bases Piperidine, Triethylamine, DBU, DABCO, Butyl Lithium[3][4][5][12]High activity, fast reaction rates, generally low cost.Difficult to separate from the reaction mixture, requiring aqueous workups and further purification; not recyclable.
Heterogeneous Catalysts Metal-Organic Frameworks (MOFs), Layered Double Hydroxides (LDHs), Functionalized Nanoparticles (e.g., nano-Fe₃O₄@EA), Dendritic Copper[7][9][10]Easy to separate (filtration/magnetic decantation), recyclable and reusable, often leads to cleaner reactions and simpler workups.Potentially higher initial cost, can suffer from mass transfer limitations, susceptible to deactivation (leaching/fouling).
Lewis Acids TiCl₄, SnCl₄, Zn(OTf)₂[13][14]Can activate the carbonyl group of the aldehyde, useful for less reactive substrates or for controlling stereoselectivity.Often require stoichiometric amounts, are water-sensitive, and can be difficult to handle; workup can be complex.
Q5: How do I choose between a homogeneous and a heterogeneous catalyst?

A5: The choice depends on your experimental priorities. The following decision workflow can guide your selection.

G start What is my primary goal? q_scale Reaction Scale? start->q_scale q_purity High Purity & Easy Workup? q_scale->q_purity Large Scale (>1g) q_cost Cost Sensitivity? q_scale->q_cost Small Scale (Discovery) homo Homogeneous Catalyst (e.g., Piperidine, DBU) q_purity->homo No hetero Heterogeneous Catalyst (e.g., nano-Fe3O4, MOF) q_purity->hetero Yes q_cost->homo High q_cost->hetero Low G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ECEE Ethyl 2-cyano-2-ethoxyacetate (Active Methylene) Enolate Enolate Intermediate ECEE->Enolate Deprotonation Base Base Catalyst (B:) Base->ECEE Enolate_ref Enolate Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Alkoxide C-C Bond Formation Product α,β-Unsaturated Product Alkoxide_ref->Product Elimination of H₂O

Caption: Mechanism of base-catalyzed Knoevenagel condensation.

  • Enolate Formation: The base abstracts an acidic α-proton from Ethyl 2-cyano-2-ethoxyacetate to form a resonance-stabilized enolate. This is typically the rate-determining step. [7]2. Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated (by the protonated base or solvent), followed by the elimination of a water molecule to yield the final α,β-unsaturated product. [7]

Experimental Protocols & Data

Protocol 1: Homogeneous Catalysis - Knoevenagel Condensation with Piperidine

This protocol describes a standard procedure for the condensation of an aromatic aldehyde with Ethyl 2-cyano-2-ethoxyacetate using a common homogeneous base catalyst.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ethyl 2-cyano-2-ethoxyacetate (1.43 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol, 10 mol%)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde and ethanol. Stir until fully dissolved.

  • Add Ethyl 2-cyano-2-ethoxyacetate to the solution, followed by the catalytic amount of piperidine.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature.

  • Cool the flask in an ice bath. The product will often precipitate as a solid.

  • If precipitation occurs, filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water with stirring to induce precipitation. Filter, wash with cold water, and dry.

Protocol 2: Heterogeneous Catalysis - Using a Recyclable Magnetic Catalyst

This protocol provides a general method for using a magnetically separable catalyst, which simplifies product isolation and allows for catalyst reuse. [10][11] Materials:

  • Aromatic Aldehyde (1 mmol)

  • Ethyl 2-cyano-2-ethoxyacetate (1 mmol)

  • Nano-Fe₃O₄@EA catalyst (0.05 g)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde, Ethyl 2-cyano-2-ethoxyacetate, nano-Fe₃O₄@EA catalyst, and ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for the time specified by the catalyst's documentation (often 30-90 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Place a strong magnet against the side of the flask. The black catalyst particles will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted or pipetted off.

  • The catalyst can be washed with ethanol (2 x 5 mL), dried, and reused for subsequent reactions. [10]7. Evaporate the solvent from the collected supernatant under reduced pressure to obtain the crude product, which can be further purified by recrystallization if necessary.

References

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]

  • Base-free Knoevenagel condensation catalyzed by copper metal surfaces. Supporting Information. [Link]

  • Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Lewis acid catalysis - Wikipedia. Wikipedia. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. [Link]

  • A Lewis acid catalyzed diastereoselective synthesis of functionalized 2-diazo-1,5-dicarbonyl compounds. pubs.acs.org. [Link]

Sources

Optimization

Effect of temperature and reaction time on "Ethyl 2-cyano-2-ethoxyacetate" synthesis

A Senior Application Scientist's Guide to Navigating the Nuances of Temperature and Reaction Time in the Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (formerly "Ethyl 2-cyano-2-ethoxyacetate") Welcome to our dedicated tec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Temperature and Reaction Time in the Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (formerly "Ethyl 2-cyano-2-ethoxyacetate")

Welcome to our dedicated technical support center for the synthesis of ethyl 2-cyano-3-ethoxyacrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile intermediate. It has come to our attention that the nomenclature surrounding this compound can be ambiguous. While the name "ethyl 2-cyano-2-ethoxyacetate" is sometimes used, the more precise and commonly synthesized compound via the reaction of ethyl cyanoacetate and triethyl orthoformate is ethyl 2-cyano-3-ethoxyacrylate , also known as ethyl (ethoxymethylene)cyanoacetate. This guide will focus on the synthesis of this specific compound, addressing the critical roles of temperature and reaction time, and providing in-depth troubleshooting for common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of ethyl 2-cyano-3-ethoxyacrylate from ethyl cyanoacetate and triethyl orthoformate?

The synthesis is a variation of the Knoevenagel condensation.[1] It involves the reaction of an active methylene compound (ethyl cyanoacetate) with an orthoformate, which serves as a one-carbon electrophile. The reaction is typically catalyzed by an acid, often acetic anhydride, which also acts as a water scavenger. The mechanism proceeds through the formation of an intermediate that eliminates ethanol to form the final α,β-unsaturated product.

Q2: Why is temperature control so critical in this synthesis?

Temperature is a crucial parameter that can significantly impact the yield and purity of the product. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of side products through polymerization or decomposition of the starting materials and product. For instance, in Knoevenagel-type condensations, an increase in temperature from 25°C to 40°C has been shown to dramatically increase yield, but further increases may not be beneficial.[2]

Q3: What are the main safety precautions to consider when working with the reagents involved in this synthesis?

Ethyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled, and can cause eye and skin irritation.[3] Triethyl orthoformate is a flammable liquid and an irritant. Acetic anhydride is corrosive and a lachrymator. It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 2-cyano-3-ethoxyacrylate, with a focus on the impact of temperature and reaction time.

Problem 1: Low or no product yield.

  • Potential Cause: Insufficient reaction temperature.

    • Explanation: The Knoevenagel condensation, like many organic reactions, has an activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction will be very slow, resulting in a low conversion of starting materials to the product within a practical timeframe.

    • Solution: Gradually increase the reaction temperature. For the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride, a temperature of 150-160°C is recommended.[4][5] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature for your specific setup.

  • Potential Cause: Premature termination of the reaction.

    • Explanation: The reaction may require a significant amount of time to reach completion. Terminating the reaction too early will naturally result in a low yield.

    • Solution: Increase the reaction time. The recommended reaction time for this synthesis is around 5 hours.[4][5] Again, TLC is an invaluable tool for monitoring the disappearance of the starting materials and the appearance of the product.

  • Potential Cause: Inefficient removal of ethanol.

    • Explanation: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, the presence of ethanol can shift the equilibrium back towards the reactants, thus lowering the yield.

    • Solution: Ensure that the reaction setup allows for the removal of ethanol as it is formed. This can be achieved by distillation during the reaction if the boiling points of the components allow. The use of acetic anhydride also helps by reacting with the water that can be formed, indirectly driving the reaction forward.

Problem 2: Formation of a dark, tarry substance in the reaction mixture.

  • Potential Cause: Reaction temperature is too high.

    • Explanation: At excessively high temperatures, ethyl cyanoacetate and the product, ethyl 2-cyano-3-ethoxyacrylate, can undergo polymerization or decomposition, leading to the formation of undesirable tarry byproducts.

    • Solution: Carefully control the reaction temperature and avoid overheating. Use a heating mantle with a temperature controller and a thermometer to monitor the internal temperature of the reaction mixture. If charring occurs, it is best to stop the reaction, purify the remaining material if possible, and restart with stricter temperature control.

Problem 3: The product is difficult to purify.

  • Potential Cause: Presence of unreacted starting materials and side products.

    • Explanation: An incomplete reaction or the formation of side products due to incorrect temperature or reaction time will complicate the purification process.

    • Solution: Optimize the reaction conditions (temperature and time) to maximize the conversion to the desired product. After the reaction, a distillation under reduced pressure is typically employed to remove the solvent and unreacted starting materials.[4][5] The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This protocol is adapted from established procedures for the synthesis of ethyl 2-cyano-3-ethoxyacrylate.[4][5]

Materials:

  • Ethyl cyanoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (0.2 mol) and triethyl orthoformate (0.2 mol).

  • Add acetic anhydride (80 mL) to the mixture.

  • Heat the reaction mixture to 150-160°C with constant stirring for 5 hours.

  • Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess reagents by distillation under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Effect of Temperature on Knoevenagel Condensation Yield

The following table summarizes the general effect of temperature on the yield of Knoevenagel condensations, which is applicable to the synthesis of ethyl 2-cyano-3-ethoxyacrylate.

Temperature (°C)General Effect on YieldReference
25Lower yield due to slow reaction rate[2]
40Significantly increased yield[2]
>60Potential for side product formation and decomposition[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ethyl_cyanoacetate Ethyl Cyanoacetate reaction_flask Combine in Flask ethyl_cyanoacetate->reaction_flask triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->reaction_flask acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_flask heating Heat to 150-160°C for 5 hours reaction_flask->heating cooling Cool to RT heating->cooling distillation Distillation under reduced pressure cooling->distillation purification Purification distillation->purification product Ethyl 2-cyano-3-ethoxyacrylate purification->product

Caption: Experimental workflow for the synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

Relationship between Reaction Parameters and Outcome

parameters_outcome cluster_parameters Reaction Parameters cluster_outcomes Potential Outcomes temp Temperature high_yield High Yield & Purity temp->high_yield Optimal low_yield Low Yield temp->low_yield Too Low side_products Side Products temp->side_products Too High time Reaction Time time->high_yield Sufficient time->low_yield Too Short

Caption: Influence of temperature and reaction time on synthesis outcome.

References

  • Effects of different temperatures on Knoevenagel condensation - ResearchGate. Available at: [Link]

  • Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions - ResearchGate. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. Available at: [Link]

  • Synthetic applications of diethyl cyanomalonate. - DalSpace. Available at: [Link]

  • The Knoevenagel condensation at room temperature - Green Chemistry (RSC Publishing). Available at: [Link]

  • Effect of temperature on the Knoevenagel condensation of vanillin. Reaction conditions - ResearchGate. Available at: [Link]

  • Synthesis method of ethyl cyanoacetate - Eureka | Patsnap. Available at: [Link]

  • Knoevenagel Condensation Reaction-Empowered Hydrogels with pH-Tunable Dynamic Properties | ACS Macro Letters. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. Available at: [Link]

  • Study on optimum synthesis of ethyl cyanoacetate - ResearchGate. Available at: [Link]

  • (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. Available at: [Link]

  • CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents.
  • ethyl cyanoacetate - Organic Syntheses Procedure. Available at: [Link]

  • Ethyl cyanoacetate - Wikipedia. Available at: [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis - SBQ. Available at: [Link]

  • Condensation of Ethyl Cyaaoacetate with Alkene Oxides. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H) - Semantic Scholar. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. Available at: [Link]

  • An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate - Der Pharma Chemica. Available at: [Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - PMC. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety - ResearchGate. Available at: [Link]

  • Preparation of ethyl (hydroxyimino)cyanoacetate - PrepChem.com. Available at: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. Available at: [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. Available at: [Link]

  • Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ethyl 2-bromo-2-cyanoacetate | C5H6BrNO2 | CID 14469 - PubChem - NIH. Available at: [Link]

  • (PDF) (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis - ResearchGate. Available at: [Link]

  • Org chem question : r/chemhelp - Reddit. Available at: [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Available at: [Link]

  • A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. - Organic Syntheses Procedure. Available at: [Link]

  • 1-phenyl-3-amino-5-pyrazolone - Organic Syntheses Procedure. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-cyano-2-ethoxyacetate Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9). This compound is a highly functionalized building block featuring an alpha-carbon substituted with a cyano group (-CN), an este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9). This compound is a highly functionalized building block featuring an alpha-carbon substituted with a cyano group (-CN), an ester group (-COOEt), and an ethoxy ether linkage (-OEt). While this dense functionalization makes it incredibly versatile for carbon-carbon bond formation, it also renders the molecule highly susceptible to degradation under both acidic and basic conditions.

This guide is designed for researchers and drug development professionals to troubleshoot reaction failures, understand structural vulnerabilities, and optimize experimental workflows.

Part 1: Troubleshooting FAQs

Q1: During Knoevenagel condensations, my Ethyl 2-cyano-2-ethoxyacetate degrades instead of reacting. Why?

A1: Under basic conditions, two competing pathways compromise stability: alpha-deprotonation and saponification. While deprotonation forms the desired nucleophilic carbanion, the presence of aqueous bases (like NaOH) or trace water will trigger rapid saponification of the ethyl ester to a carboxylate salt. The resulting negatively charged carboxylate drastically reduces the electrophilicity of the alpha-carbon and hinders further condensation [1].

  • Causality: The alpha-proton is highly acidic due to the electron-withdrawing resonance of the adjacent cyano and ester groups. However, the ester linkage is easily cleaved by hydroxide ions.

  • Solution: Use strictly anhydrous conditions with non-nucleophilic bases (e.g., Piperidine, TiCl 4​ /pyridine, or NaH in THF) to favor carbanion formation without triggering ester hydrolysis.

Q2: I attempted to remove the ester protecting group using aqueous HCl. Why did I lose the cyano group as well?

A2: Acidic hydrolysis of alpha-cyano esters is notoriously difficult to arrest at the mono-hydrolysis stage. Strong aqueous acids (e.g., 6M HCl) coupled with heat will hydrolyze both the ester (to a carboxylic acid) and the nitrile (first to an amide, then to a carboxylic acid) [2].

  • Causality: This dual hydrolysis yields 2-ethoxymalonic acid. Because it is a β -dicarboxylic acid, it undergoes spontaneous decarboxylation upon heating, releasing CO 2​ and yielding ethoxyacetic acid.

  • Solution: If selective ester cleavage is required without disturbing the cyano group, consider milder conditions such as LiOH in THF/H 2​ O at 0°C.

Q3: How does the alpha-ethoxy group affect the stability compared to standard ethyl cyanoacetate?

A3: The ethoxy group (-OCH 2​ CH 3​ ) introduces competing electronic effects. Inductively, the oxygen atom is electron-withdrawing, which slightly increases the susceptibility of the adjacent carbonyl and cyano groups to nucleophilic attack (hydrolysis) [3].

  • Causality: Resonance donation from the oxygen lone pairs can destabilize the alpha-carbanion compared to unsubstituted ethyl cyanoacetate, altering its pKa and requiring stronger or more specific bases for complete deprotonation during alkylation workflows.

Part 2: Degradation Profiles Data Presentation

The following table summarizes the quantitative and qualitative degradation pathways of Ethyl 2-cyano-2-ethoxyacetate across various environments.

Environmental ConditionTypical ReagentsPrimary Reaction PathwayKey IntermediateFinal Degradation Product
Mild Base (Anhydrous) NaH, THF, 0°CDeprotonationAlpha-carbanionStable (Reactive intermediate)
Strong Base (Aqueous) NaOH, H 2​ O, ∆Saponification & Hydrolysis2-Cyano-2-ethoxyacetate salt2-Ethoxymalonate salts
Mild Acid (Aqueous) 1M HCl, 25°CSlow Ester Hydrolysis2-Cyano-2-ethoxyacetic acidMixture of partial hydrolysates
Strong Acid (Aqueous) 6M HCl, 100°CAcid-Catalyzed Hydrolysis2-Ethoxymalonic acidEthoxyacetic acid + CO 2​

Part 3: Experimental Protocols

Protocol A: Controlled Saponification (Preserving the Cyano Group)

Objective: Isolate the carboxylate salt while preventing the hydration of the cyano group to an amide.

  • Preparation: Dissolve 1.0 eq of Ethyl 2-cyano-2-ethoxyacetate in a 3:1 mixture of THF:H 2​ O and cool to 0°C in an ice bath.

  • Base Addition: Add 1.05 eq of LiOH·H 2​ O portion-wise over 10 minutes.

    • Expert Insight (Causality): LiOH is a milder nucleophile than NaOH/KOH. Maintaining 0°C suppresses the secondary hydration of the cyano group.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc) until the starting material is consumed.

  • Quenching (Self-Validating Step): Carefully quench with cold 1M HCl until the pH reaches 3-4. Do not drop the pH below 2 or apply heat, as this will trigger spontaneous decarboxylation.

  • Isolation: Extract immediately with cold EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure at <30°C to yield 2-cyano-2-ethoxyacetic acid.

Protocol B: Forced Acidic Degradation (Hydrolysis & Decarboxylation)

Objective: Fully degrade the compound to ethoxyacetic acid for analytical reference standard generation.

  • Preparation: Suspend 1.0 eq of Ethyl 2-cyano-2-ethoxyacetate in 10 volumes of 6M HCl in a round-bottom flask equipped with a reflux condenser.

  • Heating: Reflux the mixture at 100°C for 12 hours.

    • Expert Insight (Causality): High heat and strong acid are required to drive the hydrolysis of the highly resistant cyano group after the ester has cleaved.

  • Validation (Self-Validating Step): Attach a mineral oil bubbler to the top of the condenser. The visible evolution of gas bubbles confirms the release of CO 2​ , validating the decarboxylation of the 2-ethoxymalonic acid intermediate.

  • Isolation: Cool to room temperature and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO 4​ , and evaporate.

  • Spectroscopic Confirmation: Analyze the product via FT-IR. The complete disappearance of the ester C=O stretch (~1740 cm −1 ) and the CN stretch (~2250 cm −1 ) confirms total degradation to ethoxyacetic acid.

Part 4: Mechanistic Visualization

Degradation Start Ethyl 2-cyano-2-ethoxyacetate Acidic Aqueous Acid (H+) Start->Acidic Basic Aqueous Base (OH-) Start->Basic HydrolysisA Ester & Cyano Hydrolysis Acidic->HydrolysisA Malonic 2-Ethoxymalonic Acid HydrolysisA->Malonic Decarb Decarboxylation (-CO2) Malonic->Decarb Heat FinalA Ethoxyacetic Acid Decarb->FinalA Saponification Ester Saponification Basic->Saponification Salt 2-Cyano-2-ethoxyacetate Salt Saponification->Salt CyanoHydrol Cyano Hydrolysis Salt->CyanoHydrol Prolonged Heat FinalB 2-Ethoxymalonate Salts CyanoHydrol->FinalB

Figure 1: Degradation pathways of Ethyl 2-cyano-2-ethoxyacetate under acidic and basic conditions.

References

  • SciSpace. "The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type". SciSpace.[Link]

  • ResearchGate. "Schematic reaction of ninhydrin with type-II pyrethroid hydrolysis product on a µPAD format". ResearchGate.[Link]

Optimization

Technical Support Center: Work-up and Purification of Ethyl 2-cyano-2-ethoxyacetate

Welcome to the technical support center for Ethyl 2-cyano-2-ethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 2-cyano-2-ethoxyacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this versatile chemical intermediate. Here, we address common challenges and provide practical, step-by-step solutions to ensure the successful isolation of a high-purity product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of Ethyl 2-cyano-2-ethoxyacetate in a question-and-answer format.

Issue 1: Low Yield After Aqueous Work-up

Question: I'm experiencing a significant loss of my product during the aqueous extraction phase. What are the potential causes and how can I mitigate this?

Answer: Low yields after aqueous work-up are a common issue and can often be attributed to the partial water solubility of Ethyl 2-cyano-2-ethoxyacetate and potential hydrolysis.

Causality and Solution:

  • Product Solubility: Ethyl 2-cyano-2-ethoxyacetate possesses some solubility in water, which can be exacerbated by the presence of polar organic solvents used in the reaction. To minimize this loss, it is crucial to perform back-extraction of the aqueous layers with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the dissolved product.

  • Hydrolysis: The ester and cyano groups in the molecule are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2] Ensure that the pH of your aqueous wash is neutral or slightly acidic. If your reaction was conducted under basic conditions, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) before extraction.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product. To break emulsions, you can add brine (a saturated aqueous solution of NaCl) or gently agitate the separatory funnel.

Issue 2: Product Contamination with Starting Materials

Question: My purified product shows contamination with unreacted starting materials like ethyl cyanoacetate. How can I effectively remove these?

Answer: The presence of starting materials indicates an incomplete reaction or inefficient purification. The choice of purification method is critical for separating structurally similar compounds.

Causality and Solution:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][4] If the reaction is stalled, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.

  • Ineffective Purification:

    • Distillation: Vacuum distillation is a highly effective method for separating Ethyl 2-cyano-2-ethoxyacetate from less volatile starting materials or byproducts. The boiling point of ethyl cyanoacetate is approximately 97-98°C at 16 mmHg.[5]

    • Column Chromatography: For small-scale purifications or when distillation is not feasible, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is commonly used to separate the product from impurities.[6]

Issue 3: Product Discoloration (Yellow or Brown Hue)

Question: My final product has a yellow to brown color instead of being colorless. What causes this discoloration and how can I obtain a colorless product?

Answer: Discoloration often points to the presence of impurities formed through side reactions or decomposition.

Causality and Solution:

  • Side Reactions: The formation of colored byproducts can occur, particularly at elevated temperatures. Minimizing the reaction temperature and time can help reduce the formation of these impurities.

  • Decomposition: Ethyl 2-cyano-2-ethoxyacetate can be sensitive to heat and prolonged exposure to air. When performing distillation, it is crucial to use a vacuum to lower the boiling point and minimize thermal decomposition. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place can prevent degradation over time.[7]

  • Purification: If your product is discolored, redistillation or passing it through a short plug of silica gel can often remove the colored impurities.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and purification of Ethyl 2-cyano-2-ethoxyacetate.

Q1: What is the recommended method for the final purification of Ethyl 2-cyano-2-ethoxyacetate on a large scale?

For large-scale purification, vacuum distillation is the most efficient and economical method. It effectively removes non-volatile impurities and unreacted starting materials. Typical conditions involve distilling under reduced pressure to lower the boiling point and prevent thermal decomposition.

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of Ethyl 2-cyano-2-ethoxyacetate:

  • Gas Chromatography (GC): Provides quantitative information about the purity and can detect volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of the molecule.

Q3: Are there any specific safety precautions I should take when working with Ethyl 2-cyano-2-ethoxyacetate?

Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or if inhaled.[9] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Refer to the Safety Data Sheet (SDS) for detailed safety information.[9][10][11]

Q4: My product appears to be hydrolyzing over time. How can I improve its stability?

Ethyl 2-cyano-2-ethoxyacetate is sensitive to moisture and can hydrolyze.[1][7] To enhance stability, ensure the product is thoroughly dried and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a refrigerator or freezer can also slow down decomposition.

Section 3: Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol outlines a general procedure for the aqueous work-up of a reaction mixture containing Ethyl 2-cyano-2-ethoxyacetate.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, carefully neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously. Allow the layers to separate.

  • Separation: Drain the aqueous layer.

  • Back-Extraction: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine the organic layers and wash with an equal volume of water, followed by a wash with brine to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of crude Ethyl 2-cyano-2-ethoxyacetate by vacuum distillation.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude Ethyl 2-cyano-2-ethoxyacetate to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point and pressure. The boiling point of ethyl cyanoacetate is around 97-98°C at 16 mmHg.[5]

  • Completion: Once the product has been collected, turn off the heat and allow the system to cool before releasing the vacuum.

Section 4: Visualizations

Diagram 1: Work-up and Purification Workflow

Workup_Purification cluster_workup Work-up cluster_purification Purification cluster_analysis Quality Control ReactionMixture Reaction Mixture AqueousWorkup Aqueous Work-up (Extraction & Washing) ReactionMixture->AqueousWorkup CrudeProduct Crude Product AqueousWorkup->CrudeProduct Purification Purification CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: A general workflow for the work-up and purification of Ethyl 2-cyano-2-ethoxyacetate.

Diagram 2: Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity Start Low Purity Detected CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Optimize Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete->Optimize CheckPurification Evaluate Purification Method Complete->CheckPurification ReRun Re-run Reaction Optimize->ReRun DistillationIssue Distillation Ineffective CheckPurification->DistillationIssue Distillation ChromatographyIssue Chromatography Ineffective CheckPurification->ChromatographyIssue Chromatography Redistill Re-distill Under Higher Vacuum DistillationIssue->Redistill ChangeSolvent Change Chromatography Solvent System ChromatographyIssue->ChangeSolvent PureProduct High Purity Product Redistill->PureProduct ChangeSolvent->PureProduct

Caption: A decision tree for troubleshooting low purity issues.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet. DC Fine Chemicals.
  • Safety Data Sheet. Merck Millipore.
  • SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET. Fisher Scientific.
  • A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Benchchem.
  • Technical Support Center: Optimizing Synthesis of Ethyl 2-Cyanopropanoate. Benchchem.
  • Provisional Guidance for the Outline of the SIDS Initial Assessment Report. OECD.
  • Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate. Journal of the Chemical Society, Perkin Transactions 2.
  • CAS 94-05-3: Ethyl (ethoxymethylene)cyanoacetate. CymitQuimica.
  • Ethyl 2-(Ethoxymethylene)-2-cyanoacetate. Tokyo Chemical Industry Co., Ltd.
  • An In-depth Technical Guide to Ethyl 2-cyanopropanoate. Benchchem.
  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Ethyl Cyanoacetate vs. Ethyl (Ethoxymethylene)cyanoacetate in Synthesis

Introduction In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceuticals and fine chemicals, C3 synthons are indispensable tools. Among the most versatile of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceuticals and fine chemicals, C3 synthons are indispensable tools. Among the most versatile of these are derivatives of cyanoacetic acid. This guide provides an in-depth comparison of two such cornerstone reagents: Ethyl Cyanoacetate and its enol ether derivative, Ethyl (ethoxymethylene)cyanoacetate (EMCA) .

While structurally related, their reactivity profiles are fundamentally divergent. Ethyl cyanoacetate is defined by its nucleophilic active methylene group, a classic component in condensation chemistry.[1][2] In contrast, EMCA is a potent electrophile, primed for nucleophilic attack and subsequent cyclization.[3] Understanding the causality behind these differences is paramount for researchers and drug development professionals aiming to design efficient and high-yielding synthetic routes. This guide will dissect their distinct chemical behaviors, compare their performance in key synthetic transformations, and provide validated experimental protocols to illustrate their practical applications.

Part 1: Core Physicochemical and Reactivity Profiles

The seemingly minor structural difference between these two reagents—a CH₂ group versus a C=CH(OEt) moiety—creates a profound dichotomy in their chemical nature.

PropertyEthyl CyanoacetateEthyl (ethoxymethylene)cyanoacetate
IUPAC Name Ethyl 2-cyanoacetateEthyl (2E)-2-cyano-3-ethoxyprop-2-enoate
CAS Number 105-56-694-05-3
Molecular Formula C₅H₇NO₂C₈H₁₁NO₃
Molecular Weight 113.12 g/mol 169.18 g/mol
Appearance Colorless liquid, pleasant odor[1]Colorless to pale yellow liquid[3]
Core Reactivity Nucleophile (at the active methylene carbon)Electrophile (Michael acceptor)
Ethyl Cyanoacetate: The Quintessential Nucleophile

The reactivity of ethyl cyanoacetate is dominated by the acidity of the α-protons on the methylene group (CH₂). Flanked by two powerful electron-withdrawing groups—a nitrile (-CN) and an ester (-COOEt)—these protons are readily abstracted by even mild bases to form a resonance-stabilized carbanion.[1] This carbanion is a soft nucleophile, making it an ideal reactant for a host of carbon-carbon bond-forming reactions.

Its utility is central to several named reactions, including:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones.[4][5]

  • Michael Addition: 1,4-conjugate addition to α,β-unsaturated systems.[1]

  • Guareschi-Thorpe Condensation: Synthesis of substituted pyridines.[6][7]

  • Thorpe-Ziegler Reaction: Intramolecular condensation to form cyclic ketones.[8][9]

Ethyl (ethoxymethylene)cyanoacetate (EMCA): The Versatile Electrophile

EMCA lacks an acidic methylene group. Instead, its reactivity is governed by the electron-poor double bond, which is activated by the adjacent cyano and ester groups. This makes it an excellent Michael acceptor. Furthermore, the ethoxy group is a good leaving group, particularly after initial nucleophilic attack, facilitating subsequent cyclization reactions.[3]

This electrophilic nature makes EMCA a premier building block for heterocyclic synthesis, most notably in the:

  • Gould-Jacobs Reaction: A cornerstone method for synthesizing quinolines.

  • Synthesis of Pyrimidines and Purines: Reacting with binucleophiles like ureas, thioureas, and amidines.

Part 2: A Comparative Look at Synthetic Pathways

The divergent reactivity of these two reagents dictates their use in entirely different synthetic strategies to construct complex molecules. Ethyl cyanoacetate donates its C2 unit to an electrophile, whereas EMCA accepts a nucleophile to build a new ring system.

Caption: Divergent synthetic pathways of Ethyl Cyanoacetate and EMCA.

Part 3: Validated Experimental Protocols and Data

To provide a tangible comparison, the following sections detail standardized, self-validating protocols for hallmark reactions of each reagent.

Protocol 1: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol describes the synthesis of a coumarin derivative, a common scaffold in medicinal chemistry, via a Knoevenagel condensation. The reaction's success is self-evident through the precipitation of the product.

G Workflow: Knoevenagel Synthesis of Coumarin cluster_setup Reagent Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Salicylaldehyde (1 mmol) & Ethyl Cyanoacetate (1 mmol) in a flask. B 2. Add Ethanol (10 mL) as solvent. A->B C 3. Add Piperidine (0.2 mmol) as catalyst. B->C D 4. Stir mixture at room temperature. C->D E 5. Monitor reaction by TLC (typically 2-4 hours). D->E F 6. Observe precipitation of solid product. E->F G 7. Cool reaction mixture in an ice bath. F->G H 8. Collect precipitate by vacuum filtration. G->H I 9. Wash solid with cold ethanol. H->I J 10. Dry product under vacuum. I->J

Caption: Experimental workflow for coumarin synthesis.

Step-by-Step Methodology:

  • Reagents & Setup: In a 50 mL round-bottom flask, combine salicylaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (10 mL).[10]

  • Catalyst: Add a catalytic amount of piperidine (0.2 eq) to the stirred solution. The choice of a mild amine base is crucial to facilitate deprotonation of the ethyl cyanoacetate without promoting unwanted side reactions.[5]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product typically begins to precipitate from the solution as it forms.

  • Work-up: Once the reaction is complete (as indicated by TLC, usually within 2-4 hours), cool the flask in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any unreacted starting materials. The product is then dried under vacuum.

Protocol 2: Gould-Jacobs Reaction with Ethyl (ethoxymethylene)cyanoacetate

This protocol details the synthesis of 4-hydroxyquinoline, the core of many antimalarial drugs, using EMCA and aniline. The causality of the workflow involves an initial nucleophilic addition followed by a high-temperature thermal cyclization, a characteristic feature of this reaction.

G Workflow: Gould-Jacobs Synthesis of 4-Hydroxyquinoline cluster_step1 Step 1: Addition Reaction cluster_step2 Step 2: Thermal Cyclization cluster_workup Work-up & Purification A 1. Combine Aniline (1 mmol) & EMCA (1 mmol) in a flask. B 2. Heat mixture at 100-120 °C for 1 hour. A->B C 3. Monitor formation of intermediate by TLC. B->C D 4. Add high-boiling solvent (e.g., Dowtherm A). C->D E 5. Heat to reflux (~250 °C) for 15-30 minutes. D->E F 6. Observe precipitation of product upon cooling. E->F G 7. Cool reaction mixture to room temperature. F->G H 8. Dilute with hexane to aid precipitation. G->H I 9. Collect solid by vacuum filtration. H->I J 10. Wash with hexane and dry. I->J

Caption: Experimental workflow for 4-hydroxyquinoline synthesis.

Step-by-Step Methodology:

  • Reagents & Setup: In a flask equipped with a reflux condenser, mix aniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Addition Reaction: Heat the mixture gently to approximately 100-120 °C for 1 hour. This step facilitates the initial Michael-type addition of the aniline to EMCA and elimination of ethanol to form an enamine intermediate.

  • Cyclization: Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, and heat the mixture to reflux (approximately 250 °C). The high temperature is required to overcome the activation energy for the 6-exo-trig electrophilic cyclization onto the aromatic ring.

  • Work-up: After 15-30 minutes at reflux, cool the reaction mixture. The 4-hydroxyquinoline product, which is typically a solid, will precipitate.

  • Purification: Dilute the cooled mixture with a non-polar solvent like hexane to further encourage precipitation. Collect the product by vacuum filtration, wash with hexane, and dry.

Quantitative Data Summary
ReactionReagentKey RoleTypical Catalyst/ConditionsTypical YieldReference
Knoevenagel Condensation Ethyl CyanoacetateNucleophilePiperidine or other amine base, Room Temp85-95%[4][11]
Gould-Jacobs Reaction Ethyl (ethoxymethylene)cyanoacetateElectrophileThermal, ~250 °C70-90%[3]

Conclusion: A Strategic Choice for Synthesis

The choice between ethyl cyanoacetate and ethyl (ethoxymethylene)cyanoacetate is not one of preference but of strategic design based on the desired molecular architecture.

  • Choose Ethyl Cyanoacetate when your synthesis requires the formation of a C-C bond via a carbanion intermediate. It is the reagent of choice for creating α,β-unsaturated systems from carbonyls (Knoevenagel), for conjugate additions (Michael), and for building cyclic structures through condensations like the Guareschi-Thorpe.[6][8][10] It is fundamentally a two-carbon nucleophilic building block .

  • Choose Ethyl (ethoxymethylene)cyanoacetate when your goal is to construct a heterocyclic ring by reacting with a binucleophile. Its electrophilic nature and built-in leaving group make it an exceptionally efficient precursor for quinolines, pyrimidines, purines, and other key scaffolds in drug development.[3] It serves as a three-carbon electrophilic synthon .

By understanding the intrinsic causality of their reactivity, rooted in the presence or absence of an active methylene group, researchers can harness the full potential of these versatile reagents to build molecular complexity with precision and efficiency.

References

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ECYA (ETHYL CYANO ACETATE). Retrieved from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • PMC. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Retrieved from [Link]

  • SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. (2009). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Guareschi-Thorpe Condensation. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Guareschi–Thorpe condensation | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Icilio Guareschi and his amazing “1897 reaction”. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]

  • Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. (2026). Retrieved from [Link]

  • Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth. Retrieved from [Link]

  • The Role of Ethyl Cyanoacetate in Modern Pharmaceutical Synthesis. (2026). Retrieved from [Link]

  • Provisional Guidance for the Outline of the SIDS Initial Assessment Report. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl 2-Cyano-2-Ethoxyacetate Systems vs. Conventional Acrylates

In advanced organic synthesis and drug development, the choice of an electrophilic scaffold dictates the entire mechanistic pathway of a reaction. While conventional acrylates are renowned for their polymerization capabi...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced organic synthesis and drug development, the choice of an electrophilic scaffold dictates the entire mechanistic pathway of a reaction. While conventional acrylates are renowned for their polymerization capabilities, introducing specific functional groups can completely rewrite their reactivity rules.

While Ethyl 2-cyano-2-ethoxyacetate (CAS 87285-96-9) is often isolated as a saturated intermediate or impurity 1, its functional reactivity in drug development is fully realized in its unsaturated acrylate form: Ethyl 2-cyano-3-ethoxyacrylate (often abbreviated as EMCE, CAS 94-05-3) .

This guide objectively compares the reactivity profile of this specialized ethoxy-cyano system against standard industry acrylates: Ethyl Acrylate (EA) and Ethyl 2-Cyanoacrylate (ECA) .

Mechanistic Causality: Why Structure Dictates Destiny

To understand the divergent applications of these molecules, we must examine the causality behind their electronic structures.

  • Ethyl Acrylate (EA): Possesses a single electron-withdrawing group (EWG), the ester moiety. The β -carbon is moderately electrophilic, making EA highly suitable for radical polymerization or high-temperature Michael additions.

  • Ethyl 2-Cyanoacrylate (ECA): The addition of a cyano group on the α -carbon creates a dual-EWG system. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β -carbon hyper-electrophilic. Because it lacks a leaving group, attack by even weak ambient nucleophiles (like OH− from humidity) triggers an unstoppable cascade of anionic polymerization.

  • Ethyl 2-Cyano-2-Ethoxyacetate / EMCE System: This system also features dual EWGs, but introduces a critical structural pivot: an ethoxy leaving group 2. When a nucleophile attacks the β -carbon, the molecule does not polymerize. Instead, the ethoxy group is expelled as ethanol. This addition-elimination mechanism allows the molecule to act as a precision dielectrophile, making it a foundational building block for synthesizing complex heterocycles like pyrazoles and pyrimidines .

Reactivity A Acrylate System B Ethyl Acrylate (EA) Single EWG A->B C Ethyl 2-Cyanoacrylate (ECA) Dual EWG A->C D EMCE / Ethoxyacetate System Dual EWG + Leaving Group A->D E Radical Polymerization (Slow, requires initiator) B->E F Anionic Polymerization (Rapid, H2O initiated) C->F G Addition-Elimination (Heterocycle Synthesis) D->G

Fig 1. Divergent reactivity pathways of acrylates based on EWG density and leaving group presence.

Quantitative Data Comparison

The table below summarizes the core performance metrics and primary reactivity modes of these three distinct acrylate systems.

PropertyEthyl Acrylate (EA)Ethyl 2-Cyanoacrylate (ECA)Ethyl 2-Cyano-3-Ethoxyacrylate (EMCE)
CAS Number 140-88-57085-85-094-05-3
Primary EWGs 1 (-COOEt)2 (-CN, -COOEt)2 (-CN, -COOEt)
Leaving Group NoneNone-OEt (Ethoxy)
Dominant Reactivity Radical PolymerizationAnionic PolymerizationAddition-Elimination 2
Polymerization Rate Slow (Requires Initiator)Instantaneous (H₂O initiated)Negligible (Steric/Electronic block)
Primary Application Plastics, ResinsCyanoacrylate AdhesivesHeterocyclic Drug Scaffolds [[3]]()

Self-Validating Experimental Protocols

To empirically demonstrate these mechanistic claims, we present two self-validating protocols. A self-validating system includes built-in observable milestones (e.g., precipitation, exotherm) that confirm the reaction is proceeding according to the predicted chemical logic.

Protocol A: Moisture-Initiated Anionic Polymerization of ECA

Objective: Demonstrate the hyper-electrophilicity of a dual-EWG system lacking a leaving group.

  • Preparation: Dispense 1.0 mL of ECA onto a clean, dry glass substrate.

  • Initiation: Introduce 10 µL of distilled water to the center of the droplet.

  • Observation (Validation): An immediate exothermic reaction occurs. Within seconds, the liquid transitions into a rigid, cross-linked polymer. This rapid hardening provides visual validation that the absence of a leaving group forces the intermediate carbanion to attack subsequent monomers, resulting in runaway polymerization.

Protocol B: Microwave-Assisted Synthesis of Fused Pyrimidinones via EMCE

Objective: Demonstrate the addition-elimination pathway enabled by the ethoxy leaving group in the EMCE system 3.

  • Reagent Loading: In a 5.0 mL microwave vial, combine an arylamine binucleophile (2.0 mmol) with Ethyl 2-cyano-3-ethoxyacrylate (2.1 mmol, 1.05 equiv) 3.

  • Solvent Addition: Add 1.0 mL of absolute ethanol. Causality Note: Ethanol is chosen deliberately; it solubilizes the reagents but is also the byproduct of the elimination step, allowing us to leverage the common-ion effect during cooling.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and subject it to microwave irradiation at 130 °C for 10 minutes [[3]](). Microwave heating overcomes the activation energy barrier for the sequential nucleophilic attacks.

  • Validation (Observation): Upon cooling to room temperature, the target fused pyrimidinone precipitates directly out of the solution 3.

  • Isolation: Collect the precipitate via vacuum filtration. The formation of a highly pure crystalline solid—rather than a polymeric resin—validates that the ethoxy group successfully directed the reaction through an addition-elimination cyclization.

Workflow Step1 1. Reagent Preparation Equimolar Binucleophile + EMCE Step2 2. Solvent Addition Ethanol (Solubilizer & Byproduct) Step1->Step2 Step3 3. Thermal Activation Microwave Reflux (130°C, 10 min) Step2->Step3 Step4 4. Addition-Elimination Loss of EtOH to drive cyclization Step3->Step4 Step5 5. Cyclization & Isolation Precipitation of Target Heterocycle Step4->Step5

Fig 2. Self-validating microwave-assisted workflow for heterocyclic synthesis using EMCE.

References

  • Longdom. "The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis". Available at: [Link]

  • ACS Publications. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | The Journal of Organic Chemistry". Available at: [Link]

Sources

Validation

Spectroscopic Analysis of Ethyl 2-Cyano-2-Ethoxyacetate: A Comparative Guide for Structural Confirmation

Introduction: The Analytical Challenge Ethyl 2-cyano-2-ethoxyacetate (ECEA) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex heterocycles, including purines, pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Ethyl 2-cyano-2-ethoxyacetate (ECEA) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex heterocycles, including purines, pyrimidines, and advanced Active Pharmaceutical Ingredients (APIs)[1]. For application scientists and drug development professionals, confirming the structural integrity of ECEA via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge when compared to its simpler synthetic precursor, [2].

The addition of an ethoxy group at the alpha-carbon (C2) transforms a symmetric methylene system into a chiral center. This guide objectively compares the spectroscopic profiles of ECA and ECEA, detailing the causality behind their NMR signatures and providing a self-validating experimental workflow for definitive structural elucidation.

Molecular Architecture & Spectroscopic Causality

To understand the divergent NMR spectra of these two compounds, we must analyze their molecular symmetry and magnetic environments[3]:

  • ECA (Symmetric Alpha Carbon): In ethyl cyanoacetate, the C2 alpha-protons are enantiotopic. In an achiral NMR solvent like CDCl₃, these protons exist in identical magnetic environments and present as a sharp, integrated singlet (2H)[4].

  • ECEA (Chiral Alpha Carbon): Substituting one of the alpha-protons with an ethoxy group generates a chiral center at C2. This chirality fundamentally breaks the symmetry of the molecule. The two protons of the adjacent ethoxy methylene (-CH₂-) group can no longer be interchanged by any symmetry operation; they are diastereotopic [5][6].

The Causality of the Multiplet: Because the diastereotopic ethoxy protons in ECEA are magnetically non-equivalent, they couple not only to the adjacent methyl group ( 3J ) but also to each other (geminal coupling, 2J ). This transforms the expected simple first-order quartet into a complex ABX3​ spin system multiplet. Misinterpreting this complex multiplet as a synthetic impurity is a common pitfall; recognizing it as a hallmark of diastereotopy is critical for accurate structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the quantitative 1D ¹H and ¹³C NMR data, highlighting the diagnostic shifts required to differentiate ECEA from ECA.

Table 1: ¹H NMR Resolution Comparison (400 MHz, CDCl₃)
Structural PositionEthyl cyanoacetate (ECA)Ethyl 2-cyano-2-ethoxyacetate (ECEA)Spectroscopic Causality & Splitting Logic
Alpha-CH / CH₂ ~3.5 ppm (s, 2H)~4.8 ppm (s, 1H)Pronounced downfield shift in ECEA due to the strong deshielding anisotropic effect of the newly attached oxygen atom.
Ester -CH₂- ~4.3 ppm (q, 2H)~4.3 ppm (q, 2H)Standard ester methylene; remains a simple quartet as it is sufficiently distant from the chiral center.
Ester -CH₃ ~1.3 ppm (t, 3H)~1.3 ppm (t, 3H)Standard ester methyl; unaffected by alpha-substitution.
Ethoxy -CH₂- N/A~3.7 – 3.9 ppm (m, 2H)Diastereotopic protons forming a complex ABX3​ multiplet due to the adjacent C2 chiral center.
Ethoxy -CH₃ N/A~1.2 ppm (t, 3H)Standard ether methyl; couples to the diastereotopic CH₂.
Table 2: ¹³C NMR Resolution Comparison (100 MHz, CDCl₃)
Structural PositionEthyl cyanoacetate (ECA)Ethyl 2-cyano-2-ethoxyacetate (ECEA)Spectroscopic Causality
C=O (Ester) ~163 ppm~164 ppmCarbonyl carbon resonance.
-CN (Nitrile) ~113 ppm~114 ppmNitrile carbon resonance.
Alpha-C (C2) ~24 ppm~68 ppmMassive downfield shift (+44 ppm) in ECEA due to the direct covalent attachment of the electronegative ethoxy oxygen.
Ester -CH₂- ~63 ppm~63 ppmEster methylene carbon.
Ethoxy -CH₂- N/A~66 ppmEther methylene carbon.
Ester -CH₃ ~14 ppm~14 ppmEster methyl carbon.
Ethoxy -CH₃ N/A~15 ppmEther methyl carbon.

Experimental Protocols: High-Resolution NMR Workflow

To ensure rigorous scientific integrity, the following protocol utilizes 2D NMR as a self-validating system to confirm that the complex multiplet at ~3.8 ppm belongs to the diastereotopic ethoxy group and not an impurity.

Step 1: Sample Preparation

  • Dissolve ~15 mg of highly purified ECEA in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a sample depth of at least 4 cm to maintain magnetic field homogeneity.

Step 2: 1D ¹H and ¹³C Acquisition

  • ¹H NMR: Acquire data at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay (D1), and 16 scans. Process with a 0.3 Hz line broadening function.

  • ¹³C NMR: Acquire proton-decoupled (CPD) spectra at 100 MHz using a 30° pulse angle, a 2-second relaxation delay, and a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C=O, -CN).

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence) Validation

  • Objective: Differentiate the ester -CH₂- (~4.3 ppm) from the ethoxy -CH₂- (~3.8 ppm) and validate the diastereotopic nature of the latter.

  • Acquisition: Run a standard ¹H-¹³C HSQC experiment. Set the ¹J(CH) coupling constant to 145 Hz.

  • Self-Validation Logic: In the processed 2D spectrum, observe the cross-peaks. The ester quartet at 4.3 ppm will show a single correlation to the carbon at 63 ppm. Crucially, the complex proton multiplet spanning 3.7–3.9 ppm will show two distinct proton cross-peaks correlating to a single carbon resonance at 66 ppm . This definitively proves that two magnetically distinct protons reside on the exact same carbon atom, validating the chiral structure of ECEA.

Logical Workflow Diagram

The following diagram maps the logical decision tree and experimental workflow required to accurately elucidate the structure of ECEA.

NMR_Workflow Start Synthesized Compound (ECEA) Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Start->Prep NMR1H 1D 1H NMR Acquisition (400 MHz, 16 scans) Prep->NMR1H NMR13C 1D 13C NMR Acquisition (100 MHz, 1024 scans) Prep->NMR13C Decision Complex Multiplet Observed at ~3.8 ppm? NMR1H->Decision TwoD 2D HSQC Acquisition (1H-13C Correlation) NMR13C->TwoD Chiral Chiral Center Suspected (Diastereotopic Protons) Decision->Chiral Yes (ABX3 System) Chiral->TwoD Validate Self-Validation: 2 Protons -> 1 Carbon (~66 ppm) TwoD->Validate Confirm Final Structural Confirmation Validate->Confirm

Fig 1: NMR workflow for structural elucidation of ECEA via diastereotopic proton resolution.

Conclusion

The transition from Ethyl cyanoacetate to Ethyl 2-cyano-2-ethoxyacetate introduces a chiral center that dramatically alters the molecule's spectroscopic profile. By understanding the causality of diastereotopic splitting and employing 2D HSQC NMR as a self-validating tool, researchers can confidently distinguish complex multiplet signals from synthetic impurities, ensuring the integrity of downstream drug development pipelines.

References

  • PubChem: Ethyl cyanoacetate | C5H7NO2 | CID 7764. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts: 5.4: Types of Protons (Magnetic Equivalence). LibreTexts Organic Chemistry.[Link]

  • Master Organic Chemistry: Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Wikipedia: Ethyl cyanoacetate. Wikimedia Foundation.[Link]

Sources

Comparative

Spectrometric Profiling and Fragmentation Dynamics: A Comparative Guide on Ethyl 2-cyano-2-ethoxyacetate vs. Standard Cyanoacetates

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical intermediates is paramount. Ethyl 2-cyano-2-ethoxyacetate (ECEA) [CAS: 87285-96-9] is a highly functionalized building block, notab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of pharmaceutical intermediates is paramount. Ethyl 2-cyano-2-ethoxyacetate (ECEA) [CAS: 87285-96-9] is a highly functionalized building block, notably utilized as a critical intermediate in the synthesis of complex pyrimidine aglycones like Convicine.

This guide objectively compares the mass spectrometric (MS) performance and fragmentation dynamics of ECEA against a standard industry alternative, Ethyl cyanoacetate (ECA) [CAS: 105-56-6]. By understanding the causality behind their fragmentation pathways, researchers can optimize detection methods, track impurities, and ensure the structural fidelity of downstream drug substances.

Structural Causality & Fragmentation Theory

To optimize MS parameters, we must first understand the structural causality driving ionization. The fundamental difference between ECEA and ECA lies in the α -heteroatom effect .

ECA possesses a simple α -methylene group flanked by an electron-withdrawing cyano (-CN) and an ester (-COOEt) group. In Electron Ionization (EI-MS), ECA yields a moderately stable molecular ion [M] +∙ at m/z 113, primarily undergoing α -cleavage to lose an ethoxy radical (•OEt), forming a resonance-stabilized acylium ion at m/z 68 [1].

Conversely, ECEA features an additional ethoxy group at the α -carbon, converting it into a highly sterically hindered, acetal-like center. This structural modification drastically alters its fragmentation logic:

  • Molecular Ion Instability: The [M] +∙ of ECEA (m/z 157) is intrinsically unstable. The lone pairs on the α -ethoxy oxygen strongly drive immediate α -cleavage.

  • Oxonium vs. Acylium Stabilization: Unlike ECA, which favors the loss of •OEt to form an acylium ion, ECEA preferentially loses the bulky ester radical (•COOEt, 73 Da). The resulting cation at m/z 84 ([EtO-CH-CN] + ) is highly stabilized by the oxygen lone pairs, forming a dominant oxonium ion [2].

This divergence means that analytical methods optimized for standard cyanoacetates will fail to accurately quantify ECEA without targeted adjustments to precursor/product ion transitions.

Visualizing Fragmentation Logic

The following diagram illustrates the logical divergence in the EI-MS fragmentation pathways caused by the α -ethoxy substitution.

Fragmentation_Divergence cluster_ECEA Ethyl 2-cyano-2-ethoxyacetate (ECEA) cluster_ECA Ethyl cyanoacetate (ECA) M_ECEA [M]⁺• m/z 157 (Highly Unstable) F_ECEA_84 Base Peak m/z 84 [EtO-CH-CN]⁺ Oxonium Stabilized M_ECEA->F_ECEA_84 - •COOEt (73 Da) Dominant Pathway F_ECEA_112 Secondary m/z 112 [- •OEt] M_ECEA->F_ECEA_112 - •OEt (45 Da) M_ECA [M]⁺• m/z 113 (Moderately Stable) F_ECA_68 Base Peak m/z 68 [NC-CH₂-C=O]⁺ Acylium Stabilized M_ECA->F_ECA_68 - •OEt (45 Da) Dominant Pathway

Figure 1: Divergent EI-MS fragmentation pathways of ECEA versus ECA.

Comparative Data Analysis

The quantitative data below summarizes the distinct mass spectrometric profiles of both compounds across hard (EI) and soft (ESI) ionization techniques.

Table 1: EI-MS (70 eV) Key Fragments Comparison
CompoundMolecular Ion [M] +∙ Base PeakKey α -Cleavage (-OEt)Key α -Cleavage (-COOEt)
ECEA m/z 157 (Weak/Absent)m/z 84m/z 112m/z 84 (Dominant)
ECA m/z 113 (Moderate)m/z 68m/z 68 (Dominant)m/z 40 (Weak)
Table 2: ESI-MS/MS (Positive Ion Mode) CID Transitions

Under Collision-Induced Dissociation (CID), the protonated molecules [M+H] + undergo neutral losses. [3]

CompoundPrecursor Ion [M+H] + Primary Neutral LossSecondary Fragment
ECEA m/z 158m/z 112 (-EtOH, 46 Da)m/z 84 (-CO, 28 Da)
ECA m/z 114m/z 68 (-EtOH, 46 Da)m/z 40 (-CO, 28 Da)

Experimental Protocols (Self-Validating System)

To ensure high Trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system . Every step includes built-in quality control checkpoints to eliminate false positives and matrix suppression.

Step-by-Step Methodology: LC-ESI-MS/MS Profiling
  • Sample Preparation & Internal Standardization:

    • Dilute ECEA and ECA reference standards to 1 µg/mL in LC-MS grade Methanol.

    • Validation Checkpoint: Spike samples with 50 ng/mL of isotopically labeled Ethyl cyanoacetate- 13C2​ (Internal Standard) to normalize ionization efficiency variations.

  • System Suitability Test (SST):

    • Inject a solvent blank (Methanol + 0.1% Formic Acid) prior to the analytical run.

    • Validation Checkpoint: Confirm the absence of carryover peaks at m/z 158 (ECEA) and m/z 114 (ECA). Background noise must be < 100 counts per second (cps).

  • Chromatographic Separation:

    • Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition (Targeted MRM):

    • Source Parameters: ESI Positive mode (+4.5 kV), Capillary Temperature 300°C, Sheath Gas 40 arb.

    • Validation Checkpoint: Calibrate the Quadrupole analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy error is < 5 ppm.

    • Set Multiple Reaction Monitoring (MRM) transitions: m/z 158 84 for ECEA (Collision Energy: 15 eV) and m/z 114 68 for ECA (Collision Energy: 10 eV).

ESI_Workflow Prep Sample Dilution & ISTD Spike SST SST Blank Injection Prep->SST LC UHPLC Separation SST->LC ESI ESI Source (+4.5 kV) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID (Argon Gas) Q1->Q2

Figure 2: Self-validating LC-ESI-MS/MS workflow for robust cyanoacetate profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7764, Ethyl cyanoacetate." PubChem,[Link]

  • Knoevenagel Condensation and ESI-MS Analysis. "Free N-heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry." New Journal of Chemistry (via PMC),[Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-cyano-2-ethoxyacetate for Functional Group Analysis

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stan...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the infrared spectrum of Ethyl 2-cyano-2-ethoxyacetate, a molecule of interest in synthetic chemistry. By comparing its spectral features with those of closely related analogues, we will elucidate the diagnostic absorption bands that enable its characterization.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations include stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in units of reciprocal centimeters, cm⁻¹), where each peak corresponds to a specific molecular vibration. The position, intensity, and shape of these absorption bands provide a wealth of information about the functional groups present in the molecule.

Deciphering the Spectrum of Ethyl 2-cyano-2-ethoxyacetate: A Theoretical Analysis

Ethyl 2-cyano-2-ethoxyacetate possesses three key functional groups that give rise to characteristic absorption bands in the infrared spectrum: a nitrile group (C≡N), an ester group (C=O and C-O), and an ether linkage (C-O). A theoretical analysis of its spectrum allows us to predict the approximate locations of these diagnostically important peaks.

The primary absorption bands expected for Ethyl 2-cyano-2-ethoxyacetate are summarized in the table below.

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **Intensity
NitrileC≡N stretch2260 - 2240Medium
EsterC=O stretch1750 - 1735Strong
Ester & EtherC-O stretch1300 - 1000Strong, multiple bands
AlkaneC-H stretch3000 - 2850Medium to Strong

The presence of a strong absorption band in the region of 1750-1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The nitrile group, while less common, provides a very sharp and distinct signal in a relatively uncongested region of the spectrum (2260-2240 cm⁻¹), making it an excellent diagnostic peak. The C-O stretching vibrations from both the ester and ether functionalities will appear as a series of strong bands in the fingerprint region (1300-1000 cm⁻¹). The C-H stretching vibrations from the ethyl and ethoxy groups will be present in the 3000-2850 cm⁻¹ region.

A Comparative Analysis: Isolating the Spectroscopic Signatures

To truly understand the contribution of each functional group to the overall IR spectrum of Ethyl 2-cyano-2-ethoxyacetate, a comparative analysis with structurally similar molecules is invaluable. Here, we will compare its expected spectrum with that of Ethyl Cyanoacetate and Ethyl 2-ethoxyacetate .

Ethyl 2-cyano-2-ethoxyacetate vs. Ethyl Cyanoacetate

Ethyl cyanoacetate shares the nitrile and ethyl ester functionalities with our target molecule but lacks the ethoxy group at the alpha-carbon. The primary difference in their IR spectra will be in the C-O stretching region and the C-H stretching region.

Functional Group Vibrational Mode Ethyl 2-cyano-2-ethoxyacetate (Expected, cm⁻¹) ** Ethyl Cyanoacetate (Observed, cm⁻¹) **Key Difference
NitrileC≡N stretch2260 - 2240~2260Minimal difference expected.
EsterC=O stretch1750 - 1735~1745Minimal difference expected.
Ester & EtherC-O stretch1300 - 1000~1250, ~1030Ethyl 2-cyano-2-ethoxyacetate will exhibit additional or more complex C-O stretching bands due to the ether linkage.
AlkaneC-H stretch3000 - 2850~2990The presence of the additional ethoxy group in Ethyl 2-cyano-2-ethoxyacetate may lead to a more intense and complex C-H stretching region.

The most significant distinction will be the more complex and likely broader absorption pattern in the 1300-1000 cm⁻¹ region for Ethyl 2-cyano-2-ethoxyacetate, arising from the overlapping C-O stretching vibrations of the ester and the newly introduced ether group.

Ethyl 2-cyano-2-ethoxyacetate vs. Ethyl 2-ethoxyacetate

This comparison allows us to isolate the impact of the nitrile group. Ethyl 2-ethoxyacetate contains the ethyl ester and the ethoxy ether functionalities but lacks the cyano group.

Functional Group Vibrational Mode Ethyl 2-cyano-2-ethoxyacetate (Expected, cm⁻¹) ** Ethyl 2-ethoxyacetate (Observed, cm⁻¹) **Key Difference
NitrileC≡N stretch2260 - 2240AbsentThe sharp, medium-intensity peak in this region is the defining feature of Ethyl 2-cyano-2-ethoxyacetate in this comparison.
EsterC=O stretch1750 - 1735~1740Minimal difference expected.
Ester & EtherC-O stretch1300 - 1000~1200, ~1120The C-O stretching patterns will be broadly similar, though the electronic effect of the nitrile group may cause minor shifts.
AlkaneC-H stretch3000 - 2850~2980Minimal difference expected.

The most striking difference here is the complete absence of the C≡N stretching vibration in the spectrum of Ethyl 2-ethoxyacetate. This highlights the diagnostic power of this particular absorption band for identifying nitrile-containing compounds.

Experimental Protocol for Acquiring an FT-IR Spectrum

The following is a generalized procedure for obtaining a high-quality FT-IR spectrum of a liquid sample such as Ethyl 2-cyano-2-ethoxyacetate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will measure the absorbance of the crystal and the surrounding atmosphere and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (Ethyl 2-cyano-2-ethoxyacetate) onto the center of the ATR crystal. Enough sample should be used to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizing the Analysis

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of Ethyl 2-cyano-2-ethoxyacetate and the general workflow for its analysis via IR spectroscopy.

Caption: Molecular structure of Ethyl 2-cyano-2-ethoxyacetate with key functional groups highlighted.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Output start Liquid Sample (Ethyl 2-cyano-2-ethoxyacetate) atr Place on ATR Crystal start->atr acquire Acquire FT-IR Spectrum atr->acquire process Process Spectrum (Background Subtraction, FT) acquire->process identify Identify Key Peaks process->identify compare Compare with Reference Spectra (e.g., Ethyl Cyanoacetate) identify->compare functional_groups Assign Functional Groups compare->functional_groups report Final Report: Functional Group Confirmation functional_groups->report

Caption: Workflow for the functional group analysis of Ethyl 2-cyano-2-ethoxyacetate using FT-IR spectroscopy.

Conclusion

Infrared spectroscopy provides a rapid and reliable method for the structural elucidation of molecules like Ethyl 2-cyano-2-ethoxyacetate. By understanding the characteristic absorption frequencies of its constituent functional groups—nitrile, ester, and ether—a detailed interpretation of its IR spectrum is possible. The comparative analysis with Ethyl Cyanoacetate and Ethyl 2-ethoxyacetate further refines this interpretation, allowing for the confident assignment of the key diagnostic bands. The sharp C≡N stretch around 2250 cm⁻¹, the strong C=O stretch near 1740 cm⁻¹, and the complex series of C-O stretches in the 1300-1000 cm⁻¹ region collectively form a unique spectral fingerprint for Ethyl 2-cyano-2-ethoxyacetate, enabling its unambiguous identification and differentiation from related structures.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxyacetate. Retrieved from [Link]

Comparative

Beyond EMCA: A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis

Introduction In the landscape of heterocyclic synthesis, the construction of pyrimidines, pyrazoles, and quinolines frequently relies on the condensation of nucleophilic amines or amidines with highly electrophilic C3-sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of heterocyclic synthesis, the construction of pyrimidines, pyrazoles, and quinolines frequently relies on the condensation of nucleophilic amines or amidines with highly electrophilic C3-synthons. While occasionally miscataloged in chemical databases as Ethyl 2-cyano-2-ethoxyacetate, the industry-standard reagent for these transformations is Ethyl (ethoxymethylene)cyanoacetate (EMCA) .

EMCA is a powerful Michael acceptor, featuring both a cyano and an ester group. However, its asymmetric nature can be a double-edged sword: while it allows for diverse functionalization, it often leads to a mixture of cyclization products (e.g., oxo- versus imino-heterocycles) depending on the reaction conditions[1]. Furthermore, the evolution of ethanol during the reaction and the specific electrophilicity constraints of EMCA necessitate the exploration of alternative reagents.

As a Senior Application Scientist, I have structured this guide to objectively evaluate EMCA against three field-proven alternatives: Diethyl ethoxymethylenemalonate (DEEMM) , N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , and Ethoxymethylenemalononitrile (EMMN) . By understanding the mechanistic causality behind each reagent, researchers can optimize their synthetic pathways for higher yields, better regioselectivity, and greener conditions.

Mechanistic Divergence: Asymmetric vs. Symmetric Reagents

The fundamental choice between EMCA and an alternative like DEEMM hinges on the desired cyclization pathway. When a nucleophile (such as an aniline or amidine) attacks the ethoxymethylene carbon, an addition-elimination reaction occurs, expelling ethanol[2].

If EMCA is used, the resulting intermediate possesses two distinct electrophilic sites (a nitrile and an ester). Thermal cyclization can occur via the ester group (yielding an oxo-derivative) or the cyano group (yielding an imino-derivative)[1]. Conversely, using a symmetric reagent like DEEMM forces a uniform cyclization pathway exclusively via the ester, drastically simplifying purification.

Mechanism Nuc Nucleophile (Amine/Amidine) Int1 Addition-Elimination Intermediate Nuc->Int1 Attack EMCA EMCA (Asymmetric) EMCA->Int1 -EtOH DEEMM DEEMM (Symmetric) DEEMM->Int1 -EtOH Prod1 Mixed Cyclization (Oxo & Imino) Int1->Prod1 via Cyano/Ester Prod2 Uniform Cyclization (Oxo-heterocycle) Int1->Prod2 via Ester only

Mechanistic divergence of nucleophilic attack on EMCA versus DEEMM.

Alternative 1: Diethyl Ethoxymethylenemalonate (DEEMM)

Causality & Performance: DEEMM is the premier alternative to EMCA when synthesizing quinolines and their 4-hydroxy derivatives, which are core scaffolds for fluoroquinolone antibiotics[3]. Because DEEMM features two identical ethyl ester groups, the intermediate anilinomethylenemalonate can only cyclize via ester condensation, preventing the formation of isomeric mixtures. This is the foundational principle of the Gould-Jacobs reaction [4].

Self-Validating Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinolines

This protocol utilizes conventional heating, which allows the ethanol byproduct to escape, driving the equilibrium forward[5].

  • Condensation: In an open-vessel round-bottom flask, combine the target aniline (1.0 eq) with DEEMM (1.05 eq).

  • Heating: Heat the neat mixture at 100–130 °C for 1–2 hours. Validation checkpoint: Monitor the reaction via the visible evolution of ethanol vapor. The reaction is complete when bubbling ceases.

  • Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether (Dowtherm A) to achieve a 0.5 M concentration[3].

  • Thermal Annulation: Heat the mixture to 250 °C under a nitrogen atmosphere for 30–60 minutes. The high temperature provides the activation energy required for the intramolecular Friedel-Crafts-type acylation.

  • Work-up: Cool the mixture to room temperature. Add a non-polar solvent (e.g., hexane or ethyl acetate) to precipitate the crude 4-hydroxyquinoline-3-carboxylate. Filter and wash[5].

Alternative 2: N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Causality & Performance: Unlike EMCA and DEEMM, which are pre-formed ethoxymethylene compounds, DMF-DMA represents a paradigm shift in heterocyclic synthesis. It acts as a highly reactive formylating and aminomethylenating agent[6]. Instead of displacing an ethoxy group, active methylene compounds (like ketones or nitriles) react with DMF-DMA to form enaminone intermediates in situ, expelling two molecules of methanol[6]. This pathway is often solvent-free, proceeds under milder conditions, and is highly modular for synthesizing complex pyridines and pyrimidines[6].

Self-Validating Protocol: Synthesis of Pyridines via Enaminone Intermediates
  • Enaminone Formation: Combine an active methylene compound (e.g., benzoylacetone, 1.0 eq) and DMF-DMA (1.2 eq) in dry xylene (or neat, if the methylene is highly active)[6].

  • Reflux: Heat to reflux for 3 hours. Validation checkpoint: The elimination of methanol drives the formation of a deep-colored β-dimethylamino enone.

  • Isolation: Remove the solvent under reduced pressure and triturate the residue with petroleum ether. Filter the solid enaminone.

  • Cyclocondensation: Dissolve the enaminone (1.0 eq) and a nitrogen source (e.g., cyanothioacetamide, 1.0 eq) in DMF. Add a catalytic amount of piperidine and reflux for 5 hours[6].

  • Precipitation: Pour the cooled mixture into ice water to precipitate the polysubstituted pyridine.

Alternative 3: Ethoxymethylenemalononitrile (EMMN)

Causality & Performance: When dealing with sterically hindered or highly deactivated nucleophiles, the electrophilicity of EMCA may be insufficient. EMMN replaces the ester group of EMCA with a second cyano group. The presence of two strongly electron-withdrawing nitriles drastically lowers the LUMO of the double bond, making EMMN exceptionally electrophilic. This accelerates the initial Michael addition, though it limits the final cyclization strictly to imine/amino-functionalized heterocycles.

Quantitative Data Comparison

To facilitate reagent selection, the following table summarizes the performance metrics and typical applications of EMCA and its alternatives.

ReagentStructure / Functional GroupsRelative ElectrophilicityPrimary ByproductIdeal Target HeterocyclesKey Reaction Pathway
EMCA Cyano + EsterModerateEthanolImidazo[1,2-a]pyrimidines, PyrazolesPseudo-Michael Addition
DEEMM Ester + EsterModerate-LowEthanolQuinolines, 4-Oxo-pyridinesGould-Jacobs Reaction
DMF-DMA Dimethylamino + DimethoxyHigh (In situ)MethanolPyridines, PyrimidinesEnaminone Cyclocondensation
EMMN Cyano + CyanoVery HighEthanolAmino-substituted PyrazolesRapid Michael Addition

Reagent Selection Workflow

Selecting the correct reagent dictates the success of the heterocyclic annulation. Use the following logical workflow to determine the optimal synthetic strategy based on your target molecule.

DecisionTree Start Target Heterocycle Synthesis Q1 Require Asymmetric Functionalization? Start->Q1 Q2 Synthesizing Quinolones? Q1->Q2 No EMCA Use EMCA Q1->EMCA Yes (Cyano + Ester) Q3 Need Solvent-Free or Mild Conditions? Q2->Q3 No DEEMM Use DEEMM Q2->DEEMM Yes (Gould-Jacobs) DMFDMA Use DMF-DMA Q3->DMFDMA Yes (Enaminone Route) EMMN Use EMMN Q3->EMMN No (High Electrophilicity)

Reagent selection workflow for heterocyclic annulation.

Conclusion

While EMCA remains a staple for asymmetric heterocyclic synthesis, relying on it exclusively limits a chemist's operational window. By transitioning to DEEMM for symmetric quinolone synthesis, leveraging DMF-DMA for mild enaminone-driven cyclizations, or utilizing EMMN for deactivated nucleophiles, researchers can achieve higher regioselectivity and overall reaction efficiency.

References

  • EMCA and DEEM as Michael Reagents Used in Organic Synthesis Bentham Science URL:[Link]

  • The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate National Institutes of Health (NIH) URL: [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum MDPI URL: [Link]

  • A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives National Institutes of Health (NIH) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Ethyl (ethoxymethylene)cyanoacetate: A Superior Reagent in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the pursuit of efficiency, versatility, and novel molecular architectures is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the pursuit of efficiency, versatility, and novel molecular architectures is paramount. This guide provides an in-depth technical comparison of Ethyl (ethoxymethylene)cyanoacetate (EEC), a highly versatile and reactive building block, with other common active methylene compounds. We will explore its distinct advantages in key reaction types, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.

Note on Nomenclature: The compound of focus, Ethyl (ethoxymethylene)cyanoacetate (CAS Number: 94-05-3), is also known by its IUPAC name, Ethyl 2-cyano-3-ethoxyprop-2-enoate, and other synonyms such as Ethyl 2-cyano-3-ethoxyacrylate. For clarity, this guide will use the common name Ethyl (ethoxymethylene)cyanoacetate or the abbreviation EEC.

The Molecular Advantage of Ethyl (ethoxymethylene)cyanoacetate

At its core, the enhanced reactivity of EEC over traditional active methylene compounds like ethyl cyanoacetate and diethyl malonate stems from its unique structural features. The presence of an ethoxymethylene group creates a highly polarized and electrophilic double bond, making it an exceptional Michael acceptor and a versatile 1,3-dielectrophile.[1] This pre-activated system offers distinct advantages in various transformations.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a cornerstone of C-C bond formation.[2] While ethyl cyanoacetate is a workhorse in this reaction, EEC often provides superior results under milder conditions.

Mechanistic Insight

The increased electrophilicity of the β-carbon in EEC, due to the electron-donating ethoxy group and the electron-withdrawing cyano and ester groups, facilitates nucleophilic attack by the active methylene compound, often leading to faster reaction rates.

Comparative Performance

While direct side-by-side comparative studies are limited in the literature, we can infer the enhanced reactivity of EEC from the milder conditions often employed for its Knoevenagel-type reactions compared to those required for simple ethyl cyanoacetate. For instance, reactions with EEC can often proceed efficiently at room temperature, whereas similar reactions with ethyl cyanoacetate may require heating or stronger bases.[3]

The general order of nucleophilicity for common active methylene compounds is: malononitrile > ethyl cyanoacetate > diethyl malonate.[3] This is attributed to the strong electron-withdrawing nature of the two cyano groups in malononitrile, which makes the methylene protons more acidic and the resulting carbanion more stable and reactive. While EEC is not typically used as the active methylene component in a Knoevenagel condensation (it is more often the electrophile), its inherent reactivity allows for facile condensations with a wide range of nucleophiles under mild conditions.

Table 1: Comparison of General Reactivity in Condensation Reactions

ReagentTypical Reaction ConditionsRelative ReactivityKey Advantages
Ethyl (ethoxymethylene)cyanoacetate (EEC) Room temperature, mild base (e.g., piperidine, triethylamine)HighPre-activated, versatile electrophile, good for heterocycle synthesis.[1]
Malononitrile Room temperature, mild baseVery HighHighly acidic methylene protons, excellent nucleophile.[3]
Ethyl Cyanoacetate Room temperature to reflux, various basesModerateGood balance of reactivity and stability.[4]
Diethyl Malonate Often requires stronger base (e.g., sodium ethoxide) and heatingLowerLess prone to side reactions, produces stable adducts.

Synthesis of Heterocycles: A Playground for EEC

EEC's structure makes it an exceptional precursor for the synthesis of a diverse range of heterocyclic compounds, which are of paramount importance in drug discovery.[1]

Pyrazole Synthesis

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are prevalent in many pharmaceuticals. EEC serves as an excellent 1,3-dielectrophile for their synthesis through reaction with hydrazine derivatives.[1]

The reaction initiates with a nucleophilic attack of the hydrazine at the electrophilic β-carbon of EEC. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to yield the substituted pyrazole.[1]

G EEC Ethyl (ethoxymethylene)cyanoacetate Intermediate Intermediate Adduct EEC->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate Pyrazole Ethyl 3-amino-1H-pyrazole-4-carboxylate Intermediate->Pyrazole Intramolecular Cyclization Ethanol Ethanol (eliminated) Intermediate->Ethanol

Caption: Synthesis of Pyrazoles using EEC.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (1 equivalent) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up and Isolation: Upon cooling to room temperature, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Ethyl 3-amino-1H-pyrazole-4-carboxylate.[1]

Pyridine Synthesis

Substituted pyridines are another class of heterocycles readily accessible from EEC. The synthesis often involves condensation reactions with compounds containing an active methylene group and an amino functionality.[1]

EEC's dual functionality allows it to act as a three-carbon building block, reacting with a C-C-N fragment to construct the pyridine ring. The ethoxy group serves as a good leaving group, facilitating the final aromatization step.

G EEC Ethyl (ethoxymethylene)cyanoacetate Dihydropyridine Dihydropyridine Intermediate EEC->Dihydropyridine Enamine Enamine / Active Methylene Compound Enamine->Dihydropyridine Condensation Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization (-EtOH)

Caption: General workflow for pyridine synthesis from EEC.

  • Reaction Setup: In a reaction vessel, combine 2-amino-5-phenylpyridine (1.19 g, 6.99 mmol) and Ethyl (ethoxymethylene)cyanoacetate (1.18 g, 6.99 mmol).

  • Reaction: Heat the mixture in an oil bath at 100°C for 15 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Recrystallize the resulting solid from toluene to yield the desired product.[1]

EEC as a Safe and Efficient Cyanating Agent

Beyond its role in condensation and cycloaddition reactions, EEC has emerged as a non-toxic and readily available cyanating agent for the copper-catalyzed cyanation of heterocycles via C-H bond activation.[5] This provides a safer alternative to traditional cyanating agents like metal cyanides.

Comparative Performance
Cyanating AgentToxicityHandlingReaction Scope
Ethyl (ethoxymethylene)cyanoacetate LowEasy to handle liquidGood for heterocycle C-H cyanation.[5]
KCN/NaCN HighHighly toxic solid, requires careful handlingBroad, but with significant safety concerns.
CuCN HighToxic solidOften used in Sandmeyer-type reactions.
TMSCN HighVolatile and toxic liquidVersatile, but requires anhydrous conditions.

Conclusion

Ethyl (ethoxymethylene)cyanoacetate stands out as a superior reagent in several key areas of organic synthesis. Its pre-activated structure offers significant advantages in Knoevenagel-type condensations and facilitates the efficient construction of complex heterocyclic systems like pyrazoles and pyridines under mild conditions. Furthermore, its application as a safe and effective cyanating agent highlights its versatility. For researchers and drug development professionals, incorporating EEC into their synthetic strategies can lead to more efficient, atom-economical, and innovative routes to valuable molecular targets.

References

  • Westöö, G. (1956). Studies on Pyrazolones. IX.
  • Abdelkhalik, M. M., et al. (2024). Three- and Four-Component Green Synthesis of Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives. Journal of Physical Chemistry & Biophysics, 14(1), 1000371.
  • Choudhary, P., & Goyal, A. (2022).
  • Mandal, S., et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions, 47(32), 10995-11002.
  • BenchChem. (2025). Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
  • Wang, L., et al. (2018). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers, 5(11), 1848-1853.
  • Zuo, Y., et al. (2021). Comparison of Knoevenagel condensation reaction between aromatic aldehyde (R1) and malononitrile / ethyl cyanoacetate.
  • Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15 as a nano-reactor in aqueous medium. European Journal of Chemistry, 2(3), 305-309.
  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acetylmalononitrile and Malononitrile.
  • Science of Synthesis. (2004). 6.2.1.1.1.1.4.9. Malononitriles, Cyanoacetates and Their Equivalents The condensation of (un)substituted malononitriles with N. Thieme.
  • Asian Journal of Green Chemistry. (2025).
  • Movassaghi, M., & Schmidt, M. A. (2007). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)amino]acetate.
  • Li, J., & Su, W. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 28(12), 2415-2418.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • Agranat, I., Boyd, G. V., & Wirt, M. A. (1977). The Action of Malononitrile and Ethyl Cyanoacetate on Diphenylcydopropenone. Bulletin of the Chemical Society of Japan, 50(3), 765-766.
  • Li, J., et al. (2012). Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 14(15), 3894-3897.
  • Erenler, R. (2007). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Journal of the Korean Chemical Society, 51(4), 363-365.
  • Goti, A., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.
  • Giera, H., et al. (2011). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.
  • Kidou, C., et al. (2019). Enantioselective 1,3-Dipolar Cycloaddition Reaction of Nitrones with α-(Acyloxy)acroleins Catalyzed by Dipeptide-Derived Chiral Ammonium Salts. Synthesis, 51(09), 1835-1843.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 7(27), 751-759.

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Knoevenagel Condensations Involving Ethyl Cyanoacetate

For professionals in drug development and organic synthesis, the Knoevenagel condensation is a foundational tool for carbon-carbon bond formation, yielding α,β-unsaturated products that are pivotal intermediates for a va...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and organic synthesis, the Knoevenagel condensation is a foundational tool for carbon-carbon bond formation, yielding α,β-unsaturated products that are pivotal intermediates for a vast range of pharmaceuticals and fine chemicals.[1][2] The reaction typically involves the condensation of an active methylene compound with a carbonyl group, catalyzed by a base.[3]

This guide provides an in-depth comparative analysis of catalysts for the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes and ketones. While the topic specified "Ethyl 2-cyano-2-ethoxyacetate," the vast body of scientific literature focuses overwhelmingly on the reactions of ethyl cyanoacetate. Therefore, this guide will center on this well-documented and industrially relevant substrate to provide robust, data-supported insights for catalyst selection.

The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, selectivity, and environmental footprint.[1] We will explore a spectrum of catalytic systems, from traditional homogeneous bases to advanced heterogeneous materials, providing the experimental data and mechanistic understanding necessary to make informed decisions in a laboratory or process chemistry setting.

The Catalytic Heart of the Knoevenagel Condensation

The reaction proceeds via a base-catalyzed mechanism. The catalyst's primary role is to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[1][4]

Knoevenagel_Mechanism Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration EtOOC-CH2-CN Ethyl Cyanoacetate Enolate [EtOOC-CH(CN)]⁻ EtOOC-CH2-CN->Enolate Deprotonation Catalyst Base (B:) Catalyst->EtOOC-CH2-CN Protonated_Catalyst BH⁺ Enolate_2 [EtOOC-CH(CN)]⁻ Aldehyde R-CHO Intermediate Aldol Intermediate Aldehyde->Intermediate Intermediate_2 Aldol Intermediate Enolate_2->Intermediate C-C Bond Formation Product R-CH=C(CN)-COOEt Intermediate_2->Product Elimination Water H₂O

Caption: Figure 1: General Mechanism of Base-Catalyzed Knoevenagel Condensation.

Comparative Analysis of Catalytic Systems

The selection of a catalyst depends on factors including substrate reactivity, desired reaction conditions (temperature, solvent), operational simplicity (work-up, catalyst removal), and green chemistry principles (reusability, atom economy).

Homogeneous Basic Catalysts

These are often simple amines or amidines that are soluble in the reaction medium. They are highly effective but can be difficult to separate from the product mixture, often requiring aqueous work-ups.

  • Expertise & Experience: Piperidine is a classic, effective catalyst for this transformation.[5] However, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction, often enabling solvent-free conditions.[6] More recently, ionic liquids like Diisopropylethylammonium acetate (DIPEAc) have emerged as efficient and recyclable alternatives, demonstrating broad substrate scope and high yields.[7] The choice between them is a trade-off: piperidine is inexpensive, while DBU and DIPEAc offer faster reactions and milder conditions.

Table 1: Performance of Homogeneous Basic Catalysts

Catalyst Aldehyde Solvent Temperature (°C) Time Yield (%) Reference
Piperidine Aromatic Aldehydes Ethanol Reflux 2-6 h 80-95 [3]
DBU/H₂O Benzaldehyde Water Room Temp. 30 min 98 [6]
DBU/H₂O Cyclohexanone Water Room Temp. 1.5 h 92 [6]
DIPEAc Benzaldehyde Neat 40-45 15 min 91 [8]
DIPEAc 2-Nitrobenzaldehyde Neat 40-45 20 min 90 [8]

| Triethylamine | 4-Methoxybenzaldehyde | Acetonitrile | Room Temp. | 2 h | 92-99 |[3] |

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is ease of separation (e.g., by filtration) and potential for recyclability, aligning with green chemistry principles.

  • Expertise & Experience: The design of solid catalysts aims to replicate the functionality of homogeneous bases on a recoverable support. Mixed metal oxides like Zinc Oxide (ZnO) and layered double hydroxides (e.g., Cu-Mg-Al LDH) possess both acidic and basic sites that act synergistically to facilitate the condensation.[9][10] For enhanced recovery and process simplification, catalysts immobilized on magnetic nanoparticles, such as nano-Fe₃O₄ functionalized with ellagic acid (nano-Fe₃O₄@EA), have been developed. These catalysts demonstrate high activity and can be easily recovered using an external magnet, allowing for multiple reuse cycles with minimal loss of performance.[11]

Table 2: Performance of Heterogeneous Catalysts

Catalyst Aldehyde Solvent Temperature (°C) Time Yield (%) Reference
ZnO Benzaldehyde Solvent-free 100 6 h ~95 [10]
Cu-Mg-Al LDH Benzaldehyde Ethanol 80 1 h 95 [9]
Nano-Fe₃O₄@EA 4-Formyl phenyl- benzenesulfonate Ethanol Reflux (78) 20 min 96 [11]
MS/Ag₂CO₃ Benzaldehyde Solvent-free 60 - High [9]

| Metal-Organic Frameworks (MOFs) | Benzaldehyde | Ethanol | - | - | up to 100 |[9] |

Organocatalysts

Organocatalysts are small, metal-free organic molecules that can catalyze reactions. L-proline is a notable example used in Knoevenagel condensations.

  • Expertise & Experience: L-proline often acts via an enamine mechanism and is particularly attractive due to its low toxicity, ready availability, and ability to be used in environmentally benign solvents like water.[11] It represents a greener alternative to traditional amine bases.

Table 3: Performance of Organocatalysts

Catalyst Aldehyde Solvent Temperature (°C) Time Yield (%) Reference

| L-Proline | Indole-3-carboxaldehydes | - | - | - | High |[11] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Monitoring by Thin Layer Chromatography (TLC) is crucial for determining reaction completion.

Protocol 1: Knoevenagel Condensation using a Homogeneous Catalyst (DIPEAc)

This protocol is adapted from a procedure noted for its efficiency and simple work-up.[8]

  • Reaction Setup: To a 25 mL round-bottom flask, add the aromatic aldehyde (5 mmol), ethyl cyanoacetate (5.5 mmol), and Diisopropylethylammonium acetate (DIPEAc) (1 mmol).

  • Reaction Conditions: Stir the mixture at 40-45 °C. Monitor the reaction's progress every 10 minutes using TLC (eluent: 30% ethyl acetate in hexane).

  • Work-up: Upon completion (typically 15-30 minutes), cool the reaction mixture to room temperature.

  • Isolation & Purification: Add water to the mixture and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Knoevenagel Condensation using a Reusable Heterogeneous Catalyst (Nano-Fe₃O₄@EA)

This protocol highlights the advantages of using a magnetically separable catalyst.[11]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and the nano-Fe₃O₄@EA catalyst (0.05 g) in ethanol (5 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction by TLC.

  • Catalyst Recovery: After completion (typically 20-40 minutes), cool the mixture. Place a strong magnet against the side of the flask to immobilize the catalyst. Decant the supernatant solution.

  • Product Isolation: Remove the solvent from the supernatant under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.

  • Catalyst Reuse: Wash the recovered magnetic catalyst with ethanol, dry it, and it can be used for subsequent reactions. This catalyst has been shown to be reusable for at least five cycles without significant loss of activity.[11]

Experimental_Workflow Figure 2: Typical Experimental Workflow for Heterogeneous Catalysis cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_recycle 4. Catalyst Recycling A Combine Aldehyde, Ethyl Cyanoacetate, Catalyst, & Solvent B Heat to Reflux with Stirring A->B C Monitor by TLC B->C D Cool Reaction Mixture C->D Reaction Complete E Separate Catalyst (Filtration / Magnet) D->E F Isolate Product from Filtrate (Evaporation) E->F H Wash & Dry Catalyst E->H G Purify Product (Recrystallization) F->G Final_Product Final_Product G->Final_Product Pure Product I Reuse in Next Reaction H->I

Caption: Figure 2: Typical Experimental Workflow for Heterogeneous Catalysis.

Conclusion and Future Outlook

The Knoevenagel condensation of ethyl cyanoacetate is a robust and versatile reaction, with a catalyst for nearly every application.

  • For small-scale laboratory synthesis and rapid screening , homogeneous catalysts like DBU and DIPEAc offer excellent yields and short reaction times under mild conditions.[6][7]

  • For large-scale production and green chemistry applications , the focus shifts decisively to heterogeneous catalysts . Systems like functionalized magnetic nanoparticles (nano-Fe₃O₄@EA) and mixed metal oxides provide a compelling combination of high activity, operational simplicity, and excellent reusability, minimizing waste and simplifying product purification.[9][11]

The ongoing development in catalysis continues to push the boundaries of efficiency and sustainability. Future research will likely focus on designing even more active and stable heterogeneous catalysts, exploring flow chemistry setups for continuous production, and expanding the use of benign and renewable solvents. By understanding the principles and data presented in this guide, researchers can confidently select the optimal catalyst to meet the specific demands of their synthetic challenges.

References

  • Bull. Korean Chem. Soc. 2010, Vol. 31, No. 3. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • Glickman, S. A., & Cope, A. C. (1945). Condensation of Ethyl Cyanoacetate with Alkene Oxides. Journal of the American Chemical Society, 67(6), 1012–1016. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • Royal Society of Chemistry. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • European Journal of Chemistry. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. [Link]

  • ChemRxiv. (2021). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. [Link]

  • Organic Syntheses. Ethyl Cyanoacetate. [Link]

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity (Supporting Information). [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Ethyl 2-cyano-2-ethoxyacetate

Operational Safety and Handling Guide: Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9) Introduction Ethyl 2-cyano-2-ethoxyacetate is a highly reactive, versatile building block frequently utilized in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Ethyl 2-cyano-2-ethoxyacetate (CAS: 87285-96-9)

Introduction Ethyl 2-cyano-2-ethoxyacetate is a highly reactive, versatile building block frequently utilized in the synthesis of complex heterocycles and pharmaceutical intermediates. Due to the presence of both a nitrile and an ester functional group flanking an acidic methylene site, it exhibits unique chemical reactivity. However, this same reactivity profile introduces significant occupational hazards, including acute toxicity, severe skin and eye irritation, and the potential for toxic gas evolution under thermal stress. This guide provides drug development professionals and researchers with a rigorous, self-validating framework for safely handling this compound.

Mechanistic Hazard Profile & Causality

Understanding the chemical behavior of Ethyl 2-cyano-2-ethoxyacetate is the foundation of effective safety protocols.

  • Toxicity & Sensitization: The cyanoacetate moiety is a known irritant and potential sensitizer. Analogous compounds demonstrate rapid dermal absorption[1]. The ester hydrolysis in vivo or on the skin can lead to localized inflammation, and entry into the bloodstream may produce systemic injury[1].

  • Thermal Decomposition: As a combustible liquid, exposure to high heat or open flames can trigger decomposition. The cleavage of the nitrile group under extreme thermal stress can release highly toxic nitrogen oxides (NOx) and trace amounts of hydrogen cyanide (HCN)[2].

  • Incompatibility: Contact with strong acids, strong bases, or powerful reducing agents can initiate violent exothermic reactions, potentially leading to container rupture and the liberation of toxic gases[1].

Quantitative Hazard Data Note: Due to the highly specialized nature of the ethoxy derivative, quantitative toxicological data is extrapolated from its primary structural analog, Ethyl cyanoacetate (CAS 105-56-6).

ParameterValueCausality / Operational Implication
LD50 (Oral, Rat) >2000 mg/kgHarmful if swallowed; mandates strict prohibition of food/drink in the lab and immediate handwashing post-handling.
LC50 (Inhalation, Rat) >7380 mg/m³ (1 h)Vapor inhalation poses acute respiratory risks. Operations must be confined to a certified fume hood.
Flash Point 110 °C (230 °F)[3]Combustible. Heating mantles or oil baths must be strictly temperature-controlled and monitored to prevent autoignition.
Glove Breakthrough Time <10 mins (Thin Latex/Nitrile)[4]Cyanoacetates rapidly permeate standard examination gloves. Class 5 (thick Nitrile/Butyl) gloves are mandatory for prolonged exposure[5].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a self-validating PPE protocol must be implemented. Do not rely on standard laboratory attire when handling concentrated cyanoacetates.

Equipment TypeSpecification StandardMechanistic Justification
Eye/Face Protection Indirect-vent, splash-resistant goggles (EN 166 / NIOSH)[2]The compound is a severe eye irritant and potential lachrymator[1]. Indirect venting prevents vapor accumulation while blocking liquid splashes.
Hand Protection Class 5 Nitrile or Butyl Rubber (>240 min breakthrough, EN 374)[5]Standard cosmetic or thin lab gloves degrade rapidly upon contact with cyanoacetates[4]. Thick, chemical-resistant polymers prevent dermal absorption.
Body Protection Flame-resistant (FR) lab coat and chemical apronProtects against combustible liquid spills and prevents the chemical from soaking through standard cotton garments to the skin.
Respiratory Protection NIOSH-approved organic vapor cartridge (if outside hood)[1]Required only if engineering controls (fume hood) fail or during major spill cleanups, to filter out volatile organic vapors and potential NOx emissions.

Operational Workflow & Handling Protocol

This protocol ensures a closed-loop, self-validating system where every step confirms the safety of the next.

Step 1: Pre-Operation Verification

  • Fume Hood Check: Verify the fume hood face velocity is between 0.25 and 0.5 m/s (50-100 fpm)[5]. Causality: This specific velocity is required to capture evaporating solvent vapors without creating turbulent eddies that could pull vapors back into the operator's breathing zone.

  • PPE Inspection: Inspect Class 5 Nitrile gloves for micro-tears using the inflation method before donning.

Step 2: Dispensing and Transfer

  • Closed-System Transfer: Utilize a gas-tight syringe or a cannula system purged with inert gas (Nitrogen or Argon) to transfer the liquid. Causality: Minimizes exposure to atmospheric moisture (which can slowly degrade the ester) and prevents vapor escape into the lab environment.

  • Secondary Containment: Always place the receiving flask in a secondary containment tray to catch accidental drips.

Step 3: Reaction Execution

  • Temperature Control: If heating is required, use a thermocouple-regulated heating block. Set the safety cutoff at least 20°C below the flash point (110°C)[3].

  • Continuous Monitoring: Do not leave the reaction unattended during the initial heating phase, as exothermic side reactions can cause rapid pressure buildup[1].

Step 4: Post-Reaction Decontamination

  • Glassware Neutralization: Rinse all contaminated glassware with a mild alkaline solution (e.g., 5% sodium bicarbonate) inside the fume hood before transferring to the general washing area. Causality: Neutralizes residual acidic methylene compounds and hydrolyzes trace esters safely.

SafetyWorkflow Start Pre-Operation: Verify PPE & Fume Hood Flow Dispense Dispensing: Transfer via closed system Start->Dispense Flow > 50 fpm Verified Reaction Reaction Execution: Monitor temp < 90°C Dispense->Reaction Sealed Transfer Complete Spill Spill or Leak Detected? Reaction->Spill Continuous Monitoring Clean Emergency Protocol: Evacuate & Use Inert Absorbent Spill->Clean Yes (Spill Occurred) Waste Waste Segregation: Halogen-Free Organic Waste Spill->Waste No (Reaction Complete) Clean->Waste Contained & Neutralized

Caption: Operational safety workflow for handling Ethyl 2-cyano-2-ethoxyacetate, from pre-check to disposal.

Emergency Response & Spill Management

In the event of a containment failure, immediate, calculated action is required to prevent systemic exposure.

  • Small Spills (< 100 mL):

    • Isolate: Stop the source of the leak if safe to do so. Remove all ignition sources[6].

    • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial silica gel binder. Causality: Combustible absorbents like sawdust must be avoided as the chemical is combustible and can create a fire hazard when mixed with organic particulate[1].

    • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for a minimum of 15 minutes[7]. Causality: Rapid washing is critical because cyanoacetates can permeate the stratum corneum and cause systemic toxicity[1].

    • Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. Seek immediate medical attention[7].

Disposal and Waste Management Plan

Improper disposal of cyanoacetates can lead to severe environmental contamination and aquatic toxicity.

  • Segregation: Collect all Ethyl 2-cyano-2-ethoxyacetate waste in a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass).

  • Classification: Classify as "Hazardous Organic Waste - Halogen-Free" (unless halogenated solvents like DCM were used in the reaction mixture).

  • Prohibition: Never discharge this chemical into the municipal sewer system. It is water-soluble and will bypass standard wastewater treatment, posing a threat to aquatic ecosystems[7].

  • Final Destruction: Transfer the sealed waste containers to a certified hazardous waste disposal facility for high-temperature incineration[1]. Causality: Incineration at high temperatures ensures the complete destruction of the nitrile group, preventing the release of cyanide compounds into the environment.

References

  • Symanzik, C., et al. "Allergic contact dermatitis caused by 2-hydroxyethyl methacrylate and ethyl cyanoacrylate contained in cosmetic glues." ResearchGate. Available at: [Link]

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